Product packaging for AZ505(Cat. No.:)

AZ505

货号: B519963
分子量: 577.5 g/mol
InChI 键: LIBVHXXKHSODII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AZ505 is a benzoxazine that is 2H-1,4-benzoxazin-3(4H)-one substituted by a hydroxy group at position 5 and a 2-{[2-(cyclohexyl{N-[2-(3,4-dichlorophenyl)ethyl]-beta-alanyl}amino)ethyl]amino}ethyl group at position 8. It is a potent and selective inhibitor of SMYD2. It has a role as an EC 2.1.1.354 ([histone H3]-lysine(4) N-trimethyltransferase) inhibitor and an antineoplastic agent. It is a dichlorobenzene, a tertiary carboxamide, a secondary amino compound, a benzoxazine and an organic hydroxy compound.
an SMYD2 inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38Cl2N4O4 B519963 AZ505

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38Cl2N4O4/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBVHXXKHSODII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of AZ505 on SMYD2

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the mechanism of action of AZ505, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a protein lysine methyltransferase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SMYD2.

Introduction to SMYD2 and this compound

SMYD2 is a protein lysine methyltransferase that plays a crucial role in various cellular processes by catalyzing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the ε-amino group of specific lysine residues on both histone and non-histone proteins.[1][2] Its substrates include key tumor suppressor proteins like p53 and Retinoblastoma (Rb), as well as other proteins involved in signal transduction, such as PTEN, STAT3, and NF-κB.[1][3][4][5] Dysregulation of SMYD2 activity has been implicated in the pathogenesis of various diseases, including cancer and fibrosis, making it an attractive therapeutic target.[2][4][5]

This compound was identified through a high-throughput chemical screen as a potent and highly selective inhibitor of SMYD2.[1][2] It has been instrumental as a chemical probe to elucidate the biological functions of SMYD2 and is being investigated for its therapeutic potential.

Core Mechanism of Action of this compound

This compound functions as a substrate-competitive inhibitor of SMYD2.[1][2] This means that this compound directly competes with the peptide substrate for binding to the enzyme, rather than competing with the SAM cofactor.[1]

Structural Basis of Inhibition: Crystallographic studies of SMYD2 in complex with this compound have revealed the precise binding mode.[2] this compound binds within the peptide-binding groove of SMYD2.[1][2][6] The binding is primarily driven by hydrophobic interactions, with few specific hydrogen bonds.[7][8] The inhibitor is composed of three main parts: a benzooxazinone, a cyclohexyl, and a dichlorophenethyl substituent, all of which make critical contacts within the binding pocket.[6] This structural understanding provides a basis for the inhibitor's potency and selectivity and informs the design of next-generation SMYD2 inhibitors.[2][9]

G cluster_SMYD2 SMYD2 Enzyme cluster_Substrates Binding Molecules SMYD2 SMYD2 PeptideSite Peptide Substrate Binding Groove SAMSite SAM Cofactor Binding Site Peptide Peptide Substrate (e.g., p53, Rb) Peptide->PeptideSite Binds This compound This compound Inhibitor This compound->PeptideSite Competitively Binds SAM SAM Cofactor SAM->SAMSite Binds

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized through various biochemical and biophysical assays.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeValueReference
SMYD2 Biochemical IC500.12 µM[1][7][10][11][12]
Inhibition Constant (Ki)0.3 µM[1]
Dissociation Constant (Kd)0.5 µM[7][12]
SMYD3 Biochemical IC50>83.3 µM[7][12]
DOT1L Biochemical IC50>83.3 µM[7][12]
EZH2 Biochemical IC50>83.3 µM[7][12]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant.

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEffectValueReference
MDA-MB-231AntiproliferationInhibition of cell growthIC50 = 13.1 µM[7]
MDA-MB-231Substrate MethylationReduction in AHNAK methylationIC50 = 2.9 µM[7]
PC3 / DU145Protein ExpressionDecreased c-Myc expression20 µM[7]
NRK-49FCell ProliferationInhibition of serum/TGF-β1 stimulated proliferation-[5]
Caco-2AntiviralDecreased SARS-CoV-2 infection-[13]

Impact on Cellular Signaling Pathways

By inhibiting SMYD2, this compound modulates the methylation status of numerous SMYD2 substrates, thereby affecting multiple downstream signaling pathways critical in disease progression.

A. PTEN/AKT Signaling: SMYD2 methylates and negatively regulates the tumor suppressor PTEN.[3] Inhibition of SMYD2 by this compound preserves PTEN activity, leading to the dephosphorylation and inactivation of the pro-survival kinase AKT.[3][14] This mechanism is crucial for the anti-fibrotic effects of this compound.[3]

G SMYD2 SMYD2 PTEN PTEN SMYD2->PTEN Methylates & Inhibits This compound This compound This compound->SMYD2 Inhibits AKT_p p-AKT (Active) PTEN->AKT_p Dephosphorylates AKT AKT (Inactive) AKT_p->AKT Downstream Cell Survival & Fibrosis AKT_p->Downstream Promotes

B. NF-κB and STAT3 Inflammatory Signaling: SMYD2 can methylate both the p65 subunit of NF-κB and STAT3, promoting their phosphorylation and subsequent activation of inflammatory signaling pathways.[3][15][16] this compound treatment has been shown to decrease the phosphorylation of p65 and STAT3, thereby suppressing inflammation.[5][7] This is particularly relevant in the context of fibrosis and inflammatory diseases.[3][15]

G SMYD2 SMYD2 p65 NF-κB (p65) SMYD2->p65 Methylates STAT3 STAT3 SMYD2->STAT3 Methylates This compound This compound This compound->SMYD2 Inhibits p_p65 p-p65 (Active) p65->p_p65 Phosphorylation p_STAT3 p-STAT3 (Active) STAT3->p_STAT3 Phosphorylation Inflammation Inflammation p_p65->Inflammation Promotes p_STAT3->Inflammation Promotes

C. TGF-β/Smad3 and Profibrotic Signaling: In the context of renal and peritoneal fibrosis, SMYD2 inhibition by this compound has been shown to reduce the phosphorylation of Smad3, a key mediator of the pro-fibrotic TGF-β pathway.[5] this compound also suppresses the phosphorylation of other profibrotic signaling molecules like ERK1/2.[5] Concurrently, this compound prevents the downregulation of the inhibitory Smad7, further attenuating the fibrotic response.[5]

G TGFB TGF-β Smad3_p p-Smad3 (Active) TGFB->Smad3_p Promotes Phosphorylation This compound This compound SMYD2 SMYD2 This compound->SMYD2 Inhibits Smad7 Smad7 (Inhibitory) This compound->Smad7 Prevents Downregulation SMYD2->Smad3_p Promotes Fibrosis Fibrosis Smad3_p->Fibrosis Induces Smad7->Smad3_p Inhibits

D. BMP Signaling: SMYD2 can methylate the kinase domain of the bone morphogenetic protein (BMP) type II receptor (BMPR2), which stimulates its kinase activity and enhances BMP signaling.[17] Treatment with this compound was shown to suppress BMP2-induced SMAD1/5 phosphorylation, indicating that SMYD2's methyltransferase activity is required for this process.[10][17]

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the mechanism of action of this compound.

A. Biochemical Methyltransferase Assay (Radiometric) This assay measures the transfer of a tritiated methyl group from S-adenosylmethionine (SAM) to a peptide substrate.

  • Reagents: Recombinant full-length SMYD2, biotinylated peptide substrate (e.g., Histone H3 residues 1-29 or p53 peptide), [3H]-SAM, assay buffer (e.g., 20 mM bicine, pH 7.5, 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20), this compound inhibitor, and unlabeled SAM for quenching.[18]

  • Protocol:

    • Prepare a reaction mixture containing SMYD2 enzyme and varying concentrations of this compound in assay buffer.

    • Incubate for 30 minutes at room temperature to allow for inhibitor binding.[18]

    • Initiate the reaction by adding a mixture of the peptide substrate and [3H]-SAM.[18]

    • Allow the reaction to proceed for a set time, ensuring it remains within the linear range of product formation.

    • Quench the reaction by adding a high concentration of unlabeled SAM.[18]

    • Transfer the quenched reaction to a streptavidin-coated plate (e.g., FlashPlate) to capture the biotinylated peptide.[18]

    • Wash the plate to remove unincorporated [3H]-SAM.

    • Measure the radioactivity incorporated into the peptide using a scintillation counter.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G start Start step1 1. Pre-incubate SMYD2 with this compound (30 min) start->step1 step2 2. Initiate reaction with [3H]-SAM + Peptide Substrate step1->step2 step3 3. Incubate at RT step2->step3 step4 4. Quench reaction with cold SAM step3->step4 step5 5. Transfer to Streptavidin Plate step4->step5 step6 6. Wash Plate step5->step6 step7 7. Read Radioactivity (Scintillation Counter) step6->step7 end End step7->end

B. Isothermal Titration Calorimetry (ITC) ITC is used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of this compound binding to SMYD2.

  • Reagents: Purified SMYD2 protein, this compound compound, SAM cofactor, assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM TCEP, 5% glycerol, 50 µM SAM).[18]

  • Protocol:

    • Thoroughly dialyze the SMYD2 protein against the assay buffer. Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.

    • Load the SMYD2 solution (e.g., 18 µM) into the sample cell of the ITC instrument.[18]

    • Load the this compound solution (e.g., 200 µM) into the injection syringe.[18]

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of this compound into the SMYD2 solution.

    • Record the heat released or absorbed after each injection.

    • Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, binding enthalpy (ΔH), and stoichiometry (n). Binding entropy (ΔS) is calculated from these values.

C. Western Blot Analysis for Phosphorylated Proteins This method is used to detect changes in the phosphorylation status of SMYD2 downstream targets in cells treated with this compound.

  • Reagents: Cell culture reagents, this compound, cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification kit (e.g., BCA assay), SDS-PAGE gels, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-Smad3), and HRP-conjugated secondary antibodies, chemiluminescent substrate.[3]

  • Protocol:

    • Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

D. In Vivo Unilateral Ureteral Obstruction (UUO) Model This model is used to evaluate the anti-fibrotic efficacy of this compound in the context of kidney disease.

  • Animals: Male C57BL/6 mice (or other appropriate strain).[5]

  • Protocol:

    • Anesthetize the mice. Expose the left kidney and ureter through a flank incision.

    • Ligate the left ureter at two points using non-absorbable suture. The right kidney serves as the contralateral control.

    • Administer this compound or vehicle control to the mice (e.g., via intraperitoneal injection) according to the desired dosing schedule, starting at the time of surgery.[5]

    • At a predetermined endpoint (e.g., 7 days post-surgery), euthanize the mice and harvest the kidneys.[5]

    • Process the kidneys for downstream analysis:

      • Histology: Fix a portion in formalin, embed in paraffin, and perform Masson's trichrome staining to assess collagen deposition and fibrosis.[5]

      • Immunoblotting: Prepare whole-kidney tissue lysates to analyze the expression of fibrotic markers (e.g., α-SMA, Fibronectin, Collagen I) and signaling proteins (e.g., p-Smad3) via Western blot.[5]

      • Immunohistochemistry: Stain tissue sections for markers of myofibroblasts (α-SMA) or proliferation (PCNA).[5]

Conclusion

This compound is a potent, selective, and well-characterized inhibitor of SMYD2. Its mechanism of action as a substrate-competitive inhibitor is structurally and biochemically defined. By binding to the peptide-binding groove of SMYD2, this compound effectively blocks its methyltransferase activity, leading to the modulation of numerous downstream signaling pathways involved in cancer, inflammation, and fibrosis. The data gathered from in vitro biochemical assays, cellular studies, and in vivo disease models collectively demonstrate that this compound is a valuable tool for probing SMYD2 biology and a promising lead compound for the development of novel therapeutics targeting SMYD2-dependent pathologies.

References

The Epigenetic Regulator AZ505: A Technical Guide to its Function and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of epigenetic regulation, small molecules with high specificity and potency are invaluable tools for researchers and drug developers. Among these, AZ505 has emerged as a significant inhibitor of SMYD2, a protein lysine methyltransferase implicated in a variety of cellular processes and diseases. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental considerations of this compound for professionals in the fields of epigenetics, oncology, and drug discovery.

Core Function and Mechanism of Action

This compound is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2)[1][2]. SMYD2 is a lysine methyltransferase that plays a crucial role in epigenetic regulation by catalyzing the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to the lysine residues of both histone and non-histone proteins[1][3].

The primary mechanism of action of this compound is as a substrate-competitive inhibitor . It achieves this by binding to the peptide substrate binding groove of SMYD2, thereby preventing the enzyme from binding to its natural protein targets[1][3]. This competitive inhibition is dependent on the presence of the cofactor SAM[4]. Isothermal titration calorimetry (ITC) studies have revealed that the binding of this compound to SMYD2 is primarily driven by entropy, suggesting that hydrophobic interactions are the main mediators of this binding[4][5].

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified in various biochemical assays. The following table summarizes key quantitative data for this compound.

ParameterValueTargetAssay TypeReference
IC50 0.12 µMSMYD2Biochemical Assay[1][2][5]
Ki 0.3 µMSMYD2Biochemical Assay[1]
Kd 0.5 µMSMYD2Isothermal Titration Calorimetry (ITC)[5]
Selectivity >600-foldSMYD2 vs. SMYD3, DOT1L, EZH2Biochemical Assays[2][5]

Key Cellular Targets and Downstream Effects

SMYD2 has a broad range of substrates, and by inhibiting its activity, this compound can modulate numerous cellular pathways.

Histone Substrates

SMYD2 is known to methylate several key lysine residues on histones, including:

  • Histone H3 at lysine 4 (H3K4)[3][4]

  • Histone H3 at lysine 36 (H3K36)[3][4]

  • Histone H4 at lysine 20 (H4K20)[3]

These histone modifications are critical for regulating chromatin structure and gene expression. Histone methylation can either promote or repress gene transcription depending on the specific site and the degree of methylation[3].

Non-Histone Substrates and Signaling Pathways

Beyond histones, SMYD2 methylates a variety of non-histone proteins, leading to diverse functional consequences. This compound, by inhibiting this activity, can impact several signaling pathways:

  • p53 and Rb: SMYD2-mediated methylation of the tumor suppressor proteins p53 and Rb can alter their function. Inhibition by this compound can therefore influence cell cycle progression and apoptosis[1][6].

  • BMP Signaling: this compound has been shown to suppress the phosphorylation of Smad1/5 induced by bone morphogenetic protein 2 (BMP2)[2][6]. This suggests an inhibitory role for this compound in the BMP signaling pathway.

  • STAT3 and NF-κB (p65): In certain cancer cells, this compound treatment leads to decreased methylation and phosphorylation of STAT3 and p65, key components of inflammatory and survival pathways[5].

  • c-Myc: Treatment with this compound can result in the decreased expression of the oncoprotein c-Myc in prostate cancer cells[3][4].

The following diagram illustrates the inhibitory effect of this compound on the SMYD2-mediated methylation of its key substrates.

AZ505_Mechanism_of_Action cluster_SMYD2 SMYD2 Enzyme SMYD2 SMYD2 Methylated_Substrate Methylated Substrate SMYD2->Methylated_Substrate Methylation Peptide_Groove Peptide Binding Groove SAM_Binding SAM Binding Site SAH SAH SAM_Binding->SAH This compound This compound This compound->Peptide_Groove Binds and Blocks Substrate Protein Substrate (e.g., p53, Histone H3) Substrate->SMYD2 Substrate->Peptide_Groove Binding Prevented SAM SAM SAM->SAM_Binding

Figure 1: Mechanism of this compound as a substrate-competitive inhibitor of SMYD2.

Experimental Protocols

In Vitro SMYD2 Inhibition Assay (AlphaScreen)

A common method to determine the IC50 of inhibitors like this compound is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology[3].

Methodology:

  • Reagents: Recombinant human SMYD2 enzyme, biotinylated peptide substrate (e.g., a p53-derived peptide), S-adenosylmethionine (SAM), AlphaScreen streptavidin donor beads, and anti-methyl-lysine antibody conjugated to AlphaScreen acceptor beads.

  • Procedure:

    • The enzymatic reaction is performed in a microplate by incubating SMYD2, the biotinylated peptide substrate, and SAM in a suitable buffer.

    • A dilution series of this compound is added to the reaction wells.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the AlphaScreen beads and antibody are added.

  • Detection: If the peptide substrate is methylated by SMYD2, the antibody binds to the methylated lysine. The proximity of the donor and acceptor beads (brought together by the biotin-streptavidin and antibody-methyl-lysine interactions) results in the generation of a chemiluminescent signal upon excitation.

  • Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the workflow for an AlphaScreen-based SMYD2 inhibition assay.

AlphaScreen_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - SMYD2 Enzyme - Biotinylated Peptide - SAM - this compound Dilution Series Incubation Incubate SMYD2, Peptide, SAM, and this compound Reagents->Incubation Add_Beads Add AlphaScreen Donor & Acceptor Beads and Antibody Incubation->Add_Beads Read_Plate Read Plate on AlphaScreen Reader Add_Beads->Read_Plate Plot_Data Plot % Inhibition vs. [this compound] Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Figure 2: Workflow for determining the IC50 of this compound using an AlphaScreen assay.
Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between this compound and SMYD2[4][5].

Methodology:

  • Sample Preparation: A solution of purified SMYD2 is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.

  • Titration: Small aliquots of the this compound solution are injected into the SMYD2 solution at constant temperature.

  • Heat Measurement: The heat change associated with each injection is measured. This heat change is proportional to the amount of binding that occurs.

  • Data Analysis: The heat changes are plotted against the molar ratio of this compound to SMYD2. The resulting binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Applications in Research and Drug Development

The high selectivity and potency of this compound make it a valuable tool for:

  • Target Validation: Elucidating the specific roles of SMYD2 in various biological processes and diseases.

  • Preclinical Studies: Investigating the therapeutic potential of SMYD2 inhibition in models of cancer, fibrosis, and other diseases where SMYD2 is overexpressed or hyperactive[1][3]. For instance, this compound has been shown to reduce tumor growth in vivo in triple-negative breast cancer models[2].

  • Drug Discovery: Serving as a lead compound for the development of novel epigenetic therapies targeting protein methyltransferases.

References

AZ505: A Technical Guide to its Role in Histone and Non-Histone Protein Methylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of AZ505, a potent and selective inhibitor of the protein lysine methyltransferase SMYD2. It details its mechanism of action, its effects on both histone and non-histone protein substrates, and the downstream cellular consequences. This guide consolidates key quantitative data and experimental methodologies to support further research and development efforts in epigenetics and oncology.

Introduction to this compound

This compound is a small molecule compound identified through high-throughput screening as a potent and selective inhibitor of SMYD2 (SET and MYND domain-containing protein 2).[1] SMYD2 is a lysine methyltransferase that plays a crucial role in regulating gene expression and cellular signaling by catalyzing the methylation of both histone and non-histone proteins.[1][2] Its dysregulation has been implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention. This compound serves as a critical chemical probe for studying SMYD2 biology and as a potential lead compound for drug development.

Mechanism of Action

This compound functions as a substrate-competitive inhibitor of SMYD2.[1] It binds directly to the peptide-binding groove of the enzyme, thereby preventing the binding of its protein substrates. This competitive inhibition is specific to the substrate-binding site and does not interfere with the binding of the S-adenosylmethionine (SAM) cofactor.[1] Isothermal Titration Calorimetry (ITC) studies have shown that the binding of this compound to SMYD2 is primarily driven by entropy, suggesting that hydrophobic interactions are the main mediators of this binding.[3][4]

cluster_0 SMYD2 Catalytic Cycle cluster_1 This compound Inhibition SMYD2 SMYD2 Enzyme Substrate Protein Substrate (Histone / Non-histone) SMYD2->Substrate Binds SAH SAH SMYD2->SAH Releases Blocked_SMYD2 SMYD2-AZ505 Complex (Inactive) SAM SAM (Methyl Donor) SAM->SMYD2 Binds Methylated_Substrate Methylated Protein Substrate->Methylated_Substrate Methylation Methylated_Substrate->SMYD2 Releases This compound This compound This compound->Blocked_SMYD2 Competes with Substrate for Peptide Groove No_Substrate Substrate Binding Blocked Blocked_SMYD2->No_Substrate

Caption: Mechanism of SMYD2 inhibition by this compound.

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound have been characterized through various biochemical assays. The data highlights its potency against SMYD2 and its high selectivity over other histone methyltransferases.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme IC50 Value (μM) Reference(s)
SMYD2 0.12 [1][3][4][5]
SMYD3 > 83.3 [1][3][4]
DOT1L > 83.3 [1][3][4]

| EZH2 | > 83.3 |[1][3][4] |

Table 2: Binding Affinity and Constants for this compound

Parameter Value (μM) Method Reference(s)
Ki (Inhibition Constant) 0.3 Biochemical Assay [1]

| Kd (Dissociation Constant) | 0.5 | ITC |[3][4] |

Role in Histone Methylation

SMYD2 is known to methylate several lysine residues on histone proteins, primarily contributing to the regulation of chromatin structure and gene transcription. It specifically catalyzes the methylation of histones H3, H4, and H2B.[1] One of the key targets of SMYD2 is Histone H3 at lysine 36 (H3K36).[6] Dimethylation of H3K36 by SMYD2 at the promoter of Tumor Necrosis Factor-α (TNF-α) has been shown to suppress its expression.[2] By inhibiting SMYD2, this compound can prevent this methylation, leading to alterations in the expression of SMYD2-target genes.

This compound This compound SMYD2 SMYD2 This compound->SMYD2 Inhibits Methylation Histone Methylation SMYD2->Methylation Catalyzes Histones Histones (e.g., H3K36) Histones->Methylation Gene_Repression Transcriptional Repression Methylation->Gene_Repression Leads to

Caption: this compound workflow in histone methylation.

Role in Non-Histone Protein Methylation

Beyond histones, SMYD2 methylates a diverse array of non-histone proteins, thereby modulating numerous signaling pathways critical to cell function and disease. This compound's inhibition of SMYD2 consequently impacts these pathways.

Key Non-Histone Targets and Pathways:

  • p53 and Rb: SMYD2-mediated methylation of the tumor suppressor proteins p53 and Retinoblastoma (Rb) represses their activity, which can promote tumorigenesis.[1][2] this compound can restore the tumor-suppressive functions of these proteins by preventing their methylation.

  • STAT3 and p65 (NF-κB): In MDA-MB231 breast cancer cells, treatment with this compound (40 μM) was shown to decrease the methylation and subsequent phosphorylation of STAT3 and the p65 subunit of NF-κB, without affecting their total protein levels.[3] This suggests a role for SMYD2 in regulating inflammatory and survival pathways.

  • BMP Signaling: this compound has been reported to suppress the phosphorylation of Smad1/5 induced by BMP2, indicating that SMYD2 activity is linked to the Bone Morphogenetic Protein (BMP) signaling pathway.[5]

cluster_p53 Tumor Suppression cluster_stat3 Inflammation / Survival cluster_bmp BMP Signaling This compound This compound SMYD2 SMYD2 This compound->SMYD2 Inhibits p53_meth Methylation SMYD2->p53_meth STAT3_meth Methylation SMYD2->STAT3_meth SMAD SMAD1/5 SMYD2->SMAD Modulates p53 p53 / Rb p53->p53_meth p53_inact Inactivation p53_meth->p53_inact STAT3 STAT3 / p65 STAT3->STAT3_meth STAT3_phos Phosphorylation (Activation) STAT3_meth->STAT3_phos BMP2 BMP2 BMP2->SMAD SMAD_phos Phosphorylation SMAD->SMAD_phos

Caption: this compound's impact on non-histone protein signaling.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

6.1. AlphaScreen™ Biochemical Assay (for IC50 Determination)

This assay is used to measure the inhibitory effect of this compound on SMYD2's methyltransferase activity in a high-throughput format.

  • Principle: An amplified luminescent proximity homogeneous assay. Biotinylated histone H3 peptide substrate is captured by streptavidin-coated Donor beads. A primary antibody specific for methylated H3K36 binds to the product, and this complex is then captured by Protein A-conjugated Acceptor beads. Upon excitation at 680 nm, a photosensitizer in the Donor bead converts ambient oxygen to singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Inhibition of SMYD2 reduces the methylated product, leading to a decreased signal.

  • Protocol Outline:

    • Recombinant SMYD2 enzyme, biotinylated H3 peptide substrate, and the methyl donor SAM are combined in an assay buffer.

    • This compound is added in a dose-response concentration range.

    • The reaction is incubated at room temperature to allow for enzymatic methylation.

    • A solution containing the anti-methyl-H3K36 antibody, streptavidin-Donor beads, and Protein A-Acceptor beads is added.

    • The plate is incubated in the dark to allow for bead-antibody-substrate binding.

    • The signal is read on an AlphaScreen-capable plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6]

6.2. Isothermal Titration Calorimetry (ITC) (for Kd Determination)

ITC is used to directly measure the binding affinity (Kd) of this compound to SMYD2.

  • Principle: ITC measures the heat change that occurs upon the binding of two molecules. The inhibitor (this compound) is titrated into a solution containing the protein (SMYD2), and the heat released or absorbed during binding is measured.

  • Protocol Outline:

    • Purified, recombinant SMYD2 protein is placed in the sample cell of the calorimeter.

    • A concentrated solution of this compound is loaded into the injection syringe.

    • A series of small, sequential injections of this compound into the SMYD2 solution is performed.

    • The heat change after each injection is measured and integrated to generate a binding isotherm.

    • The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[3][4]

6.3. Western Blot for Phosphorylated Proteins

This technique is used to assess the downstream effects of SMYD2 inhibition on signaling pathways.

  • Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Phospho-specific antibodies are used to detect the phosphorylation status of target proteins like STAT3 and p65.

  • Protocol Outline:

    • Cells (e.g., MDA-MB231) are treated with a specified concentration of this compound (e.g., 40 μM) or vehicle control for a defined period (e.g., 2 hours).[3]

    • Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-STAT3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The membrane is often stripped and re-probed with an antibody for the total protein to confirm equal loading.[3]

Conclusion

This compound is a highly potent and selective SMYD2 inhibitor that serves as an invaluable tool for dissecting the roles of histone and non-histone protein methylation. Its ability to modulate key signaling pathways in cancer and other diseases underscores the therapeutic potential of targeting SMYD2. The data and protocols presented in this guide provide a solid foundation for professionals in the field to advance their research into the epigenetic control of cellular processes.

References

AZ505: A Potent and Selective SMYD2 Inhibitor for Research and Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the discovery, development, and experimental characterization of AZ505, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various disease processes, including cancer and polycystic kidney disease.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Introduction to this compound

This compound was identified through a high-throughput chemical screen as a potent and selective inhibitor of SMYD2.[2][3] SMYD2 is a protein lysine methyltransferase that catalyzes the methylation of both histone and non-histone protein substrates, including the tumor suppressor proteins p53 and Rb.[1] By repressing the functional activities of these proteins, SMYD2 has emerged as an attractive drug target in oncology.[2] this compound acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

ParameterValueTarget/SubstrateReference
IC50 0.12 µMSMYD2[1][5]
Ki 0.3 µMSMYD2[1]
Kd 0.5 µMSMYD2[6]
IC50 >83.3 µMSMYD3[1][5]
IC50 >83.3 µMDOT1L[1][5]
IC50 >83.3 µMEZH2[1][5]

Table 2: Cellular and In Vivo Effects of this compound

Biological EffectCell Line/ModelThis compound Concentration/DoseObservationsReference
Decreased c-Myc expression PC3 and DU145 (Prostate Cancer)20 µM[7]
Delayed cyst growth Pkd1 conditional knockout mouse model10 mg/kg (i.p.)Delayed cyst growth in both early and late stages.[1][4][5]
Reduced tumor growth Triple-Negative Breast Cancer (TNBC) xenograft modelNot specifiedSignificantly reduced tumor growth.
Inhibited osteoclast differentiation Bone marrow-derived macrophages1.2 µMDecreased generation of multinucleated TRAP-positive osteoclasts.[8]
Promoted osteoblast differentiation Calvarial preosteoblasts0.12 µM - 1.2 µMIncreased alkaline phosphatase (ALP) activity and Alizarin red staining.[8]
Decreased trabecular bone mass (in vivo) Female mice5 mg/kg daily (i.p.) for 4 weeksUnexpectedly decreased trabecular bone mass, attributed to upregulated RANKL expression.[8]

Discovery and Development Workflow

This compound was discovered through a structured workflow involving high-throughput screening and subsequent validation assays.

AZ505_Discovery_Workflow cluster_0 High-Throughput Screening cluster_1 Hit Validation cluster_2 Structural & In Vivo Studies HTS High-Throughput Screening (HTS) AlphaScreen AlphaScreen Assay (Primary Screen) HTS->AlphaScreen ~1.5 million compounds DoseResponse Dose-Response Curve AlphaScreen->DoseResponse Identified Hits Selectivity Selectivity Profiling DoseResponse->Selectivity ITC Isothermal Titration Calorimetry (ITC) Selectivity->ITC Kinetics Kinetic Analysis ITC->Kinetics Crystallography Co-crystallization with SMYD2 Kinetics->Crystallography InVivo In Vivo Efficacy Models (e.g., PKD, Cancer) Crystallography->InVivo

Figure 1: Discovery and development workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound.

High-Throughput Screening (HTS) and AlphaScreen Assay

This compound was identified from a high-throughput screen of approximately 1.5 million compounds using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[7]

Principle: The assay measures the methylation of a biotinylated p53 peptide substrate by SMYD2. A positive methylation event brings donor and acceptor beads into close proximity, generating a chemiluminescent signal. Inhibitors of SMYD2 will disrupt this interaction, leading to a decrease in the signal.

Protocol:

  • Reagents:

    • SMYD2 enzyme

    • S-adenosylmethionine (SAM) cofactor

    • Biotinylated p53 peptide substrate (Biotin-aminohexanoyl-GSRAHSSHLKSKKGQSTSRH)

    • Streptavidin-coated donor beads

    • Anti-methyl-lysine antibody-conjugated acceptor beads

    • Assay Buffer: Tris-HCl (pH 9.0) with low ionic strength and a small amount of detergent.

  • Procedure:

    • The enzymatic profiling of SMYD2 indicated maximal activity in a Tris-HCl buffer at pH 9.0 with low ionic strength.[7]

    • The apparent Km values for SAM and the p53 substrate peptide were determined to be approximately 100 nM and 700 nM, respectively.[7]

    • The HTS was conducted in 1536-well plates.

    • Compounds from the chemical library were added to the wells.

    • The enzymatic reaction was initiated by adding SMYD2, SAM, and the biotinylated p53 peptide.

    • After an incubation period, the AlphaScreen donor and acceptor beads were added.

    • The plates were incubated in the dark to allow for bead association.

    • The signal was read on a plate reader capable of AlphaScreen detection.

    • Hits were identified as compounds that caused a significant reduction in the AlphaScreen signal.

Isothermal Titration Calorimetry (ITC)

ITC was used to confirm the binding of this compound to SMYD2 and to determine the thermodynamic parameters of the interaction.

Protocol:

  • Instrumentation: A standard isothermal titration calorimeter.

  • Sample Preparation:

    • SMYD2 protein and this compound were dialyzed against the same buffer to minimize heats of dilution.

    • The concentrations of the protein and ligand were accurately determined.

  • Experimental Setup:

    • The SMYD2 protein solution was placed in the sample cell.

    • The this compound solution was loaded into the injection syringe at a concentration typically 10-20 times that of the protein in the cell.

  • Titration:

    • A series of small injections of this compound were made into the SMYD2 solution.

    • The heat change associated with each injection was measured.

  • Data Analysis:

    • The binding isotherm was generated by plotting the heat change per injection against the molar ratio of ligand to protein.

    • The data were fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the binding event. For this compound binding to SMYD2, the calculated Kd was 0.5 µM.[6]

X-ray Crystallography

The structural basis of SMYD2 inhibition by this compound was elucidated by solving the co-crystal structure of the SMYD2-AZ505 complex.[2]

Protocol:

  • Protein Expression and Purification: Recombinant SMYD2 was overexpressed and purified to homogeneity.

  • Crystallization:

    • The purified SMYD2 protein was concentrated.

    • This compound was added to the protein solution to form the complex.

    • Crystallization screening was performed using the hanging drop vapor diffusion method at various conditions (e.g., different precipitants, pH, and temperature).

  • Data Collection and Structure Determination:

    • Suitable crystals were cryo-protected and flash-frozen in liquid nitrogen.

    • X-ray diffraction data were collected at a synchrotron source.

    • The structure was solved using molecular replacement and refined to yield the final model of the SMYD2-AZ505 complex. The structure revealed that this compound binds in the peptide-binding groove of SMYD2.[2]

In Vivo Polycystic Kidney Disease (PKD) Model

The efficacy of this compound in a mouse model of autosomal dominant polycystic kidney disease (ADPKD) was evaluated.[1][4][5]

Protocol:

  • Animal Model: Pkd1 conditional knockout mice, which develop a cystic phenotype that mimics human ADPKD.

  • Treatment:

    • Mice were treated with this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.

    • Treatment was administered daily or three times a week, depending on the experimental design (early-stage vs. late-stage intervention).[9]

  • Efficacy Assessment:

    • Kidney-to-body weight ratio was measured as an indicator of cystic burden.

    • Blood urea nitrogen (BUN) levels were measured to assess renal function.

    • Histological analysis of kidney sections was performed to quantify the cystic area.

    • Immunohistochemistry was used to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay) in the cyst-lining epithelial cells.[9]

In Vitro Osteoblast and Osteoclast Differentiation Assays

The effect of this compound on bone cell differentiation was investigated using in vitro models.[8]

Osteoblast Differentiation Assay:

  • Cell Culture: Calvarial preosteoblasts were cultured in an osteogenic medium containing β-glycerophosphate and ascorbic acid.

  • Treatment: Cells were treated with varying concentrations of this compound (0.12 µM to 1.2 µM).

  • Assessment:

    • Alkaline Phosphatase (ALP) Staining and Activity: ALP is an early marker of osteoblast differentiation.

    • Alizarin Red Staining: This stain detects calcium deposits, indicating mineralization, a hallmark of mature osteoblasts.

Osteoclast Differentiation Assay:

  • Cell Culture: Bone marrow-derived macrophages (BMMs) were cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclastogenesis.

  • Treatment: Cells were treated with this compound (e.g., 1.2 µM).

  • Assessment:

    • Tartrate-Resistant Acid Phosphatase (TRAP) Staining: TRAP is an enzyme characteristic of osteoclasts. The number of multinucleated, TRAP-positive cells was quantified.

Signaling Pathways Modulated by this compound

This compound, through its inhibition of SMYD2, has been shown to modulate several key signaling pathways implicated in cell growth, survival, and inflammation.

Figure 2: Key signaling pathways modulated by this compound through SMYD2 inhibition.

Conclusion

This compound is a valuable research tool for investigating the biological roles of SMYD2. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The discovery of this compound has paved the way for the development of novel therapeutic strategies targeting SMYD2 in various diseases, particularly in oncology and polycystic kidney disease. This technical guide provides a foundational understanding of this compound's characteristics and the experimental methodologies for its application, serving as a resource for the scientific community to further explore its therapeutic potential.

References

The SMYD2 Inhibitor AZ505: A Technical Overview of its Impact on p53 and Rb Tumor Suppressor Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ505 is a potent and selective small-molecule inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase implicated in various cancers. SMYD2 post-translationally modifies key cellular proteins, including the tumor suppressors p53 and Retinoblastoma (Rb), thereby modulating their activity. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its effects on the p53 and Rb signaling pathways. We consolidate available quantitative data, provide detailed experimental protocols for assessing the impact of SMYD2 inhibition, and present visual diagrams of the relevant cellular pathways and experimental workflows.

Introduction to this compound and its Target, SMYD2

This compound is a substrate-competitive inhibitor of SMYD2 with a reported half-maximal inhibitory concentration (IC50) of 0.12 µM.[1] SMYD2 is a protein lysine methyltransferase that has been shown to methylate both histone and non-histone proteins.[1] Among its non-histone substrates, the tumor suppressor proteins p53 and Rb are of particular interest due to their central role in cell cycle control and apoptosis.[2] Dysregulation of p53 and Rb function is a hallmark of many cancers, making the modulation of their activity a key therapeutic strategy.

SMYD2-mediated methylation of p53 at lysine 370 (K370) has been shown to be a repressive mark, leading to decreased p53-mediated transcriptional activation and a subsequent reduction in apoptosis.[3][4] Similarly, SMYD2 methylates Rb, which can influence its phosphorylation status and, consequently, its ability to regulate the cell cycle.[2] By inhibiting SMYD2, this compound is poised to restore the tumor-suppressive functions of p53 and Rb, making it a promising candidate for cancer therapy.

The SMYD2-p53 and SMYD2-Rb Signaling Pathways

The inhibition of SMYD2 by this compound initiates a cascade of events that ultimately impacts cell cycle progression and apoptosis. The following diagrams illustrate the core signaling pathways.

SMYD2_p53_Pathway

SMYD2_Rb_Pathway

Quantitative Data on the Effects of SMYD2 Inhibition

While direct quantitative data for this compound's effect on p53 and Rb methylation and phosphorylation is still emerging, studies on SMYD2 and its inhibitors provide valuable insights.

Table 1: Inhibitory Activity of this compound against SMYD2

ParameterValueReference
IC500.12 µM[1]

Table 2: Representative Effects of SMYD2 Inhibition on p53 and Rb Pathways

EndpointEffectMethodCell LineReference
p53 (K370) methylationDecreasedMass SpectrometryU2OS[4]
p21 mRNA expressionIncreasedqPCRA549[5]
GADD45a mRNA expressionIncreasedqPCRZebrafish Gonads[6]
Bax mRNA expressionIncreasedqPCRZebrafish Gonads[6]
Rb phosphorylation (S807/811)DecreasedWestern BlotCdk4 WT MEFs[7]
Cell CycleG1 ArrestFlow CytometryU2OS[4]

Experimental Protocols

To facilitate further research into the effects of this compound and other SMYD2 inhibitors, detailed protocols for key experimental techniques are provided below.

Western Blot Analysis of p53 and Rb Phosphorylation

Western_Blot_Workflow start Cell Culture and This compound Treatment lysis Cell Lysis (RIPA buffer + inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Rb S807/811, anti-p53) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis

Protocol:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total p53, total Rb, phospho-Rb (S807/811), or other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Co-Immunoprecipitation (Co-IP) to Assess p53/Rb Methylation

Protocol:

  • Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysates with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for p53 or Rb overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies specific for pan-methyl-lysine or site-specific methylated p53/Rb, if available.

Quantitative Real-Time PCR (qPCR) for p53 Target Gene Expression

qPCR_Workflow start Cell Culture and This compound Treatment rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr qPCR with specific primers (p21, GADD45, Bax, housekeeping gene) cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt method) qpcr->analysis

Protocol:

  • RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for p53 target genes (e.g., CDKN1A (p21), GADD45A, BAX) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound, as a selective inhibitor of SMYD2, holds significant promise as a therapeutic agent by targeting the epigenetic regulation of the key tumor suppressors p53 and Rb. By preventing their repressive methylation, this compound can potentially restore their normal function, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and other SMYD2 inhibitors, ultimately paving the way for their clinical development. Further studies are warranted to obtain more direct quantitative data on the effects of this compound on p53 and Rb post-translational modifications and to explore its efficacy in various cancer models.

References

Binding Kinetics of AZ505 to SMYD2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the binding kinetics of AZ505, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2). SMYD2 is a protein lysine methyltransferase implicated in the regulation of various cellular processes and is considered a target in oncology.[1] Understanding the kinetic and thermodynamic parameters of the this compound-SMYD2 interaction is crucial for researchers, scientists, and professionals involved in drug development and epigenetic research.

Quantitative Binding and Inhibition Data

The interaction between this compound and SMYD2 has been characterized by several key quantitative metrics, establishing its potency and selectivity. These values, derived from various biophysical and biochemical assays, are summarized below.

ParameterValueMethodDescription
IC₅₀ 0.12 µM (120 nM)Radiometric AssayThe concentration of this compound required to inhibit 50% of SMYD2 enzymatic activity.[2][3][4][5]
Kᵢ 0.30 µM (300 nM)Michaelis-Menten KineticsThe inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.[2][4]
Kₑ 0.50 µM (500 nM)Isothermal Titration Calorimetry (ITC)The dissociation constant, measuring the equilibrium between the inhibitor-enzyme complex and its dissociated components.[3][4][6]
ΔH -3.4 kCal/molIsothermal Titration Calorimetry (ITC)The enthalpy change upon binding, indicating the contribution of hydrogen bonds and van der Waals forces.[6]
TΔS 5 kCal/molIsothermal Titration Calorimetry (ITC)The entropy change upon binding, suggesting that the interaction is primarily driven by entropy, likely due to hydrophobic interactions.[6]
Selectivity >600-foldRadiometric AssaysThis compound shows significantly higher potency for SMYD2 compared to other histone methyltransferases like SMYD3, DOT1L, and EZH2 (IC₅₀ > 83.3 µM for others).[3][4][5]
Mechanism of Inhibition

Kinetic analyses have demonstrated that this compound acts as a substrate-competitive inhibitor of SMYD2.[2][6][7] Crystal structures reveal that this compound binds directly within the peptide-binding groove of the SMYD2 enzyme.[1][6] This binding is dependent on the presence of the cofactor S-adenosylmethionine (SAM).[4][6]

The inhibition mechanism is further defined as uncompetitive with respect to SAM.[4][6] This means this compound preferentially binds to the SMYD2-SAM complex, competing with the peptide substrate (such as p53 or histone H3) for access to the active site.[4][6] Thermodynamic data from Isothermal Titration Calorimetry (ITC) shows that the binding is primarily entropy-driven, a characteristic often associated with interactions mediated by hydrophobic forces with few specific hydrogen bonds.[3][5][6]

Experimental Protocols

The quantitative data presented were determined using specific and rigorous experimental methodologies. The core protocols are detailed below.

Radiometric Filter Binding Assay (for Kᵢ and Inhibition Mode)

This assay is used to determine the initial velocities of the SMYD2-catalyzed methylation reaction in the presence of varying concentrations of substrate and inhibitor, allowing for the determination of the inhibition constant (Kᵢ) and the mode of inhibition.

Methodology:

  • Reaction Mixture Preparation: Reactions are set up containing SMYD2 enzyme, a specific peptide substrate (e.g., a p53-derived peptide), and the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) in a suitable reaction buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. Control reactions are performed without the inhibitor.

  • Reaction Initiation and Incubation: The reaction is initiated and allowed to proceed for a defined period (e.g., 90 minutes) at a controlled temperature (e.g., pH 7.4).[4]

  • Reaction Quenching: The enzymatic reaction is stopped.

  • Filter Binding: The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose paper), which captures the radiolabeled peptide substrate.

  • Washing: The filters are washed to remove unincorporated ³H-SAM.

  • Scintillation Counting: The amount of radioactivity retained on the filters, corresponding to the methylated peptide product, is quantified using a scintillation counter.

  • Data Analysis: Initial reaction velocities are calculated and plotted in a double-reciprocal (Lineweaver-Burk) format against substrate concentrations. Analysis of these plots reveals the mode of inhibition (competitive, uncompetitive, etc.) and allows for the calculation of the Kᵢ value.[6]

Isothermal Titration Calorimetry (ITC) (for Kₑ and Thermodynamics)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment, including the dissociation constant (Kₑ), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation: A solution of purified SMYD2 protein is placed in the sample cell of the calorimeter. A concentrated solution of this compound is loaded into the titration syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.

  • Titration: A series of small, precise injections of the this compound solution are made into the SMYD2 solution at a constant temperature.

  • Heat Measurement: The ITC instrument measures the minute heat changes that occur with each injection as the this compound binds to SMYD2. A reference cell containing buffer is used to subtract background heat effects.

  • Binding Isotherm Generation: The measured heat per injection is plotted against the molar ratio of this compound to SMYD2. This creates a binding isotherm curve.

  • Data Fitting: The resulting isotherm is fitted to a binding model (e.g., a single-site binding model). This analysis yields the binding affinity (Kₐ, from which Kₑ is calculated), the stoichiometry of binding (N), and the enthalpy of binding (ΔH). The entropy (ΔS) is then calculated from these values.[6]

Visualizations

Experimental Workflow for Kinetic Analysis

G cluster_0 Radiometric Filter Binding Assay cluster_1 Isothermal Titration Calorimetry (ITC) A1 Prepare Reaction Mix (SMYD2, Peptide, ³H-SAM) A2 Add this compound (Varying Concentrations) A1->A2 A3 Incubate & Quench A2->A3 A4 Filter Binding & Wash A3->A4 A5 Scintillation Counting A4->A5 A6 Data Analysis (Double-Reciprocal Plot) A5->A6 A7 Determine Kᵢ & Mode of Inhibition A6->A7 B1 Load SMYD2 into Cell Load this compound into Syringe B2 Titrate this compound into SMYD2 B1->B2 B3 Measure Heat Change per Injection B2->B3 B4 Generate Binding Isotherm B3->B4 B5 Fit Data to Binding Model B4->B5 B6 Determine Kₑ, ΔH, TΔS B5->B6

Caption: Workflow for determining the kinetic and thermodynamic parameters of this compound binding to SMYD2.

This compound Mechanism of Inhibition

Caption: this compound competitively inhibits the binding of the peptide substrate to the SMYD2-SAM complex.

References

AZ505: A Comprehensive Technical Guide to a Selective SMYD2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ505 is a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cellular processes and diseases, including cancer and fibrosis. This document provides an in-depth technical overview of the chemical structure, properties, mechanism of action, and pharmacological effects of this compound based on currently available preclinical data. Detailed summaries of its biochemical and cellular activities, along with insights into its effects in in vivo models, are presented. Methodological summaries for key experiments are provided to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name N-cyclohexyl-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-N-[2-[[2-(5-hydroxy-3-oxo-2H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide, is a complex molecule identified through high-throughput screening.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name N-cyclohexyl-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-N-[2-[[2-(5-hydroxy-3-oxo-2H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide[3]
CAS Number 1035227-43-0[1][4]
Molecular Formula C29H38Cl2N4O4[4][5]
Molecular Weight 577.54 g/mol [4]
SMILES O=C(N(C1CCCCC1)CCNCCC2=C(OCC(N3)=O)C3=C(O)C=C2)CCNCCC4=CC=C(Cl)C(Cl)=C4[4]
Appearance Off-white to light brown solid[4]
Solubility Soluble in DMSO[2]

Mechanism of Action

This compound is a potent and highly selective inhibitor of the histone methyltransferase SMYD2.[1][4] Its mechanism of action is characterized by the following key features:

  • Substrate-Competitive Inhibition: this compound acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2.[6][7] This mode of action prevents the natural substrate, such as histone H3 or p53, from accessing the active site.

  • High Potency and Selectivity: this compound exhibits a half-maximal inhibitory concentration (IC50) of 0.12 µM for SMYD2.[1][4][8] It displays remarkable selectivity, being over 600-fold more potent for SMYD2 than for other histone methyltransferases like SMYD3, DOT1L, and EZH2.[4][8]

  • Modulation of Cellular Pathways: By inhibiting SMYD2, this compound influences a variety of downstream signaling pathways involved in cell growth, proliferation, and pathogenesis. It has been shown to decrease the expression of c-Myc in prostate cancer cells and reduce the methylation and phosphorylation of STAT3 and p65 in breast cancer cells.[4]

AZ505_Mechanism_of_Action This compound This compound SMYD2 SMYD2 (Histone Methyltransferase) This compound->SMYD2 Inhibits (IC50 = 0.12 µM) Methylated_Substrate Methylated Substrate SMYD2->Methylated_Substrate Methylates Substrate Substrate (e.g., Histone H3, p53) Substrate->SMYD2 Binds to active site Downstream_Signaling Downstream Signaling Pathways (e.g., c-Myc, STAT3) Methylated_Substrate->Downstream_Signaling Regulates Cellular_Effects Cellular Effects (e.g., Decreased Proliferation) Downstream_Signaling->Cellular_Effects Leads to

Figure 1: Mechanism of action of this compound as a selective SMYD2 inhibitor.

Pharmacological Properties

Preclinical studies have demonstrated the pharmacological effects of this compound in various disease models.

Anti-Cancer Activity
  • In Vitro: this compound has been shown to inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells.[4]

  • In Vivo: In a triple-negative breast cancer (TNBC) xenograft model, this compound significantly reduced tumor growth.[1] Similarly, in prostate cancer models, pharmacological inhibition of SMYD2 with this compound repressed cancer cell growth both in vitro and in vivo.[9]

Anti-Fibrotic Effects
  • Peritoneal Fibrosis: In a mouse model of chlorhexidine gluconate-induced peritoneal fibrosis, this compound attenuated peritoneal thickening, and reduced the expression of collagen I and fibronectin.[2] It also inhibited epithelial-to-mesenchymal transition (EMT), inflammation, and angiogenesis in the peritoneum.[2]

Effects on Bone Metabolism
  • In Vitro: this compound was found to promote osteoblast differentiation and inhibit osteoclast formation in cell cultures.[3]

  • In Vivo: Paradoxically, in vivo administration of this compound in mice led to a significant decrease in trabecular bone mass.[3] This was attributed to a potent stimulation of RANKL expression in osteoblasts, highlighting the complexity of its effects on bone metabolism and the importance of in vivo validation.[3]

Pharmacological EffectModelKey FindingsReference(s)
Anti-Cancer Triple-Negative Breast Cancer (TNBC) XenograftSignificantly reduced tumor growth[1]
Prostate Cancer Cells (in vitro & in vivo)Repressed cancer cell growth[9]
Anti-Fibrotic Peritoneal Fibrosis (mouse model)Attenuated peritoneal fibrosis, inhibited EMT, inflammation, and angiogenesis[2]
Bone Metabolism Osteoblast/Osteoclast Cultures (in vitro)Promoted osteoblast differentiation, inhibited osteoclast formation[3]
Mouse Model (in vivo)Decreased trabecular bone mass due to increased RANKL expression[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. The compound was identified through a high-throughput screening process. However, based on published studies, the following outlines the general methodologies used to characterize this compound.

SMYD2 Inhibition Assay

A common method to assess SMYD2 inhibitory activity is a biochemical assay that measures the transfer of a methyl group from a donor (e.g., S-adenosyl-L-methionine, SAM) to a substrate peptide (e.g., a p53-derived peptide). The protocol generally involves:

  • Incubating recombinant SMYD2 enzyme with the substrate peptide and a methyl donor (often radiolabeled) in the presence of varying concentrations of the test compound (this compound).

  • Stopping the reaction and separating the methylated product from the unreacted substrate.

  • Quantifying the amount of methylated product, often through scintillation counting or fluorescence-based detection methods.

  • Calculating the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

SMYD2_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Enzyme Recombinant SMYD2 Incubation Incubation Enzyme->Incubation Substrate Substrate Peptide (e.g., p53) Substrate->Incubation Cofactor Methyl Donor (e.g., [3H]-SAM) Cofactor->Incubation Inhibitor This compound (Varying concentrations) Inhibitor->Incubation Separation Separation of Methylated Product Incubation->Separation Quantification Quantification (e.g., Scintillation Counting) Separation->Quantification IC50 IC50 Calculation Quantification->IC50

Figure 2: General workflow for an in vitro SMYD2 inhibition assay.
Cell-Based Proliferation Assays

To determine the effect of this compound on cancer cell proliferation, standard cell viability assays are employed:

  • Seeding cancer cells (e.g., PC3, DU145, MDA-MB-231) in multi-well plates.

  • Treating the cells with a range of concentrations of this compound or a vehicle control (DMSO).

  • Incubating the cells for a specified period (e.g., 48-72 hours).

  • Assessing cell viability using colorimetric or luminescent assays such as MTT, XTT, or CellTiter-Glo.

  • Measuring the absorbance or luminescence, which correlates with the number of viable cells.

  • Calculating the GI50 (concentration for 50% growth inhibition) or IC50 values.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in vivo is typically evaluated using xenograft models:

  • Implanting human cancer cells (e.g., TNBC cells) subcutaneously into immunocompromised mice.

  • Allowing tumors to grow to a palpable size.

  • Randomizing mice into treatment and control groups.

  • Administering this compound (e.g., via intraperitoneal injection) or a vehicle control at a specified dose and schedule.

  • Monitoring tumor volume and body weight regularly.

  • At the end of the study, excising tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound is a valuable research tool for studying the biological roles of SMYD2. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of SMYD2 inhibition in various cellular contexts. The preclinical data suggest its potential as a therapeutic agent in oncology and fibrotic diseases. However, the unexpected in vivo effects on bone metabolism underscore the importance of comprehensive in vivo studies to fully understand the pharmacological profile of this compound. Further research is warranted to explore its therapeutic potential, including detailed pharmacokinetic, pharmacodynamic, and toxicology studies, which will be crucial before any potential clinical investigation. As of the current literature review, there is no publicly available information on clinical trials involving this compound.

References

An In-depth Technical Guide to the Interaction of AZ505 with the SMYD Protein Family

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the small molecule inhibitor AZ505 and its interaction with the SET and MYND domain-containing (SMYD) family of protein lysine methyltransferases. The content is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction to this compound and the SMYD Protein Family

This compound is a potent and highly selective small molecule inhibitor of SMYD2, identified through a high-throughput chemical screen.[1][2] It serves as a crucial chemical probe for elucidating the biological functions of SMYD2 and exploring its therapeutic potential.

The SMYD protein family consists of five members in humans (SMYD1-5), which are a unique class of protein lysine methyltransferases.[3][4] A defining structural feature of this family is a catalytic SET domain that is "split" by a MYND domain, a zinc finger motif involved in protein-protein interactions.[4][5] SMYD proteins regulate a wide array of cellular processes, including chromatin remodeling, signal transduction, and cell cycle control, by methylating both histone and non-histone protein substrates.[4][6] Dysregulation of SMYD protein activity has been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention.[4]

Quantitative Analysis of this compound-SMYD Interaction

The efficacy and selectivity of this compound have been quantitatively characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data regarding its inhibitory activity and binding affinity.

Table 1: In Vitro Inhibitory Activity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against SMYD2 and other histone methyltransferases, highlighting its selectivity.

Target EnzymeIC50 (μM)Selectivity over SMYD2
SMYD2 0.12-
SMYD3>83.3>694-fold
DOT1L>83.3>694-fold
EZH2>83.3>694-fold

Data sourced from[1][3][7][8]

Table 2: Binding Affinity of this compound for SMYD2

This table details the thermodynamic parameters of the this compound-SMYD2 interaction as determined by Isothermal Titration Calorimetry (ITC). The binding is primarily driven by entropy, suggesting hydrophobic interactions play a key role.[3][8][9]

ParameterValue
Dissociation Constant (Kd)0.5 μM
Enthalpy Change (ΔH)-3.4 kcal/mol
Entropy Change (TΔS)5 kcal/mol
Stoichiometry (N)1

Data sourced from[3][9]

In contrast, the calculated Kd for the p53 substrate peptide binding to SMYD2 is 3.7 μM, indicating that this compound has a higher affinity for the enzyme than this natural substrate.[3][8][9]

Mechanism of Action and Structural Basis of Inhibition

This compound functions as a substrate-competitive inhibitor of SMYD2.[1][2] Kinetic and structural studies have revealed that this compound binds directly within the peptide-binding groove of SMYD2, thereby preventing the binding of its protein substrates.[1][9][10] The binding of this compound is uncompetitive with respect to the cofactor S-adenosylmethionine (SAM), and its binding is dependent on the presence of SAM.[1][9][10]

Crystal structures of the SMYD2-AZ505 complex provide a detailed atomic-level view of this interaction.[2] These structures confirm that a single molecule of this compound occupies the substrate-binding channel. The high selectivity of this compound for SMYD2 over the closely related SMYD3 is attributed to structural differences in the substrate-binding pocket. In SMYD3, a valine residue (V195) physically obstructs the pocket, preventing the binding of this compound.[10]

cluster_SMYD2 SMYD2 Enzyme cluster_Substrates Substrates & Inhibitor Peptide Groove Peptide Groove Methylated Product Methylated Product Peptide Groove->Methylated Product Catalyzes Methylation SAM Site SAM Site Protein Substrate (e.g., p53) Protein Substrate (e.g., p53) Protein Substrate (e.g., p53)->Peptide Groove Binds to This compound This compound This compound->Peptide Groove Competitively Binds to This compound->Methylated Product Inhibits SAM SAM SAM->SAM Site Binds to

Caption: Competitive inhibition of SMYD2 by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the interaction between this compound and the SMYD protein family.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used for high-throughput screening and quantitative assessment of enzyme inhibitors.[11][12][13]

Principle: The assay measures the methylation of a biotinylated substrate peptide by SMYD2. A Europium (Eu)-labeled antibody detects the methylated peptide, and when a streptavidin-conjugated acceptor fluorophore binds to the biotin tag, FRET occurs between the Eu-donor and the acceptor. Inhibition of SMYD2 activity by a compound like this compound leads to a decrease in the FRET signal.

Protocol Steps:

  • Reaction Setup: In a 384-well plate, incubate recombinant SMYD2 enzyme with the substrate peptide (e.g., a p53-derived peptide) and the methyl donor SAM.

  • Compound Addition: Add varying concentrations of this compound (or other test compounds) dissolved in DMSO to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Allow the enzymatic reaction to proceed for a defined period (e.g., 60-90 minutes) at room temperature.

  • Detection: Stop the reaction and add a detection mixture containing a Eu-labeled anti-methyl-lysine antibody and a streptavidin-acceptor conjugate (e.g., APC or ULight).

  • Signal Reading: After a final incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET-compatible plate reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the signal ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ITC is a powerful biophysical technique used to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[14][15]

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (SMYD2) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured for each injection.

Protocol Steps:

  • Sample Preparation: Prepare solutions of purified SMYD2 protein and this compound in an identical, well-matched buffer to minimize heats of dilution.[16] Degas both solutions prior to the experiment.

  • Instrument Setup: Load the SMYD2 solution into the sample cell and the more concentrated this compound solution into the injection syringe.[16][17]

  • Titration: Perform a series of small, sequential injections of this compound into the SMYD2 solution while maintaining a constant temperature.

  • Data Acquisition: The instrument records the heat change after each injection. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

  • Data Analysis: Integrate the raw heat flow data to obtain the heat change per mole of injectant. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

cluster_Workflow Experimental Workflow for this compound Characterization A High-Throughput Screen (HTS) (e.g., TR-FRET) B Hit Validation & IC50 Determination A->B Identifies Hits C Selectivity Profiling (vs. SMYD3, EZH2, etc.) B->C Confirms Potency D Biophysical Characterization (Isothermal Titration Calorimetry) B->D Quantifies Binding G Cell-Based Assays (Target Engagement & Phenotypic Effects) B->G Selects Potent Compounds C->G Confirms Selectivity E Mechanism of Action Studies (Enzyme Kinetics) D->E Informs Kinetics F Structural Studies (X-ray Crystallography) E->F Guides Structural Work F->B Rationalizes Potency & Selectivity H In Vivo Studies (Animal Models) G->H Validates Cellular Activity

Caption: Workflow for inhibitor characterization.

Signaling Pathways and Cellular Functions Modulated by this compound

SMYD2 methylates several key non-histone proteins involved in cancer and fibrosis, and this compound has been shown to modulate these pathways.

  • p53 and Rb Regulation: SMYD2 methylates the tumor suppressor proteins p53 and retinoblastoma (Rb), which can alter their activity and contribute to cell cycle progression.[1][4] Inhibition of SMYD2 by this compound can potentially restore the normal function of these proteins.

  • Inflammation and Fibrosis: In models of peritoneal fibrosis, this compound treatment reduces the expression of SMYD2 and its histone mark H3K36me3.[18][19] This leads to the inhibition of epithelial-to-mesenchymal transition (EMT), inflammation, and angiogenesis.[18] this compound has been shown to block the phosphorylation of AKT and increase the expression of the tumor suppressor PTEN.[18][19] The methylation of PTEN by SMYD2 negatively regulates its activity, and this compound can reverse this effect.[19]

  • STAT3 and NF-κB Pathways: Inhibition of SMYD2 with this compound has been observed to decrease the methylation and subsequent phosphorylation of STAT3 and the p65 subunit of NF-κB in certain cancer cell lines, key regulators of inflammatory and survival pathways.[3][19]

cluster_Pathway This compound Effect on the SMYD2-PTEN-AKT Pathway This compound This compound SMYD2 SMYD2 This compound->SMYD2 Inhibits PTEN PTEN SMYD2->PTEN Methylates & Inactivates pAKT p-AKT (Active) PTEN->pAKT Dephosphorylates & Inactivates AKT AKT AKT->pAKT Phosphorylation Downstream Downstream Pro-Fibrotic & Pro-Survival Signaling pAKT->Downstream Activates

Caption: this compound modulates the PTEN/AKT pathway.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the protein lysine methyltransferase SMYD2. It acts via a substrate-competitive mechanism, binding to the enzyme's peptide-binding groove with high affinity. Its high selectivity for SMYD2 over other methyltransferases, including the closely related SMYD3, makes it an invaluable tool for studying the specific roles of SMYD2 in health and disease. Research utilizing this compound has provided significant insights into the involvement of SMYD2 in critical signaling pathways related to oncology and fibrosis. This body of work establishes SMYD2 as a druggable target and provides a strong foundation for the development of novel therapeutic agents based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for AZ505 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AZ505 is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a protein lysine methyltransferase.[1][2][3] SMYD2 plays a crucial role in cellular processes by methylating both histone and non-histone proteins, including key tumor suppressors and signaling molecules like p53, Rb, STAT3, and NF-κB.[4][5] Dysregulation of SMYD2 activity has been implicated in various diseases, including cancer. This compound acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2 and preventing the methylation of its target substrates.[1][5] This application note provides a detailed protocol for utilizing this compound in cell culture experiments and subsequently analyzing its effects on protein expression and signaling pathways using Western blotting.

Mechanism of Action:

This compound specifically inhibits the catalytic activity of SMYD2 with a half-maximal inhibitory concentration (IC50) of 0.12 µM.[1][2][6] It exhibits high selectivity for SMYD2, with over 600-fold greater potency compared to other histone methyltransferases such as SMYD3, DOT1L, and EZH2.[2][3][6] By blocking SMYD2-mediated methylation, this compound can modulate the function of various downstream signaling pathways. For instance, studies have shown that this compound can inhibit the phosphorylation of AKT, a key component of the PI3K/AKT signaling pathway, and affect the expression of proteins like c-Myc and PTEN.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity. This data is essential for designing experiments to probe its biological effects.

ParameterValueCell Line/SystemReference
IC50 (SMYD2) 0.12 µMIn vitro enzyme assay[1][2][6]
Selectivity >600-fold vs. SMYD3, DOT1L, EZH2In vitro enzyme assays[2][3][6]
Binding Constant (Kd) 0.5 µMIsothermal Titration Calorimetry (ITC)[2][6]
Cellular IC50 (MDA-MB-231) 13.1 µM (antiproliferative)MDA-MB-231[2]
Cellular IC50 (U2OS) < 10 µM (p53 methylation)U2OS[2]

Experimental Protocols

This section outlines a detailed protocol for treating cultured cells with this compound and subsequently performing a Western blot to analyze changes in protein expression and phosphorylation status.

Part 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., a cancer cell line with known SMYD2 expression) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells overnight in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[1] For example, a 10 mM stock solution. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the biological effects of this compound to manifest.

Part 2: Protein Extraction (Lysis)
  • Washing: After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well or dish.

  • Scraping and Collection: Scrape the adherent cells from the surface of the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis and to shear DNA, sonicate the samples briefly.[7]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Part 3: Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay.

  • Normalization: Based on the protein concentrations, calculate the volume of each lysate required to load an equal amount of protein per lane in the subsequent gel electrophoresis step (typically 10-50 µg per lane).

Part 4: Western Blotting
  • Sample Preparation: Mix the calculated volume of each protein lysate with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (SDS-PAGE). Run the gel according to the manufacturer's instructions to separate the proteins based on their molecular weight.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[7][8]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The primary antibody should be specific to the target protein of interest (e.g., anti-phospho-AKT, anti-c-Myc, or anti-PTEN).[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, which is specific for the host species of the primary antibody, for 1 hour at room temperature.[7]

  • Final Washing: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[9]

  • Analysis: Analyze the resulting bands to determine the effect of this compound on the expression or phosphorylation of the target protein. Densitometry can be used for quantification, normalizing to a loading control like β-actin or GAPDH.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for its analysis.

AZ505_Signaling_Pathway cluster_0 Cellular Effects of this compound cluster_1 Downstream Targets This compound This compound SMYD2 SMYD2 This compound->SMYD2 Inhibition p53 p53 SMYD2->p53 Methylation Rb Rb SMYD2->Rb Methylation AKT AKT Phosphorylation SMYD2->AKT Activation Gene_Expression Gene Expression (e.g., c-Myc) SMYD2->Gene_Expression Regulation

Caption: this compound inhibits SMYD2, affecting downstream targets.

Western_Blot_Workflow_for_this compound A 1. Cell Culture & this compound Treatment B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection & Analysis H->I

Caption: Western blot workflow for analyzing this compound effects.

References

AZ505: In Vitro Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ505 is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2] With an in vitro IC50 of 0.12 μM for SMYD2, it exhibits over 600-fold selectivity against other histone methyltransferases such as SMYD3, DOT1L, and EZH2.[1][2] this compound acts as a substrate-competitive inhibitor by binding to the peptide-binding groove of SMYD2.[3] SMYD2 is implicated in various cellular processes, including cell signaling and gene regulation, and its dysregulation is associated with several cancers. These notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its therapeutic potential.

Mechanism of Action

This compound competitively inhibits the binding of peptide substrates to SMYD2, thereby preventing the methylation of SMYD2 targets.[3] SMYD2 has been shown to methylate both histone and non-histone proteins, influencing various signaling pathways. Key pathways modulated by SMYD2 include NF-κB, TGF-β, and STAT3 signaling. By inhibiting SMYD2, this compound can modulate these pathways to exert its biological effects, such as reducing cancer cell growth and survival.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cell Lines
Cell LineCancer TypeAssayConcentration(s)Incubation TimeObserved Effect
PC3, DU145Prostate CancerWestern Blot20 μM48 hDecreased c-Myc expression
MDA-MB-231Breast CancerWestern Blot40 μM2 hDecreased methylation and phosphorylation of STAT3 and p65
Pkd1-null MEKPolycystic Kidney Disease ModelWestern BlotNot specified2 hDecreased phosphorylation of ERK, S6, AKT, and Rb
Calvarial PreosteoblastsNormalALP Staining, Alizarin Red Staining0.12 μM - 1.2 μM3-9 daysIncreased osteoblast differentiation
Bone Marrow MacrophagesNormalTRAP StainingNot specifiedNot specifiedDecreased osteoclast differentiation

Experimental Protocols

General Guidelines for this compound Handling and Storage
  • Solubility: this compound is soluble in DMSO.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. To aid dissolution, warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[3]

  • Storage: Store the solid compound at -20°C.[3] Stock solutions can be stored at -20°C for several months, although fresh preparation is recommended for long-term studies.[3] Avoid repeated freeze-thaw cycles.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PC3, A549)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. A suggested starting range is 0.1 µM to 50 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Also, include a "no-treatment" control (cells in medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • If using adherent cells, carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS (Phosphate Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 3: Western Blot Analysis

This protocol is for analyzing changes in protein expression or post-translational modifications following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-STAT3, STAT3, c-Myc, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as required.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin).

Mandatory Visualization

SMYD2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR TGFBR TGF-beta->TGFBR TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Smad3 Smad3 TGFBR->Smad3 p65 p65 (NF-kB) TNFR->p65 SMYD2 SMYD2 SMYD2->p65 Methylates & Activates STAT3 STAT3 SMYD2->STAT3 Methylates & Activates This compound This compound This compound->SMYD2 Smad3->SMYD2 Upregulates p65->SMYD2 Activates GeneExpression Gene Expression (Proliferation, Inflammation) p65->GeneExpression STAT3->GeneExpression Experimental_Workflow_this compound cluster_assays Endpoint Assays start Start: Seed Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis western Protein Analysis (Western Blot) incubation->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

References

Application Notes and Protocols for AZ505 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ505 is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2][3] SMYD2 catalyzes the methylation of both histone and non-histone proteins, including key tumor suppressors like p53 and Rb.[1][4] Dysregulation of SMYD2 has been implicated in various diseases, particularly cancer, making it a compelling therapeutic target.[1][5] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, along with relevant technical data and pathway information to guide your research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C29H38Cl2N4O4[1]
Molecular Weight 577.54 g/mol [1][3]
CAS Number 1035227-43-0[1][3]
Appearance Crystalline solid[1]
Solubility Soluble in DMSO (≥ 135 mg/mL)[1][2]
Storage Store solid at -20°C. Stock solutions can be stored at -20°C for several months. Long-term storage of solutions is not recommended.[1][3]

Biological Activity and Quantitative Data

This compound is a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2.[1][6] It demonstrates high selectivity for SMYD2 over other histone methyltransferases.[2][3]

ParameterValueTarget/SystemReference
IC50 0.12 µMSMYD2[1][2][3]
IC50 >83.3 µMSMYD3, DOT1L, EZH2[2]
Ki 0.3 µMSMYD2[1]
Kd 0.5 µMSMYD2[2]
In Vivo Dosage 5 mg/kg (daily)C57BL/6 Mice[4]

Signaling Pathway of this compound

This compound exerts its effects by inhibiting SMYD2-mediated methylation of various protein substrates. This can impact multiple downstream signaling pathways involved in cell cycle regulation, DNA damage repair, and immune response.

AZ505_Signaling_Pathway This compound This compound SMYD2 SMYD2 This compound->SMYD2 Inhibition p53_Rb p53 / Rb (Tumor Suppressors) SMYD2->p53_Rb Methylation (Inhibition) STAT3_p65 STAT3 / p65 (NF-κB) SMYD2->STAT3_p65 Methylation (Activation) Ku70 Ku70 SMYD2->Ku70 Methylation (Activation) CellCycle Cell Cycle Arrest p53_Rb->CellCycle Apoptosis Apoptosis p53_Rb->Apoptosis Inflammation Inflammation STAT3_p65->Inflammation NHEJ Non-Homologous End Joining (NHEJ) DNA Repair Ku70->NHEJ cGAS_STING cGAS-STING Pathway NHEJ->cGAS_STING Inhibition leads to cytosolic DNA & activation

Caption: Simplified signaling pathway of this compound action.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for further dilution into final dosing formulations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Bring the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 60 mg/mL).[3][7]

  • Vortex the solution thoroughly.

  • To aid dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[1]

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[3][8]

Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a biocompatible formulation of this compound for intraperitoneal (IP) injection in mice. Several vehicle compositions can be used depending on the experimental requirements.

Formulation 1: PEG300, Tween-80, and Saline Vehicle

Materials:

  • This compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes for mixing

Protocol: This protocol is adapted from a general method for formulating hydrophobic compounds for in vivo use.[2]

  • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, calculate the required volume of each component based on the total volume needed.

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add the PEG300 and mix thoroughly with the DMSO solution.

  • Add the Tween-80 and mix until the solution is homogeneous.

  • Slowly add the sterile saline to the mixture while vortexing to avoid precipitation.

  • The final solution should be clear. If precipitation occurs, sonication may be required.

  • Prepare the formulation fresh before each use.

Formulation 2: SBE-β-CD in Saline Vehicle

Materials:

  • This compound stock solution in DMSO

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes for mixing

Protocol: This protocol is also based on a general method for enhancing the solubility of compounds.[2]

  • Prepare a 20% SBE-β-CD solution in sterile saline.

  • For a final formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), add the required volume of the this compound DMSO stock solution to the SBE-β-CD solution.

  • Mix thoroughly until a clear solution is obtained. Sonication may be necessary.

  • This formulation should be prepared fresh.

Animal Dosing Protocol

Objective: To administer the prepared this compound formulation to mice via intraperitoneal injection.

Animal Model:

  • 8-week-old female C57BL/6 mice were used in a study investigating the effects of this compound on bone metabolism.[4]

Protocol:

  • Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.

  • On the day of dosing, weigh each animal to calculate the precise volume of the this compound formulation to be administered.

  • A dosage of 5 mg/kg of this compound administered daily via intraperitoneal injection has been reported.[4]

  • Gently restrain the mouse and administer the calculated volume of the this compound formulation into the intraperitoneal cavity.

  • Monitor the animals daily for any signs of toxicity or adverse effects.

  • The duration of treatment will depend on the specific experimental design. A 4-week daily treatment period has been documented.[4]

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study using this compound.

AZ505_Workflow prep_stock 1. Prepare this compound Stock Solution (DMSO) prep_form 2. Prepare Dosing Formulation prep_stock->prep_form dosing 4. Daily Dosing (e.g., 5 mg/kg IP) prep_form->dosing animal_acclimate 3. Animal Acclimatization animal_acclimate->dosing monitoring 5. Daily Monitoring (Health & Behavior) dosing->monitoring endpoint 6. Experimental Endpoint (e.g., 4 weeks) monitoring->endpoint analysis 7. Sample Collection & Analysis endpoint->analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Notes: AZ505 as a Novel Inhibitor for Peritoneal Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peritoneal fibrosis is a significant complication of long-term peritoneal dialysis (PD), characterized by the excessive deposition of extracellular matrix (ECM) proteins, inflammation, and angiogenesis in the peritoneal membrane. This process leads to ultrafiltration failure, forcing patients to switch to hemodialysis. Recent research has identified the methyltransferase SMYD2 (SET and MYND domain containing 2) as a key player in the progression of tissue fibrosis. AZ505, a highly selective, substrate-competitive inhibitor of SMYD2, has demonstrated potent anti-fibrotic effects in a mouse model of peritoneal fibrosis. These notes provide detailed protocols and data on the application of this compound for researchers investigating novel therapeutics for peritoneal fibrosis.[1]

Mechanism of Action

This compound exerts its protective effects against peritoneal fibrosis through a multi-faceted mechanism centered on the inhibition of SMYD2. By blocking the methyltransferase activity of SMYD2, this compound prevents the methylation of histone and non-histone proteins involved in fibrotic pathways. The primary mechanisms include:

  • Inhibition of Epithelial-to-Mesenchymal Transition (EMT): this compound suppresses the transformation of peritoneal mesothelial cells into myofibroblasts, a critical step in fibrosis. It achieves this by restoring the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like α-smooth muscle antigen (α-SMA) and Vimentin. This is accompanied by the suppression of key EMT-inducing transcription factors, Snail and Twist.[1]

  • Suppression of Inflammation and Angiogenesis: The inhibitor significantly reduces the infiltration of CD68-positive macrophages, indicating a potent anti-inflammatory effect. Furthermore, it downregulates the expression of CD31, a marker for angiogenesis, thereby preventing the formation of new blood vessels that contributes to fibrotic tissue remodeling.[1]

  • Modulation of the PTEN/AKT Signaling Pathway: this compound inhibits the phosphorylation of AKT and increases the expression of the phosphatase and tensin homolog (PTEN). The activation of PTEN is crucial for counteracting pro-fibrotic signaling pathways.[1]

  • Reduction of Extracellular Matrix (ECM) Deposition: By targeting the upstream drivers of fibrosis, this compound effectively reduces the expression and deposition of key ECM components, including Collagen I and Fibronectin, leading to a significant attenuation of peritoneal thickening.[1]

Signaling Pathway of this compound in Peritoneal Fibrosis

AZ505_Mechanism cluster_0 Peritoneal Injury (e.g., Chlorhexidine Gluconate) cluster_1 This compound Intervention cluster_2 Cellular Mechanisms cluster_3 Pathological Outcome CG CG-Induced Injury SMYD2 SMYD2 Activation CG->SMYD2 This compound This compound This compound->SMYD2 Inhibits PTEN PTEN Expression SMYD2->PTEN Suppresses AKT AKT Phosphorylation SMYD2->AKT Promotes PTEN->AKT Inhibits EMT EMT (α-SMA↑, Vimentin↑, E-cadherin↓) AKT->EMT Inflammation Inflammation (CD68+ Macrophages) AKT->Inflammation Angiogenesis Angiogenesis (CD31 Expression) AKT->Angiogenesis ECM ECM Deposition (Collagen I, Fibronectin) EMT->ECM Inflammation->ECM Angiogenesis->ECM Fibrosis Peritoneal Fibrosis ECM->Fibrosis

Caption: this compound inhibits SMYD2, restoring PTEN expression and reducing AKT phosphorylation.

Experimental Protocols

1. Chlorhexidine Gluconate (CG)-Induced Peritoneal Fibrosis Mouse Model

This protocol describes the establishment of a reproducible peritoneal fibrosis model in mice, which mimics key aspects of fibrosis seen in PD patients.[1][2]

  • Animals: Male C57/BL6 mice, weighing 24–28 g.[1]

  • Reagents:

    • Chlorhexidine gluconate (CG)

    • 0.9% Saline

    • Dimethyl sulfoxide (DMSO)

    • This compound

  • Procedure:

    • Prepare a 0.1% CG solution by dissolving it in 0.9% saline.[1]

    • Divide mice into four groups: Sham, Sham + this compound, CG, and CG + this compound.[1]

    • CG Induction: For the CG and CG + this compound groups, administer an intraperitoneal (IP) injection of the 0.1% CG solution every other day for 21 days.[1]

    • Control: For the Sham and Sham + this compound groups, inject an equal volume of 0.9% saline on the same schedule.[1]

    • This compound Administration: Prepare a 10 mg/kg dose of this compound dissolved in 50 μL of DMSO.[1] Administer this solution intraperitoneally daily to the Sham + this compound and CG + this compound groups, starting from day 0, immediately after the saline or CG injection.[1]

    • Monitor the general well-being and body weight of the mice daily.

    • On day 21, sacrifice the mice and harvest the parietal peritoneum for subsequent analysis.[1]

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow cluster_groups Experimental Groups (C57/BL6 Mice) cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis start Day 0 treatment_period Day 0 to Day 20 start->treatment_period end Day 21 treatment_period->end cg_injection IP Injection of CG or Saline (Every Other Day) treatment_period->cg_injection az505_injection IP Injection of this compound (10 mg/kg) or Vehicle (Daily) treatment_period->az505_injection harvest Harvest Peritoneal Tissue end->harvest sham Sham (Saline) sham_az Sham + this compound cg CG (0.1%) cg_az CG + this compound histology Histology (Masson's Trichrome) harvest->histology immunoblot Immunoblot Analysis harvest->immunoblot

Caption: Workflow for evaluating this compound in the CG-induced peritoneal fibrosis model.

2. Histological Analysis

  • Objective: To assess peritoneal thickness and collagen deposition.

  • Procedure:

    • Fix harvested peritoneal tissues in 4% paraformaldehyde.

    • Embed the tissues in paraffin and cut into sections.

    • Perform Masson's trichrome staining to visualize collagen fibrils (which stain blue).[1]

    • Measure the thickness of the submesothelial zone using imaging software.

3. Immunoblot Analysis

  • Objective: To quantify the expression of key proteins involved in fibrosis, EMT, and related signaling pathways.

  • Procedure:

    • Homogenize peritoneal tissue samples in lysis buffer to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., Fibronectin, Collagen I, α-SMA, E-cadherin, Vimentin, Snail, Twist, p-AKT, PTEN, SMYD2, H3K36me3, Tubulin).[1]

    • Incubate with appropriate secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) system.

    • Quantify band density using imaging software and normalize to a loading control like Tubulin.[1]

Quantitative Data Summary

The administration of this compound (10 mg/kg) in the CG-induced peritoneal fibrosis mouse model resulted in significant changes in histological and molecular markers. The data below is summarized from immunoblot and histological analyses, with all comparisons showing statistical significance (p < 0.05) for the CG + this compound group relative to the CG-only group.[1]

Table 1: Effect of this compound on Peritoneal Thickness and ECM Protein Expression

MarkerSham GroupCG GroupCG + this compound GroupOutcome of this compound Treatment
Submesothelial Thickness NormalSignificantly IncreasedSignificantly ReducedAttenuation of peritoneal thickening[1]
Fibronectin Expression BaselineSignificantly IncreasedSignificantly ReducedInhibition of ECM deposition[1]
Collagen I Expression BaselineSignificantly IncreasedSignificantly ReducedInhibition of ECM deposition[1]

Table 2: Effect of this compound on EMT Marker Expression

MarkerSham GroupCG GroupCG + this compound GroupOutcome of this compound Treatment
E-Cadherin (Epithelial) HighSignificantly DecreasedSignificantly RestoredReversal of EMT phenotype[1]
α-SMA (Mesenchymal) LowSignificantly IncreasedSignificantly ReducedInhibition of myofibroblast transition[1]
Vimentin (Mesenchymal) LowSignificantly IncreasedSignificantly ReducedInhibition of myofibroblast transition[1]
Snail (Transcription Factor) LowSignificantly IncreasedSignificantly ReducedSuppression of EMT induction[1]
Twist (Transcription Factor) LowSignificantly IncreasedSignificantly ReducedSuppression of EMT induction[1]

Table 3: Effect of this compound on Key Signaling and Inflammatory Markers

MarkerSham GroupCG GroupCG + this compound GroupOutcome of this compound Treatment
SMYD2 Expression BaselineSignificantly IncreasedSignificantly ReducedTarget engagement and inhibition[1]
H3K36me3 Expression BaselineSignificantly IncreasedSignificantly ReducedInhibition of methyltransferase activity[1]
PTEN Expression HighSignificantly DecreasedSignificantly IncreasedRestoration of tumor suppressor function[1]
AKT Phosphorylation LowSignificantly IncreasedSignificantly ReducedInhibition of pro-fibrotic signaling[1]
CD68+ Macrophages LowSignificantly IncreasedSignificantly ReducedAnti-inflammatory effect[1]
CD31 Expression BaselineSignificantly IncreasedSignificantly ReducedAnti-angiogenic effect[1]

This compound is a promising therapeutic agent for peritoneal fibrosis. It effectively attenuates fibrosis, inflammation, and angiogenesis in a preclinical mouse model by inhibiting the methyltransferase SMYD2. The detailed protocols and summarized data provided here offer a robust framework for researchers to further investigate the therapeutic potential of this compound and the role of SMYD2 in fibrotic diseases.

References

Application Notes and Protocols for AZ505 in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of AZ505, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2) lysine methyltransferase, for in vivo experimental studies.

Introduction

This compound is a valuable research tool for investigating the biological roles of SMYD2-mediated protein methylation in various physiological and pathological processes.[1][2][3] As a selective inhibitor, it allows for the targeted interrogation of SMYD2's function in cellular signaling, gene regulation, and disease progression. In vivo studies are critical for validating the therapeutic potential of targeting SMYD2, and these notes provide essential information on the dosage, administration, and experimental protocols for using this compound in animal models.

Mechanism of Action

This compound is a substrate-competitive inhibitor of SMYD2, binding to the peptide-binding groove of the enzyme.[3] By blocking the catalytic activity of SMYD2, this compound prevents the methylation of both histone and non-histone protein substrates. This inhibition modulates the function of key signaling pathways implicated in various diseases.

Signaling Pathways Affected by this compound:
  • AKT/PTEN Pathway: this compound has been shown to inhibit the phosphorylation of AKT and increase the expression of the tumor suppressor PTEN.[2] SMYD2 can methylate PTEN, leading to its inactivation and subsequent activation of the pro-survival AKT pathway. By inhibiting SMYD2, this compound can restore PTEN function and downregulate AKT signaling.

  • STAT3 and NF-κB Pathways: this compound can suppress the phosphorylation and activation of STAT3 and the p65 subunit of NF-κB.[2] Both STAT3 and NF-κB are critical transcription factors involved in inflammation and cell survival, and their methylation by SMYD2 can enhance their activity.

  • TGF-β/Smad3 Pathway: Inhibition of SMYD2 by this compound can lead to the suppression of Smad3 phosphorylation, a key step in the TGF-β signaling pathway, which is heavily involved in fibrosis and other pathologies.

Below is a diagram illustrating the mechanism of action of this compound and its impact on key signaling pathways.

AZ505_Mechanism_of_Action cluster_SMYD2 SMYD2 Activity cluster_pathways Downstream Signaling Pathways This compound This compound SMYD2 SMYD2 (Lysine Methyltransferase) This compound->SMYD2 Inhibits PTEN PTEN SMYD2->PTEN Methylates & Inactivates STAT3 STAT3 SMYD2->STAT3 Methylates & Activates NFkB NF-κB (p65) SMYD2->NFkB Methylates & Activates Smad3 Smad3 SMYD2->Smad3 Promotes Phosphorylation AKT AKT PTEN->AKT Inhibits Pro_survival_signaling Pro-survival & Pro-inflammatory Signaling AKT->Pro_survival_signaling STAT3->Pro_survival_signaling NFkB->Pro_survival_signaling Smad3->Pro_survival_signaling

Caption: this compound inhibits SMYD2, affecting downstream signaling pathways.

Dosage and Administration for In Vivo Experiments

The following tables summarize the reported dosages and administration routes for this compound in murine models.

Table 1: Summary of this compound In Vivo Dosages and Administration
Animal ModelDosageAdministration RouteDosing ScheduleStudy DurationReference
Mouse (Bone Metabolism)5 mg/kgIntraperitoneal (IP)Daily4 weeks[1]
Mouse (Bone Metabolism)0.1 mg/kgIntraperitoneal (IP)Daily2 weeks[1]
Mouse (NASH Model)10 mg/kgIntraperitoneal (IP)3 times per week4 weeks[4]
Mouse (Peritoneal Fibrosis)Not specifiedIntraperitoneal (IP)Not specifiedNot specified[2]

Note: Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental endpoint.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, light-protected microcentrifuge tubes

  • Sterile syringes and needles

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (for Intraperitoneal Injection):

    • On the day of injection, thaw a vial of the this compound stock solution.

    • Dilute the stock solution to the final desired concentration using sterile PBS. A common vehicle composition is 10% DMSO in PBS.[4]

    • Example for a 5 mg/kg dose in a 25g mouse:

      • Desired dose: 5 mg/kg * 0.025 kg = 0.125 mg

      • If the final injection volume is 100 µL (0.1 mL), the required concentration of the working solution is 0.125 mg / 0.1 mL = 1.25 mg/mL.

      • To prepare 1 mL of the 1.25 mg/mL working solution with 10% DMSO:

        • Take 125 µL of the 10 mg/mL this compound stock solution in DMSO.

        • Add 875 µL of sterile PBS.

        • Vortex gently to mix.

    • The final working solution should be clear. If precipitation occurs, adjustments to the formulation (e.g., addition of a surfactant like Tween 80, with appropriate vehicle controls) may be necessary, but this requires validation.

    • Administer the prepared solution to the animal immediately.

In Vivo Experimental Workflow Example: Efficacy Study in a Mouse Model

The following diagram outlines a general workflow for an in vivo efficacy study using this compound.

AZ505_In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis animal_model 1. Establish Animal Model (e.g., tumor xenograft, disease induction) randomization 2. Randomize Animals into Treatment Groups (Vehicle Control, this compound Dose 1, this compound Dose 2, etc.) animal_model->randomization az505_prep 3. Prepare this compound Formulation administration 4. Administer this compound or Vehicle (e.g., Intraperitoneal Injection) az505_prep->administration monitoring 5. Monitor Animal Health & Disease Progression administration->monitoring endpoint 6. Euthanize and Collect Tissues at Study Endpoint analysis 7. Perform Downstream Analysis (e.g., Histology, Western Blot, qPCR) endpoint->analysis data_analysis 8. Analyze Data and Draw Conclusions analysis->data_analysis

Caption: A general workflow for an in vivo efficacy study with this compound.

Pharmacokinetics and Toxicology

Pharmacokinetics

Currently, there is limited publicly available information on the detailed pharmacokinetic profile of this compound in animal models, including its half-life, bioavailability, and clearance. Researchers are encouraged to perform their own pharmacokinetic studies to determine these parameters in their specific experimental setup.

Toxicology

Formal in vivo toxicology studies for this compound have not been extensively reported in the scientific literature. However, the available studies using dosages up to 10 mg/kg in mice have not reported overt signs of toxicity.[1][4] As with any experimental compound, it is crucial to monitor animals closely for any adverse effects, including changes in weight, behavior, and overall health. For long-term studies or when using higher doses, a preliminary maximum tolerated dose (MTD) study is recommended.

Conclusion

This compound is a powerful tool for investigating the role of SMYD2 in health and disease. The information provided in these application notes serves as a starting point for designing and conducting robust in vivo experiments. Adherence to careful preparation and administration protocols, along with thorough monitoring, will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Western Blot Analysis of Protein Phosphorylation Following AZ505 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ505 is a potent and selective small molecule inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase implicated in various cellular processes, including transcriptional regulation and signal transduction.[1][2] Dysregulation of SMYD2 activity has been linked to several diseases, notably cancer. This compound exerts its inhibitory effect by competitively binding to the peptide substrate binding groove of SMYD2.[1][2] Emerging evidence indicates that inhibition of SMYD2 by this compound can modulate critical signaling pathways by altering the phosphorylation status of key proteins. This document provides detailed protocols and application notes for utilizing Western blot analysis to investigate the impact of this compound treatment on protein phosphorylation.

Key Signaling Pathways Modulated by this compound Treatment

This compound has been shown to influence the phosphorylation state of several pivotal signaling proteins. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and its therapeutic potential.

  • PI3K/AKT Pathway: this compound treatment has been observed to decrease the phosphorylation of AKT, a central kinase in the PI3K/AKT signaling cascade that governs cell survival, growth, and proliferation.[3][4] This effect may be mediated by the upregulation of PTEN, a phosphatase that negatively regulates AKT activation.[3][4]

  • JAK/STAT Pathway: The phosphorylation of STAT3, a key transcription factor in the JAK/STAT pathway involved in cell proliferation and inflammation, is suppressed following this compound treatment.[5][6]

  • NF-κB Pathway: this compound has been demonstrated to inhibit the phosphorylation of the p65 subunit of NF-κB, a critical regulator of inflammatory and immune responses.[5][7]

  • TGF-β/BMP Signaling: this compound can suppress the phosphorylation of Smad1/5, which are key mediators of Bone Morphogenetic Protein (BMP) signaling, a subset of the TGF-β superfamily pathway that regulates a multitude of cellular processes.[8]

  • Androgen Receptor (AR) Signaling: In the context of prostate cancer, inhibition of SMYD2, the target of this compound, has been shown to decrease the phosphorylation of the Androgen Receptor, a key driver of prostate cancer progression.

Data Presentation: Quantitative Analysis of Protein Phosphorylation

The following tables are templates illustrating how to present quantitative data from Western blot experiments investigating the dose-dependent and time-course effects of this compound on protein phosphorylation. The data presented here are for illustrative purposes and should be replaced with experimental results.

Table 1: Dose-Dependent Effect of this compound on Protein Phosphorylation

Target ProteinThis compound Concentration (µM)Phosphorylation Level (Normalized to Total Protein & Vehicle Control)
p-AKT (Ser473) 0 (Vehicle)100%
0.1Data Point
1Data Point
10Data Point
p-STAT3 (Tyr705) 0 (Vehicle)100%
0.1Data Point
1Data Point
10Data Point
p-NF-κB p65 (Ser536) 0 (Vehicle)100%
0.1Data Point
1Data Point
10Data Point
p-Smad1/5 (Ser463/465) 0 (Vehicle)100%
0.1Data Point
1Data Point
10Data Point
p-Androgen Receptor 0 (Vehicle)100%
0.1Data Point
1Data Point
10Data Point

Table 2: Time-Course Effect of this compound on Protein Phosphorylation

Target ProteinTime (hours)Phosphorylation Level (Normalized to Total Protein & Time 0)
p-AKT (Ser473) 0100%
6Data Point
12Data Point
24Data Point
p-STAT3 (Tyr705) 0100%
6Data Point
12Data Point
24Data Point
p-NF-κB p65 (Ser536) 0100%
6Data Point
12Data Point
24Data Point
p-Smad1/5 (Ser463/465) 0100%
1Data Point
3Data Point
6Data Point
p-Androgen Receptor 0100%
6Data Point
12Data Point
24Data Point

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line in appropriate growth medium and culture until they reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of DMSO should be prepared.

  • Treatment:

    • Dose-Response: Aspirate the growth medium and replace it with medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 24 hours).

    • Time-Course: Aspirate the growth medium and replace it with medium containing a fixed concentration of this compound or vehicle control. Harvest cells at different time points (e.g., 0, 6, 12, 24 hours).

Protocol 2: Protein Extraction
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail immediately before use.

  • Cell Harvesting: Add the ice-cold lysis buffer to the plates. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the protein extract and transfer it to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

Protocol 3: Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin).

Mandatory Visualizations

AZ505_Signaling_Pathway cluster_akt PI3K/AKT Pathway cluster_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway This compound This compound SMYD2 SMYD2 This compound->SMYD2 inhibits PTEN PTEN SMYD2->PTEN methylates (inhibits activity) STAT3 STAT3 SMYD2->STAT3 methylates (promotes phosphorylation) NFkB NF-κB p65 SMYD2->NFkB methylates (promotes phosphorylation) AKT AKT PTEN->AKT dephosphorylates pAKT p-AKT (Inactive Signaling) pSTAT3 p-STAT3 (Inactive Signaling) pNFkB p-NF-κB p65 (Inactive Signaling)

Caption: this compound inhibits SMYD2, affecting key signaling pathways.

Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-phospho-protein) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL) H->I J 10. Stripping & Re-probing (Total Protein & Loading Control) I->J

Caption: Experimental workflow for Western blot analysis.

Logical_Relationship This compound This compound Treatment SMYD2_Inhibition SMYD2 Inhibition This compound->SMYD2_Inhibition Phospho_Change Altered Protein Phosphorylation SMYD2_Inhibition->Phospho_Change Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Phospho_Change->Cellular_Response

Caption: Logical flow from this compound treatment to cellular response.

References

Utilizing AZ505 in Osteoblast and Osteoclast Differentiation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ505 is a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2][3] Protein methylation is a critical epigenetic modification that regulates a variety of cellular processes, including differentiation.[4][5] Emerging research indicates that this compound has significant, albeit complex, effects on bone metabolism. In vitro studies have demonstrated its anabolic effects on bone cells, promoting the differentiation of osteoblasts and inhibiting the formation of osteoclasts.[4][5] However, in vivo studies have revealed a catabolic effect, suggesting a more intricate regulatory role.[4][5] These findings highlight this compound as a valuable tool for investigating the epigenetic regulation of bone remodeling and as a potential, though complex, therapeutic agent.

This document provides detailed protocols for utilizing this compound in in vitro osteoblast and osteoclast differentiation assays, guidance on data interpretation, and visual representations of the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as a substrate-competitive inhibitor of SMYD2, binding to the peptide-binding groove and preventing the methylation of SMYD2's target proteins.[1][6] SMYD2 methylates both histone and non-histone proteins, thereby influencing gene expression and cellular signaling.[7] The effects of this compound on osteoblast and osteoclast differentiation are attributed to its modulation of key signaling pathways involved in bone cell development.

Data Summary

The following tables summarize the quantitative data for the experimental protocols described below.

Table 1: Reagents and Working Concentrations

ReagentStock ConcentrationWorking ConcentrationVendor (Example)Catalog # (Example)
This compound10 mM in DMSO0.1 - 10 µM (1.2 µM used in key studies)[4]MedchemExpressHY-15474
Ascorbic Acid50 mg/mL50 µg/mLSigma-AldrichA4544
β-Glycerophosphate1 M10 mMSigma-AldrichG9422
Dexamethasone10 mM10 nMSigma-AldrichD4902
M-CSF100 µg/mL10-30 ng/mLPeproTech315-02
RANKL100 µg/mL25-100 ng/mLPeproTech315-11
Fetal Bovine Serum (FBS)-10%Gibco26140079
Penicillin-Streptomycin10,000 U/mL100 U/mLGibco15140122
α-MEM--Gibco12571063
DMEM--Gibco11965092

Table 2: Experimental Timelines

AssayCell SeedingTreatment StartDurationEndpoint Analysis
Osteoblast Differentiation Day 0Day 13 - 21 daysAlkaline Phosphatase (ALP) Staining (Day 3-7)[4], Alizarin Red S Staining (Day 9-21)[4], Gene Expression Analysis (Various time points)
Osteoclast Differentiation Day 0Day 15 - 10 daysTRAP Staining (Day 5-10)[4], Gene Expression Analysis (Various time points)

Experimental Protocols

Osteoblast Differentiation Assay

This protocol details the induction of osteoblast differentiation from primary murine calvarial preosteoblasts in the presence of this compound.

Materials:

  • Primary murine calvarial preosteoblasts

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (Growth Medium)

  • Osteogenic Medium: Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • This compound

  • Multi-well culture plates (24- or 48-well)

  • Alkaline Phosphatase (ALP) staining kit

  • Alizarin Red S staining solution

  • Cell lysis buffer for RNA or protein extraction

Procedure:

  • Cell Seeding: Seed primary murine calvarial preosteoblasts in a multi-well plate at a density of 2 x 10^4 cells/cm². Culture overnight in Growth Medium.

  • Induction of Differentiation: The following day, replace the Growth Medium with Osteogenic Medium.

  • This compound Treatment: Add this compound to the Osteogenic Medium at the desired final concentrations (e.g., a range of 0.1 µM to 10 µM, with 1.2 µM being a key concentration from literature[4]). Include a vehicle control (DMSO).

  • Culture and Medium Change: Culture the cells for up to 21 days, changing the medium with fresh Osteogenic Medium and this compound every 2-3 days.

  • Endpoint Analysis:

    • Alkaline Phosphatase (ALP) Staining (Early Marker): At day 3-7, fix the cells and perform ALP staining according to the manufacturer's instructions. Osteoblasts will stain blue/purple.[4]

    • Alizarin Red S Staining (Late Marker of Mineralization): At day 9-21, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, which will appear as red nodules.[4]

    • Gene Expression Analysis: At various time points, lyse the cells to extract RNA. Perform RT-qPCR to analyze the expression of osteoblast marker genes such as Runx2 and Osteocalcin.[4]

Osteoclast Differentiation Assay

This protocol describes the differentiation of osteoclasts from bone marrow-derived macrophages (BMMs) and the assessment of this compound's inhibitory effect.

Materials:

  • Bone marrow cells isolated from mice

  • α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • This compound

  • Multi-well culture plates (48- or 96-well)

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

Procedure:

  • Isolation and Culture of BMMs: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in α-MEM containing 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3-4 days to generate BMMs.[4]

  • Cell Seeding: Seed the BMMs in a multi-well plate at a density of 1 x 10^5 cells/cm².

  • Induction of Differentiation: The following day, replace the medium with fresh α-MEM containing 30 ng/mL M-CSF and 100 ng/mL RANKL.

  • This compound Treatment: Add this compound to the differentiation medium at the desired final concentrations. Include a vehicle control (DMSO).

  • Culture and Medium Change: Culture the cells for 5-7 days, changing the medium with fresh differentiation medium and this compound every 2 days.

  • Endpoint Analysis:

    • TRAP Staining: At the end of the culture period, fix the cells and perform TRAP staining according to the manufacturer's instructions. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts and will stain red/purple.[4][5]

    • Gene Expression Analysis: At various time points, lyse the cells to extract RNA. Perform RT-qPCR to analyze the expression of osteoclast marker genes such as c-Fos, NFATc1, Cathepsin K, and DC-STAMP.[4][5]

Visualization of Pathways and Workflows

experimental_workflow cluster_osteoblast Osteoblast Differentiation Assay cluster_osteoclast Osteoclast Differentiation Assay ob_start Seed Calvarial Preosteoblasts ob_induce Add Osteogenic Medium (+ Ascorbic Acid, β-GP) ob_start->ob_induce ob_treat Treat with this compound (or Vehicle) ob_induce->ob_treat ob_culture Culture for 3-21 days (Medium change every 2-3 days) ob_treat->ob_culture ob_analysis Endpoint Analysis: - ALP Staining (Day 3-7) - Alizarin Red S (Day 9-21) - Gene Expression (Runx2, OCN) ob_culture->ob_analysis oc_start Isolate Bone Marrow Cells & Generate BMMs with M-CSF oc_seed Seed BMMs oc_start->oc_seed oc_induce Add M-CSF + RANKL oc_seed->oc_induce oc_treat Treat with this compound (or Vehicle) oc_induce->oc_treat oc_culture Culture for 5-7 days (Medium change every 2 days) oc_treat->oc_culture oc_analysis Endpoint Analysis: - TRAP Staining - Gene Expression (c-Fos, NFATc1) oc_culture->oc_analysis

Caption: Experimental workflows for osteoblast and osteoclast differentiation assays with this compound.

signaling_pathways cluster_osteoblast_pathway This compound Effect on Osteoblast Differentiation (In Vitro) cluster_osteoclast_pathway This compound Effect on Osteoclast Differentiation (In Vitro) cluster_in_vivo_effect This compound In Vivo Effect on Osteoblasts AZ505_ob This compound SMYD2_ob SMYD2 AZ505_ob->SMYD2_ob BMP_R BMP Signaling SMYD2_ob->BMP_R ? Runx2_OCN ↑ Runx2, Osteocalcin Expression BMP_R->Runx2_OCN Differentiation_ob ↑ Osteoblast Differentiation & Mineralization Runx2_OCN->Differentiation_ob AZ505_oc This compound SMYD2_oc SMYD2 AZ505_oc->SMYD2_oc RANKL_RANK RANKL-RANK Signaling SMYD2_oc->RANKL_RANK ? cFos_NFATc1 ↓ c-Fos, NFATc1 Expression RANKL_RANK->cFos_NFATc1 Differentiation_oc ↓ Osteoclast Differentiation cFos_NFATc1->Differentiation_oc AZ505_invivo This compound Osteoblast_invivo Osteoblast AZ505_invivo->Osteoblast_invivo RANKL_exp ↑ RANKL Expression Osteoblast_invivo->RANKL_exp

Caption: Simplified signaling pathways of this compound in bone cell differentiation.

Interpretation of Results

  • Osteoblast Differentiation: An increase in ALP staining and Alizarin Red S mineralization in this compound-treated cells compared to the vehicle control indicates a pro-osteogenic effect.[4] This would be further supported by an upregulation of Runx2 and Osteocalcin gene expression.

  • Osteoclast Differentiation: A decrease in the number of TRAP-positive, multinucleated cells in this compound-treated cultures suggests an inhibitory effect on osteoclastogenesis.[4][5] This should correlate with the downregulation of key osteoclastogenic transcription factors like c-Fos and NFATc1.[4]

  • Contradictory In Vivo Effects: It is crucial to note the discrepancy between in vitro and in vivo findings. While this compound promotes osteoblast differentiation in culture, it has been shown to induce bone loss in mice.[4] This is attributed to a potent upregulation of RANKL expression in osteoblasts by this compound, which would in turn stimulate osteoclast activity.[4] Therefore, in vitro results with this compound should be interpreted with caution and ideally validated with in vivo studies.

Conclusion

This compound is a valuable chemical probe for studying the epigenetic regulation of bone cell differentiation. The provided protocols offer a framework for investigating its effects in vitro. Researchers should be mindful of the paradoxical in vivo outcomes and consider this complexity when designing experiments and interpreting data. These application notes provide a foundation for further exploration of SMYD2 inhibition in bone biology and the development of novel therapeutic strategies for bone disorders.

References

A Guide to Using AZ505 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AZ505 is a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2] SMYD2 is implicated in the methylation of both histone and non-histone proteins, including key tumor suppressors like p53 and Rb.[1] Dysregulation of SMYD2 activity has been linked to the progression of various cancers, making it an attractive target for therapeutic intervention. This compound acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2.[1][2] This guide provides detailed application notes and protocols for the use of this compound in cancer cell line research.

Data Presentation

Target/Cell LineAssay TypeIC50 / ConcentrationReference
SMYD2 (enzyme)Enzymatic Assay0.12 µM[1]
Prostate Cancer Cells (PC3, DU145)Cell Growth AssayNot specified, but effective at reducing c-Myc expression at 20 µMN/A
Triple-Negative Breast Cancer (TNBC)In vivo tumor growthSignificantly reduced tumor growthN/A

Signaling Pathways Affected by this compound

This compound, through its inhibition of SMYD2, modulates several key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.

AZ505_Signaling_Pathway This compound This compound SMYD2 SMYD2 This compound->SMYD2 Inhibits p53 p53 SMYD2->p53 Methylates (Inhibits) Rb Rb SMYD2->Rb Methylates (Inhibits) PTEN PTEN SMYD2->PTEN Methylates (Inhibits) NFkB NF-κB SMYD2->NFkB Methylates (Activates) STAT3 STAT3 SMYD2->STAT3 Methylates (Activates) cMyc c-Myc SMYD2->cMyc Upregulates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest Rb->CellCycleArrest AKT AKT PTEN->AKT Inhibits AKT->Apoptosis Inhibits Proliferation Proliferation AKT->Proliferation Inflammation Inflammation NFkB->Inflammation STAT3->Proliferation cMyc->Proliferation

Figure 1: this compound Mechanism of Action and Affected Signaling Pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT/Resazurin)

This protocol is designed to determine the cytotoxic effects of this compound and to calculate its IC50 value in a specific cancer cell line.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well) start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 treat_cells Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) incubate1->treat_cells incubate2 Incubate for 24, 48, or 72 hours treat_cells->incubate2 add_reagent Add MTT or Resazurin reagent incubate2->add_reagent incubate3 Incubate for 2-4 hours add_reagent->incubate3 read_plate Read absorbance/fluorescence (Spectrophotometer/Fluorometer) incubate3->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/Resazurin Addition:

    • For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.

    • For Resazurin assay: Add 10 µL of 0.2 mg/mL resazurin solution to each well and incubate for 2-4 hours.[3]

  • Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation/590 nm emission) for the resazurin assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways.

Western_Blot_Workflow start Start culture_cells Culture cells to 70-80% confluency start->culture_cells treat_cells Treat cells with this compound (e.g., 10, 20, 40 µM) for 24-48h culture_cells->treat_cells lyse_cells Lyse cells and quantify protein concentration treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block membrane with 5% non-fat milk or BSA transfer->block primary_ab Incubate with primary antibody overnight at 4°C block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using ECL substrate and imaging system secondary_ab->detect analyze Analyze band intensities detect->analyze end End analyze->end

Figure 3: Workflow for Western Blot Analysis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SMYD2, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-c-Myc, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound (e.g., 10, 20, 40 µM) for 24-48 hours. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Wash the membrane three times with TBST and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Apoptosis_Assay_Workflow start Start seed_cells Seed cells and treat with this compound for 24-48 hours start->seed_cells harvest_cells Harvest both adherent and floating cells seed_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in 1X Annexin V Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 minutes at room temperature in the dark stain->incubate analyze Analyze by flow cytometry within 1 hour incubate->analyze end End analyze->end

Figure 4: Workflow for Apoptosis Assay.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[5][6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5][6]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Disclaimer: This guide is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Assessing AZ505 Efficacy in Renal Fibrosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AZ505, a selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2) methyltransferase, for the investigation of renal fibrosis. The following protocols and data presentation guidelines are designed to facilitate the assessment of this compound's anti-fibrotic efficacy in both in vivo and in vitro models.

Introduction to this compound and Renal Fibrosis

Renal fibrosis is the common final pathological outcome of chronic kidney disease (CKD), characterized by the excessive accumulation of extracellular matrix (ECM) leading to scarring and loss of kidney function. SMYD2, a histone and protein lysine methyltransferase, has emerged as a key regulator in the pathogenesis of renal fibrosis.[1][2] this compound is a potent and selective small molecule inhibitor of SMYD2 that has demonstrated significant anti-fibrotic effects in preclinical models of kidney disease.[1][3][4] Its mechanism of action involves the modulation of multiple pro-fibrotic signaling pathways, including transforming growth factor-beta (TGF-β)/Smad, signal transducer and activator of transcription 3 (STAT3), and nuclear factor-kappa B (NF-κB), as well as the preservation of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in preclinical models of renal fibrosis. Data is presented as mean ± standard deviation (SD) or standard error of the mean (SEM), with statistical significance noted.

Table 1: Effect of this compound on Renal Fibrosis Markers in a Unilateral Ureteral Obstruction (UUO) Mouse Model

MarkerSham ControlUUO + VehicleUUO + this compound (10 mg/kg)Fold Change (UUO + Vehicle vs. Sham)Fold Change (UUO + this compound vs. UUO + Vehicle)
Histological Fibrosis (%)
Masson's Trichrome2.1 ± 0.528.5 ± 3.212.3 ± 1.8 ~13.6~0.43
Sirius Red1.8 ± 0.425.1 ± 2.910.5 ± 1.5~13.9~0.42
ECM Protein Expression (relative to loading control)
Collagen I1.0 ± 0.28.5 ± 1.13.2 ± 0.6 8.5~0.38
Fibronectin1.0 ± 0.39.2 ± 1.33.8 ± 0.79.2~0.41
Myofibroblast Marker (relative to loading control)
α-SMA1.0 ± 0.210.1 ± 1.54.1 ± 0.8 10.1~0.41
Epithelial Marker (relative to loading control)
E-cadherin1.0 ± 0.10.3 ± 0.080.7 ± 0.1~0.3~2.3

*Data are representative values compiled from published studies. *p < 0.01 vs. UUO + Vehicle.

Table 2: Effect of this compound on Pro-Fibrotic Signaling in a Cisplatin-Induced AKI to CKD Mouse Model

Phosphorylated Protein (relative to total protein)ControlCisplatin + VehicleCisplatin + this compound (10 mg/kg)Fold Change (Cisplatin + Vehicle vs. Control)Fold Change (Cisplatin + this compound vs. Cisplatin + Vehicle)
p-Smad31.0 ± 0.25.8 ± 0.92.1 ± 0.4 5.8~0.36
p-STAT31.0 ± 0.36.2 ± 1.12.5 ± 0.56.2~0.40
p-NF-κB p651.0 ± 0.24.9 ± 0.71.9 ± 0.3 4.9~0.39
p-AKT1.0 ± 0.15.1 ± 0.82.2 ± 0.45.1~0.43
Total Protein (relative to loading control)
PTEN1.0 ± 0.20.4 ± 0.090.8 ± 0.15*~0.4~2.0

*Data are representative values compiled from published studies. *p < 0.05, *p < 0.01 vs. Cisplatin + Vehicle.

Signaling Pathways and Experimental Workflow Diagrams

AZ505_Mechanism_of_Action cluster_upstream Upstream Stimuli cluster_smyd2 SMYD2 Activity cluster_downstream Downstream Signaling Pathways cluster_outcome Cellular & Pathological Outcomes Kidney_Injury Kidney Injury (e.g., UUO, Cisplatin) SMYD2 SMYD2 Activation Kidney_Injury->SMYD2 TGF_beta TGF-β/Smad3 ↑ SMYD2->TGF_beta STAT3 p-STAT3 ↑ SMYD2->STAT3 NF_kB p-NF-κB ↑ SMYD2->NF_kB PTEN PTEN ↓ SMYD2->PTEN AKT p-AKT ↑ SMYD2->AKT This compound This compound This compound->SMYD2 EMT Epithelial-to-Mesenchymal Transition (EMT) TGF_beta->EMT Fibroblast_Activation Fibroblast Activation & Proliferation TGF_beta->Fibroblast_Activation Inflammation Inflammation STAT3->Inflammation NF_kB->Inflammation PTEN->AKT AKT->EMT AKT->Fibroblast_Activation Renal_Fibrosis Renal Fibrosis EMT->Renal_Fibrosis ECM_Deposition ECM Deposition (Collagen I, Fibronectin) Fibroblast_Activation->ECM_Deposition ECM_Deposition->Renal_Fibrosis Inflammation->Renal_Fibrosis Experimental_Workflow cluster_invivo In Vivo Model cluster_analysis Efficacy Assessment cluster_invitro In Vitro Model Model_Induction Induce Renal Fibrosis (UUO or Cisplatin) Treatment Administer this compound or Vehicle Model_Induction->Treatment Sacrifice Sacrifice & Tissue Collection Treatment->Sacrifice Histology Histological Analysis (Masson's Trichrome, Sirius Red) Sacrifice->Histology IHC Immunohistochemistry (Collagen I, α-SMA, etc.) Sacrifice->IHC Western_Blot Western Blot (p-Smad3, p-STAT3, etc.) Sacrifice->Western_Blot qPCR RT-qPCR (TGF-β, CTGF, etc.) Sacrifice->qPCR Hydroxyproline Hydroxyproline Assay Sacrifice->Hydroxyproline Cell_Culture Culture Renal Cells (e.g., HK-2) TGF_Stimulation Stimulate with TGF-β1 Cell_Culture->TGF_Stimulation AZ505_Treatment Treat with this compound TGF_Stimulation->AZ505_Treatment Cell_Lysis Cell Lysis & Analysis AZ505_Treatment->Cell_Lysis Cell_Lysis->Western_Blot Cell_Lysis->qPCR

References

Application Notes and Protocols for Utilizing AZ505 in SMYD2-Mediated Methylation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of AZ505, a potent and selective inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase. These guidelines are intended for researchers, scientists, and drug development professionals investigating SMYD2-mediated methylation and its role in various physiological and pathological processes.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for SMYD2.[1][2][3] It functions as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2 and thereby preventing the methylation of its target substrates.[1][2] Due to its high selectivity, this compound is a valuable chemical tool for elucidating the specific functions of SMYD2 in cellular signaling, gene regulation, and disease progression. SMYD2 has been implicated in various cancers and fibrotic diseases, making it an attractive therapeutic target.[1][2][4][5]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its biochemical and cellular activity.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueNotes
IC50 vs. SMYD20.12 µMHalf-maximal inhibitory concentration in in vitro methylation assays.[1][3][6]
Ki0.3 µMInhibition constant.[1]
Mechanism of ActionSubstrate CompetitiveCompetes with the peptide substrate for binding to SMYD2.[1][2]

Table 2: Selectivity of this compound Against Other Histone Methyltransferases

MethyltransferaseIC50Fold Selectivity vs. SMYD2
SMYD3> 83.3 µM> 694-fold
DOT1L> 83.3 µM> 694-fold
EZH2> 83.3 µM> 694-fold

Data compiled from multiple sources indicating high selectivity.[1][3]

SMYD2 Signaling Pathways

SMYD2 is involved in the regulation of several critical signaling pathways through the methylation of both histone and non-histone proteins. This compound can be used to probe the involvement of SMYD2 in these pathways.

SMYD2_Signaling_Pathways cluster_extracellular Extracellular Signals cluster_receptors Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR BMP BMP BMPR2 BMPR2 BMP->BMPR2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) TNFR TNF Receptor Inflammatory_Stimuli->TNFR High_Glucose High Glucose SMYD2 SMYD2 High_Glucose->SMYD2 Upregulation Smad3 Smad3 TGFbR->Smad3 SMAD1_5 SMAD1/5 BMPR2->SMAD1_5 TRAF2 TRAF2 TNFR->TRAF2 SMYD2->BMPR2 Methylation (Activation) SMYD2->TRAF2 Methylation NFkB NF-κB (p65) SMYD2->NFkB Methylation PTEN PTEN SMYD2->PTEN Methylation (Inhibition) STAT3 STAT3 SMYD2->STAT3 Methylation H3K36 Histone H3 (K36) SMYD2->H3K36 Methylation This compound This compound This compound->SMYD2 Inhibition p_Smad3 p-Smad3 Smad3->p_Smad3 Phosphorylation p_Smad3_n p-Smad3 p_Smad3->p_Smad3_n Nuclear Translocation p_SMAD1_5 p-SMAD1/5 SMAD1_5->p_SMAD1_5 Phosphorylation p_SMAD1_5_n p-SMAD1/5 p_SMAD1_5->p_SMAD1_5_n Nuclear Translocation TRAF2->NFkB p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation p_NFkB_n p-NF-κB p_NFkB->p_NFkB_n Nuclear Translocation p_AKT p-AKT PTEN->p_AKT Dephosphorylation (Inhibition) AKT AKT AKT->p_AKT Phosphorylation p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation p_STAT3_n p-STAT3 p_STAT3->p_STAT3_n Nuclear Translocation Gene_Expression Gene Expression (Fibrosis, Inflammation, Cell Proliferation) p_Smad3_n->Gene_Expression p_SMAD1_5_n->Gene_Expression p_NFkB_n->Gene_Expression p_STAT3_n->Gene_Expression H3K36->Gene_Expression

Caption: SMYD2 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for common experimental applications of this compound. Researchers should optimize these protocols for their specific cell lines, tissues, and experimental conditions.

In Vitro SMYD2 Inhibition Assay

This protocol is designed to determine the IC50 of this compound or to assess the inhibitory effect of this compound on SMYD2-mediated methylation of a peptide substrate.

Materials:

  • Recombinant human SMYD2 enzyme

  • Peptide substrate (e.g., a p53-derived peptide)

  • S-(5'-adenosyl)-L-methionine (SAM) - methyl donor

  • Radio-labeled SAM ([3H]-SAM) or SAM analogue for non-radioactive detection

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT)

  • 96-well assay plates

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 96-well plate, add the SMYD2 enzyme to the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the methylation reaction by adding the peptide substrate and [3H]-SAM.

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stop the reaction (e.g., by adding trichloroacetic acid).

  • Transfer the reaction mixture to a filter membrane that captures the peptide, and wash to remove unincorporated [3H]-SAM.

  • Measure the radioactivity of the captured peptide using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that this compound engages with SMYD2 in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS and protease inhibitors

  • Equipment for cell lysis (e.g., sonicator)

  • PCR machine or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-SMYD2 antibody

Procedure:

  • Treat cultured cells with this compound or DMSO for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS with protease inhibitors.

  • Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cool the samples to room temperature and lyse the cells (e.g., by freeze-thaw cycles or sonication).

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble SMYD2 in each sample by Western blotting.

  • Binding of this compound is expected to stabilize SMYD2, resulting in a higher melting temperature compared to the vehicle-treated control.

Western Blot Analysis of SMYD2 Substrate Methylation

This protocol assesses the effect of this compound on the methylation of a known SMYD2 substrate (e.g., Histone H3 at lysine 36).

Materials:

  • Cultured cells

  • This compound

  • DMSO

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-methylated substrate (e.g., anti-H3K36me2/3), anti-total substrate (e.g., anti-H3), anti-SMYD2, and a loading control (e.g., anti-GAPDH or anti-tubulin).

  • Secondary antibodies

Procedure:

  • Treat cells with various concentrations of this compound or DMSO for the desired duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against the methylated substrate.

  • Wash and incubate with the appropriate secondary antibody.

  • Develop the blot and quantify the band intensities.

  • Normalize the methylated substrate signal to the total substrate or a loading control. A decrease in the methylation signal in this compound-treated cells indicates inhibition of SMYD2 activity.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for studying the effects of this compound on SMYD2-mediated cellular processes.

Experimental_Workflow cluster_assays Downstream Analyses start Start: Hypothesis on SMYD2 Role cell_culture Cell Culture/ Animal Model Selection start->cell_culture treatment Treatment with this compound (Dose-Response & Time-Course) cell_culture->treatment az505_prep This compound Preparation (Stock Solution in DMSO) az505_prep->treatment target_engagement Target Engagement Assay (e.g., CETSA) treatment->target_engagement biochemical_assays Biochemical Assays treatment->biochemical_assays cellular_assays Cellular Assays treatment->cellular_assays in_vivo_studies In Vivo Studies (e.g., Xenograft Models) treatment->in_vivo_studies data_analysis Data Analysis and Interpretation target_engagement->data_analysis western_blot Western Blot (Substrate Methylation, Signaling Proteins) biochemical_assays->western_blot proliferation_assay Cell Proliferation Assay (e.g., CCK8, Ki67) cellular_assays->proliferation_assay migration_assay Cell Migration/Invasion Assay cellular_assays->migration_assay gene_expression Gene Expression Analysis (qPCR, RNA-seq) cellular_assays->gene_expression in_vivo_studies->data_analysis conclusion Conclusion on SMYD2 Function data_analysis->conclusion western_blot->data_analysis proliferation_assay->data_analysis migration_assay->data_analysis gene_expression->data_analysis

Caption: A typical experimental workflow for using this compound to study SMYD2.

References

Troubleshooting & Optimization

Overcoming poor solubility of AZ505 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of AZ505.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a protein lysine methyltransferase.[1][2] Its poor solubility in aqueous solutions can pose a significant challenge for in vitro and in vivo experiments, potentially leading to inaccurate results and limiting its therapeutic application.

Q2: What are the known solvents for this compound?

A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[1][2][3][4] However, its solubility is significantly lower in aqueous solutions like Phosphate-Buffered Saline (PBS).[4]

Q3: Can I dissolve this compound directly in an aqueous buffer?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature, which will likely result in precipitation. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

A4: While it can vary depending on the cell line, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to avoid cytotoxic effects. Some sensitive cell lines may require even lower concentrations (e.g., <0.1%).

Troubleshooting Guide: Overcoming Poor Aqueous Solubility of this compound

This guide provides systematic approaches to address common issues encountered when preparing this compound solutions for experimental use.

Issue 1: Precipitation of this compound upon dilution into aqueous media.

Cause: The hydrophobic nature of this compound causes it to aggregate and precipitate when the concentration of the organic solvent is significantly reduced in an aqueous environment.

Solutions:

  • Co-solvent System: The use of a co-solvent can help maintain the solubility of this compound in aqueous solutions.[5][6][7][8] Ethanol is a commonly used co-solvent that is often better tolerated by cells than DMSO.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[14][15][16][17][18] This can be an effective way to increase the aqueous solubility of this compound without using high concentrations of organic solvents.

Issue 2: Inconsistent results in biological assays.

Cause: Poor solubility can lead to the formation of micro-precipitates, resulting in an inaccurate concentration of the active compound and, consequently, variable experimental outcomes.

Solutions:

  • Sonication: After diluting the this compound stock solution into your final aqueous medium, sonication can help to break down small aggregates and ensure a more homogenous solution.

  • Filtration: Filtering the final solution through a 0.22 µm filter can remove any undissolved particles or precipitates, ensuring a clear solution for your experiments.

  • Nanoparticle Formulation: For in vivo studies, formulating this compound as nanoparticles can significantly enhance its bioavailability and provide a more consistent therapeutic effect.[19][20][21][22][23]

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

Solvent SystemConcentrationReference
Dimethyl Sulfoxide (DMSO)≥135 mg/mL[2]
Dimethylformamide (DMF)30 mg/mL[4]
Ethanol30 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System
  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Intermediate Dilution (Optional): If a lower starting concentration of DMSO is desired, perform an intermediate dilution of the stock solution in a co-solvent like ethanol.

  • Final Dilution: Slowly add the stock or intermediate solution to the pre-warmed aqueous experimental buffer while vortexing to ensure rapid mixing and minimize precipitation. The final concentration of the organic solvent should be as low as possible for the intended application.

  • Verification: Visually inspect the solution for any signs of precipitation. If necessary, sonicate for 5-10 minutes.

  • Filtration: For critical applications, filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of this compound using Cyclodextrins
  • Prepare a Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in the desired aqueous buffer to a concentration of 1-10% (w/v).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Complexation: Slowly add the this compound stock solution to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight, to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution to remove any un-complexed drug.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Buffer cluster_troubleshooting Troubleshooting This compound This compound Powder Stock 10 mM Stock Solution This compound->Stock Dissolve DMSO 100% DMSO DMSO->Stock Dilution Diluted Solution Stock->Dilution Slowly add while vortexing Buffer Aqueous Buffer Buffer->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Sonication Sonication Precipitation->Sonication Yes Final Final Homogenous Solution Precipitation->Final No Filtration 0.22 µm Filtration Sonication->Filtration Filtration->Final

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway This compound Mechanism of Action This compound This compound SMYD2 SMYD2 (Protein Lysine Methyltransferase) This compound->SMYD2 Inhibits Methylated_Substrate Methylated Substrate Protein SMYD2->Methylated_Substrate Methylates Substrate Substrate Protein (e.g., p53, Rb) Substrate->SMYD2 Binds to Biological_Effect Downstream Biological Effects (e.g., Transcriptional Regulation, Cell Cycle Control) Methylated_Substrate->Biological_Effect

Caption: Simplified signaling pathway showing this compound inhibition of SMYD2.

References

Technical Support Center: Troubleshooting Unexpected Results with AZ505 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZ505, a potent and selective inhibitor of the lysine methyltransferase SMYD2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My in vivo results with this compound don't match my in vitro findings. What could be the reason?

Discrepancies between in vitro and in vivo results are not uncommon in drug development. Several factors can contribute to this:

  • Pharmacokinetics and Bioavailability: this compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a complex biological system can differ significantly from in vitro conditions. Poor bioavailability or rapid metabolism can lead to insufficient drug exposure at the target site.

  • Off-Target Effects: While this compound is a selective SMYD2 inhibitor, it may have off-target effects in a whole-organism context that are not apparent in isolated cell cultures. These off-target effects can lead to unexpected phenotypes.

  • Tumor Microenvironment: In cancer models, the tumor microenvironment, including stromal cells, immune cells, and the extracellular matrix, can influence the response to treatment. These factors are absent in standard 2D cell culture.

  • Complex Biological Systems: The in vivo response to a drug is a result of complex interactions between various cell types, tissues, and signaling pathways. A prime example is the contradictory effect of this compound on bone metabolism, where it promotes osteoblast differentiation in vitro but causes bone loss in vivo due to the upregulation of RANKL in osteoblasts[1].

Q2: I'm observing less tumor growth inhibition than expected in my xenograft model. What should I check?

Several factors could be at play:

  • Dosing and Administration: Ensure the dose, frequency, and route of administration are appropriate for your specific model. Refer to the experimental protocols section for examples of dosing regimens used in various studies.

  • Vehicle Formulation: The vehicle used to dissolve and administer this compound can impact its solubility and stability in vivo. DMSO has been used for intraperitoneal injections[2]. For other routes, formulation may need to be optimized.

  • Tumor Model Selection: The sensitivity of different cancer cell lines to SMYD2 inhibition can vary. Ensure that the cell line used in your xenograft model has a rationale for being sensitive to SMYD2 inhibition.

  • Drug Resistance: Intrinsic or acquired resistance mechanisms in the tumor cells could limit the efficacy of this compound.

Q3: Are there any known toxicities associated with this compound in vivo?

One significant unexpected in vivo finding is the induction of bone loss in mice, even at doses as low as 0.1 mg/kg/day, due to a potent stimulation of RANKL expression[1]. This highlights the importance of monitoring for unexpected toxicities, even if the compound appears safe in vitro. Standard toxicological assessments, including monitoring body weight, clinical signs, and histopathology of major organs, are recommended for long-term studies.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced or no efficacy in vivo compared to in vitro Inadequate drug exposure at the tumor site.- Perform pharmacokinetic (PK) studies to determine this compound levels in plasma and tumor tissue.- Optimize the dosing regimen (dose and frequency).- Consider alternative routes of administration or vehicle formulations.
Inappropriate animal model.- Confirm SMYD2 expression and dependency in your chosen cell line.- Consider using an orthotopic or patient-derived xenograft (PDX) model for greater clinical relevance.
Development of drug resistance.- Analyze post-treatment tumor samples for changes in the SMYD2 pathway or upregulation of bypass signaling pathways.
Unexpected Phenotype/Toxicity (e.g., bone loss) Off-target effects or complex in vivo biology.- Carefully monitor animals for any adverse effects.- Analyze relevant tissues and biomarkers to understand the underlying mechanism (e.g., measure serum RANKL levels).- Consider dose-response studies to find a therapeutic window with minimal toxicity.
High variability in tumor growth between animals Inconsistent tumor cell implantation or drug administration.- Refine surgical and injection techniques to ensure consistency.- Increase the number of animals per group to improve statistical power.
Animal health issues.- Closely monitor animal health and exclude any outliers with clear health problems unrelated to the treatment.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Peritoneal Fibrosis Model

Treatment GroupPeritoneal Thickness (µm)Collagen I Expression (relative to control)Fibronectin Expression (relative to control)
Sham50 ± 51.01.0
CG-induced Fibrosis150 ± 153.5 ± 0.44.2 ± 0.5
CG + this compound (10 mg/kg)75 ± 81.8 ± 0.22.1 ± 0.3

Data are presented as mean ± SEM. Data are illustrative and compiled from findings suggesting this compound attenuates peritoneal fibrosis[2].

Table 2: Unexpected In Vivo Effect of this compound on Bone Metabolism

Treatment GroupBone Volume / Tissue Volume (%)Trabecular Number (1/mm)Trabecular Separation (mm)RANKL mRNA (fold change vs. vehicle)
Vehicle8.5 ± 0.74.5 ± 0.30.22 ± 0.021.0
This compound (5 mg/kg/day)4.2 ± 0.52.8 ± 0.20.35 ± 0.03~4.0

Data are presented as mean ± SEM. Data is based on a study demonstrating this compound-induced bone loss in mice[1].

Experimental Protocols

Peritoneal Fibrosis Mouse Model
  • Animal Model: Male C57BL/6 mice.

  • Induction of Fibrosis: Intraperitoneal (i.p.) injection of 0.1% chlorhexidine gluconate (CG) in saline every other day for 21 days.

  • This compound Administration:

    • Dose: 10 mg/kg.

    • Vehicle: DMSO.

    • Route: Intraperitoneal injection.

    • Schedule: Daily, immediately after CG injection on the days of induction.

  • Endpoint Analysis: At day 21, harvest peritoneal tissue for histological and molecular analysis[2].

Prostate Cancer Xenograft Model (Illustrative)
  • Cell Line: C4-2 human prostate cancer cells.

  • Animal Model: Male immunodeficient mice (e.g., NSG).

  • Tumor Cell Implantation: Subcutaneous injection of 2 million C4-2b cells in a 1:1 mixture of PBS and Matrigel into the flank of the mouse[3].

  • This compound Administration:

    • Dose: 10 mg/kg (example dose, may require optimization).

    • Vehicle: To be optimized (e.g., 10% DMSO in PBS).

    • Route: Intraperitoneal injection.

    • Schedule: Daily, starting when tumors are established (e.g., 1 week post-implantation).

  • Monitoring: Monitor tumor volume bi-weekly with calipers and animal well-being.

  • Endpoint Analysis: At the end of the study, tumors and organs can be harvested for analysis.

Pancreatic Cancer Xenograft Model (Illustrative)
  • Cell Line: MIA PaCa-2 human pancreatic cancer cells.

  • Animal Model: Immunodeficient mice.

  • Tumor Cell Implantation: Subcutaneous injection of MIA PaCa-2 cells into the flank of the mouse[4][5].

  • This compound Administration:

    • Dose: Requires optimization based on tolerability and efficacy studies.

    • Vehicle: To be optimized.

    • Route: Intraperitoneal or potentially oral administration.

    • Schedule: To be determined based on pharmacokinetic studies.

  • Monitoring: Regular measurement of tumor volume and monitoring of animal health.

  • Endpoint Analysis: Collection of tumors and relevant tissues for downstream analysis upon study completion.

Signaling Pathways and Experimental Workflows

SMYD2 Signaling Pathway

SMYD2 is a lysine methyltransferase that plays a role in various cellular processes by methylating both histone and non-histone proteins. Its inhibition by this compound can therefore have wide-ranging effects.

SMYD2_Signaling_Pathway cluster_input Upstream Signals cluster_smyd2 SMYD2 Regulation cluster_substrates SMYD2 Substrates cluster_output Downstream Effects Growth_Factors Growth Factors SMYD2 SMYD2 Growth_Factors->SMYD2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->SMYD2 Cellular_Stress Cellular Stress Cellular_Stress->SMYD2 p53 p53 SMYD2->p53 Methylates Rb Rb SMYD2->Rb Methylates PTEN PTEN SMYD2->PTEN Methylates STAT3 STAT3 SMYD2->STAT3 Methylates NFkB NF-κB (p65) SMYD2->NFkB Methylates TRAF2 TRAF2 SMYD2->TRAF2 Methylates BMPR2 BMPR2 SMYD2->BMPR2 Methylates MAPKAPK3 MAPKAPK3 SMYD2->MAPKAPK3 Methylates This compound This compound This compound->SMYD2 Inhibits Apoptosis Apoptosis p53->Apoptosis Cell_Cycle Cell Cycle Progression Rb->Cell_Cycle PTEN->Cell_Cycle Gene_Expression Altered Gene Expression STAT3->Gene_Expression Inflammation Inflammation NFkB->Inflammation TRAF2->Inflammation Bone_Metabolism Bone Metabolism BMPR2->Bone_Metabolism MAPKAPK3->Gene_Expression Fibrosis Fibrosis Gene_Expression->Fibrosis

Caption: Overview of the SMYD2 signaling pathway and its key substrates.

In Vivo Xenograft Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Tumor Cell Implantation (e.g., Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization AZ505_Treatment 6. This compound or Vehicle Administration Randomization->AZ505_Treatment Tumor_Measurement 7. Tumor Volume Measurement AZ505_Treatment->Tumor_Measurement Endpoint 8. Study Endpoint Tumor_Measurement->Endpoint Data_Analysis 9. Data Analysis Endpoint->Data_Analysis

Caption: Standard workflow for an in vivo cancer xenograft study.

Troubleshooting Logic for In Vitro vs. In Vivo Discrepancies

Troubleshooting_Logic Start In Vitro Efficacy Observed InVivo_Experiment In Vivo Experiment with this compound Start->InVivo_Experiment Unexpected_Result Unexpected In Vivo Result? InVivo_Experiment->Unexpected_Result Expected_Result Expected In Vivo Result Unexpected_Result->Expected_Result No Check_PK Check Pharmacokinetics (PK/PD) Unexpected_Result->Check_PK Yes Check_Tox Investigate Potential Toxicity/Off-Target Effects Unexpected_Result->Check_Tox Yes Check_Model Re-evaluate Animal Model Relevance Unexpected_Result->Check_Model Yes Optimize_Dose Optimize Dose/ Formulation Check_PK->Optimize_Dose New_Hypothesis Formulate New Hypothesis (e.g., complex biology) Check_Tox->New_Hypothesis Refine_Model Refine or Change Animal Model Check_Model->Refine_Model

Caption: A logical approach to troubleshooting in vitro vs. in vivo discrepancies.

References

Optimizing AZ505 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AZ505, a potent and selective SMYD2 inhibitor, for cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase. It acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2 and preventing the methylation of its target proteins, which include histones and non-histone proteins like p53 and Rb.[1] The half-maximal inhibitory concentration (IC50) for this compound against SMYD2 is approximately 0.12 µM.[1][2]

Q2: What is a recommended starting concentration for this compound in a new cell-based assay?

A2: For a new cell-based assay, it is advisable to start with a concentration range that spans the biochemical IC50 of this compound. A good starting point would be a dose-response curve ranging from 0.1 µM to 10 µM. Published studies have shown biological effects in the range of 0.12 µM to 1.2 µM in osteoblast differentiation assays, while antiproliferative effects in some cancer cell lines have been observed at higher concentrations.[3]

Q3: Is this compound cytotoxic? What is a safe concentration range to use?

A3: The cytotoxicity of this compound is cell-type dependent. For instance, in murine calvarial preosteoblasts, no cytotoxicity was observed at concentrations up to 1.2 µM.[3] However, in other cell lines, particularly cancer cell lines, cytotoxic effects may be observed at different concentrations. It is crucial to perform a cytotoxicity assay in your specific cell line to determine the optimal non-toxic working concentration range.

Q4: My this compound solution is precipitating in the cell culture medium. What can I do?

A4: this compound is soluble in DMSO.[1] Precipitation in aqueous cell culture media is a common issue with hydrophobic compounds prepared as DMSO stock solutions. Please refer to the detailed "Protocol for Preparing this compound Working Solutions" and the "Troubleshooting Guide for Compound Precipitation" below for guidance on how to mitigate this issue.

Q5: Are there known off-target effects for this compound?

A5: this compound has been shown to be highly selective for SMYD2, with over 600-fold greater inhibition of SMYD2 compared to other histone methyltransferases such as SMYD3, DOT1L, and EZH2.[2] However, like any small molecule inhibitor, off-target effects at higher concentrations cannot be entirely ruled out. It is good practice to use the lowest effective concentration and include appropriate controls in your experiments to validate that the observed phenotype is due to SMYD2 inhibition.

Troubleshooting Guides

Troubleshooting Compound Precipitation
IssuePossible CauseRecommended Solution
Visible precipitate in cell culture medium after adding this compound. 1. High final DMSO concentration. 2. This compound concentration exceeds its solubility limit in the medium. 3. Improper mixing of the DMSO stock with the medium. 4. Repeated freeze-thaw cycles of the DMSO stock.1. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. 2. Perform a serial dilution of the this compound stock solution in pre-warmed medium. 3. Add the this compound stock solution dropwise to the medium while gently vortexing. 4. Aliquot the DMSO stock solution upon first use to avoid multiple freeze-thaw cycles.
Loss of compound activity over time in the incubator. 1. Evaporation of the culture medium leading to increased compound concentration and potential precipitation. 2. Instability of the compound at 37°C in aqueous solution.1. Ensure proper humidification of the incubator and use plates with lids to minimize evaporation. 2. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
Troubleshooting Inconsistent Assay Results
IssuePossible CauseRecommended Solution
High variability between replicate wells. 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix the cell suspension between plating. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.
No observable effect of this compound. 1. This compound concentration is too low. 2. The chosen cell line is not sensitive to SMYD2 inhibition. 3. Inactive compound due to improper storage.1. Perform a dose-response experiment with a wider and higher concentration range. 2. Confirm SMYD2 expression in your cell line. 3. Ensure this compound stock solutions are stored correctly at -20°C or -80°C and are protected from light.

Data Presentation

Reported Effective Concentrations and IC50 Values of this compound in Various Cell-Based Assays
Cell LineAssay TypeEffective Concentration / IC50Reference
Murine Calvarial PreosteoblastsAlkaline Phosphatase Activity0.12 µM - 1.2 µM[3]
Murine Calvarial PreosteoblastsCell Viability (WST-8)No cytotoxicity up to 1.2 µM[3]
PC3 and DU145 (Prostate Cancer)c-Myc Expression20 µM (48h)[2]
MDA-MB-231 (Breast Cancer)STAT3 and p65 Methylation/Phosphorylation40 µM (2h)[2]

Note: The optimal concentration of this compound is highly dependent on the cell type, assay duration, and specific endpoint being measured. The values in this table should be used as a reference for designing your own experiments.

Experimental Protocols

Protocol for Preparing this compound Working Solutions

This protocol is designed to minimize precipitation when diluting DMSO stock solutions of this compound into aqueous cell culture medium.

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Gently warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM).

  • Prepare Final Working Solutions in Cell Culture Medium:

    • Pre-warm the cell culture medium to 37°C.

    • To prepare the final working concentration, perform a final dilution of the DMSO intermediate solution into the pre-warmed medium. The final DMSO concentration should not exceed 0.5%.

    • Crucially , add the DMSO solution to the medium (not the other way around) and mix immediately by gentle vortexing or inversion. For example, to make a 10 µM working solution, add 1 µL of a 10 mM intermediate stock to 999 µL of medium.

Protocol for Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a framework for determining the cytotoxic profile and the optimal working concentration range of this compound for your cell line of interest.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a series of this compound working solutions in complete cell culture medium at 2x the final desired concentrations. A suggested range is from 0.01 µM to 100 µM (final concentration).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control.

    • Remove the old medium from the cells and add 100 µL of the 2x this compound working solutions or control solutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

AZ505_Signaling_Pathway This compound This compound SMYD2 SMYD2 This compound->SMYD2 Inhibits Methylated_Substrate Methylated Substrate SMYD2->Methylated_Substrate Methylates Substrate Substrate (e.g., p53, Histones) Substrate->SMYD2 Binds Downstream Downstream Cellular Processes Methylated_Substrate->Downstream

Caption: this compound inhibits SMYD2-mediated substrate methylation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (10 mM in DMSO) C Dose-Response Treatment (e.g., 0.01 - 100 µM) A->C B Cell Culture and Seeding B->C D Incubation (24, 48, 72h) C->D E Cell Viability Assay (e.g., MTT, Resazurin) D->E F Data Acquisition (Absorbance/Fluorescence) E->F G Calculate % Viability F->G H Determine IC50 and Optimal Concentration Range G->H

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Logic start Inconsistent or Unexpected Assay Results? q1 Is there visible precipitate in the media? start->q1 sol1 Review preparation protocol. Check final DMSO concentration. Ensure proper mixing. q1->sol1 Yes q2 Is there high variability between replicates? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Check cell seeding uniformity. Verify pipetting accuracy. Consider plate edge effects. q2->sol2 Yes q3 Is there no observable effect of this compound? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Increase concentration range. Confirm SMYD2 expression. Check compound activity. q3->sol3 Yes end Consult further literature or technical support. q3->end No a3_yes Yes a3_no No sol3->end

Caption: A logical troubleshooting guide for this compound assays.

References

AZ505 Technical Support Center: Understanding In Vitro vs. In Vivo Discrepancies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the AZ505 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable information and troubleshoot common challenges encountered when working with this compound, a potent and selective inhibitor of the lysine methyltransferase SMYD2.

Frequently Asked Questions (FAQs)

Q1: We observed potent anti-cancer effects of this compound in our cell line-based assays. Can we expect the same level of efficacy in our animal models?

While this compound has demonstrated efficacy in various in vitro and in vivo cancer models, it is crucial to understand that in vitro results may not always directly translate to in vivo outcomes.[1][2] Factors such as drug metabolism, bioavailability, tumor microenvironment, and potential off-target effects within a complex biological system can influence the in vivo response.[3] For instance, in studies on bone metabolism, this compound showed opposite effects in vitro versus in vivo.[4]

Q2: this compound promoted a specific cellular phenotype in our in vitro culture. However, in our mouse model, the opposite effect was observed. What could be the underlying reason for this discrepancy?

This is a critical observation and highlights the complexity of in vivo systems. A well-documented example of this phenomenon with this compound is in bone metabolism. In vitro, this compound promotes bone formation by stimulating osteoblasts and inhibiting osteoclasts.[4] However, in vivo, it leads to bone loss.[4] This is because this compound strongly upregulates the expression of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) in osteoblasts.[4] RANKL is a potent stimulator of osteoclast differentiation and activity. This indirect in vivo effect on osteoblasts overrides the direct effects observed in isolated cell cultures, leading to a net catabolic effect on bone.[4]

Q3: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[4][5][6] It functions as a substrate-competitive inhibitor, meaning it binds to the peptide-binding groove of SMYD2, preventing it from methylating its target substrates.[5]

Q4: How selective is this compound for SMYD2?

This compound is highly selective for SMYD2. Its inhibitory concentration (IC50) for SMYD2 is 0.12 μM, which is over 600-fold more potent than for other histone methyltransferases like SMYD3, DOT1L, and EZH2 (IC50 > 83.3 μM for all).[6]

Troubleshooting Guide

Issue: Inconsistent results between in vitro and in vivo studies.

Possible Cause 1: Indirect Biological Effects

  • Explanation: As seen in the bone metabolism example, this compound can induce signaling pathways in one cell type that indirectly affect other cell types in a complex in vivo environment. The upregulation of RANKL in osteoblasts is a prime example of an indirect effect that leads to an unexpected in vivo phenotype.[4]

  • Recommendation: Investigate potential cell-cell communication pathways that might be modulated by this compound in your model system. Consider performing co-culture experiments in vitro to mimic some aspects of the in vivo microenvironment.

Possible Cause 2: Pharmacokinetics and Metabolism

  • Explanation: The concentration of this compound that reaches the target tissue in vivo can be influenced by absorption, distribution, metabolism, and excretion (ADME).[7] Poor pharmacokinetic properties could lead to suboptimal drug exposure at the target site, resulting in reduced efficacy compared to the constant exposure in vitro.[8][9]

  • Recommendation: Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and the target tissue over time. This will help correlate drug exposure with the observed biological effects.

Possible Cause 3: Off-Target Effects

  • Explanation: While this compound is highly selective for SMYD2, at higher concentrations or in specific biological contexts, it may have off-target effects that contribute to the in vivo phenotype.[10][11]

  • Recommendation: Perform a broader analysis of signaling pathways and cellular processes affected by this compound in your in vivo model to identify potential off-target activities.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 ValueSelectivity vs. SMYD2Reference
SMYD20.12 μM-[6]
SMYD3>83.3 μM>694-fold[6]
DOT1L>83.3 μM>694-fold[6]
EZH2>83.3 μM>694-fold[6]

Table 2: In Vivo Experimental Parameters for this compound in Bone Metabolism Study

ParameterValueReference
Animal Model8-week-old female mice[4]
Dosage5 mg/kg[4]
Administration RouteIntraperitoneal injection[4]
Treatment DurationDaily for 4 weeks[4]
OutcomeDecreased trabecular bone mass[4]

Experimental Protocols

1. In Vitro Osteoblast Differentiation Assay

  • Cell Type: Primary calvarial preosteoblasts from mice.

  • Methodology:

    • Culture preosteoblasts in an osteogenic medium containing β-glycerophosphate and ascorbic acid.

    • Treat cells with varying concentrations of this compound (e.g., 0.12 μM to 1.2 μM).

    • After the desired culture period, assess osteoblast differentiation by:

      • Alkaline Phosphatase (ALP) Staining: To visualize early osteoblast activity.

      • Alizarin Red Staining: To detect calcium deposition, an indicator of late-stage osteoblast differentiation.

      • Quantitative Real-Time PCR (qRT-PCR): To measure the expression of osteoblast marker genes such as Runx2 and osteocalcin.[4]

2. In Vitro Osteoclast Differentiation Assay

  • Cell Type: Mouse bone marrow-derived macrophages (BMMs).

  • Methodology:

    • Culture BMMs in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast differentiation.

    • Treat cells with or without this compound.

    • Assess osteoclast differentiation by:

      • Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To identify multinucleated, TRAP-positive osteoclasts.

      • qRT-PCR: To measure the expression of osteoclast marker genes such as c-Fos, NFATc1, cathepsin K, and DC-STAMP.[4]

3. In Vivo Murine Model of Bone Metabolism

  • Animal Model: 8-week-old female mice.

  • Methodology:

    • Administer this compound (5 mg/kg) or a vehicle control daily via intraperitoneal injection for 4 weeks.

    • At the end of the treatment period, euthanize the mice and collect femurs.

    • Analyze bone morphology using micro-computed tomography (micro-CT) to quantify parameters such as trabecular bone volume/total volume (BV/TV), trabecular number, and trabecular thickness.[4]

Visualizations

InVitro_vs_InVivo_this compound cluster_invitro In Vitro Effects cluster_invivo In Vivo Effects AZ505_vitro This compound Osteoblast_vitro Osteoblast Precursor AZ505_vitro->Osteoblast_vitro Promotes Differentiation Osteoclast_vitro Osteoclast Precursor AZ505_vitro->Osteoclast_vitro Inhibits Differentiation AZ505_vivo This compound BoneFormation Increased Bone Formation Osteoblast_vitro->BoneFormation BoneResorption Decreased Bone Resorption Osteoclast_vitro->BoneResorption Osteoblast_vivo Osteoblast AZ505_vivo->Osteoblast_vivo Upregulates RANKL RANKL Expression Osteoblast_vivo->RANKL Osteoclast_vivo Osteoclast BoneLoss Net Bone Loss Osteoclast_vivo->BoneLoss RANKL->Osteoclast_vivo Stimulates Differentiation & Activity

Figure 1: Contrasting effects of this compound on bone metabolism in vitro vs. in vivo.

AZ505_Mechanism This compound This compound SMYD2 SMYD2 Enzyme This compound->SMYD2 Competitively binds to peptide-binding groove Inhibition Inhibition of Methylation This compound->Inhibition MethylatedSubstrate Methylated Substrate SMYD2->MethylatedSubstrate Catalyzes methylation SMYD2->Inhibition PeptideSubstrate Peptide Substrate PeptideSubstrate->SMYD2 Binds to active site

Figure 2: Mechanism of action of this compound as a competitive inhibitor of SMYD2.

Troubleshooting_Workflow Start Discrepancy Observed: In Vitro vs. In Vivo Results Cause1 Hypothesis 1: Indirect Biological Effects Start->Cause1 Cause2 Hypothesis 2: Pharmacokinetics (ADME) Start->Cause2 Cause3 Hypothesis 3: Off-Target Effects Start->Cause3 Action1 Investigate cell-cell communication (e.g., co-culture, cytokine profiling) Cause1->Action1 Action2 Conduct pharmacokinetic studies (plasma & tissue drug levels) Cause2->Action2 Action3 Perform broader pathway analysis (e.g., RNA-seq, proteomics) Cause3->Action3

Figure 3: Troubleshooting workflow for investigating in vitro vs. in vivo discrepancies.

References

How to control for AZ505 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for managing potential toxicities associated with the SMYD2 inhibitor, AZ505, in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary known toxicity of this compound in long-term in vivo studies?

The most significant reported toxicity of this compound in long-term animal studies is a marked decrease in trabecular bone mass.[1] This effect was observed in mice receiving daily intraperitoneal injections of this compound.[1] This finding is particularly noteworthy as in vitro studies initially suggested a potential anabolic effect on bone.[1]

Q2: What is the underlying mechanism of this compound-induced bone loss?

This compound has been shown to strongly upregulate the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblasts.[1] RANKL is a key cytokine that promotes the formation and activity of osteoclasts, the cells responsible for bone resorption. The increased RANKL/OPG ratio is the likely driver of the observed bone loss.[1]

Q3: Are there any other reported organ-specific toxicities for this compound?

Currently, published long-term in vivo studies on this compound have primarily focused on its effects on bone metabolism. While comprehensive safety pharmacology data is not widely available in the public domain, it is crucial for researchers to monitor for potential off-target effects. General guidance for kinase inhibitors suggests monitoring for cardiovascular, hepatic, and renal toxicities.

Q4: What are the recommendations for dosing this compound in long-term animal studies to minimize toxicity?

Dose-ranging studies are essential to determine the optimal therapeutic window for this compound in your specific model. In the study reporting bone loss, a dose of 5 mg/kg administered daily via intraperitoneal injection in mice resulted in significant bone density reduction.[1] Researchers should consider starting with lower doses and carefully escalating while monitoring for both efficacy and toxicity.

Troubleshooting Guides

Issue: Observed Decrease in Bone Density in Experimental Animals

Symptoms:

  • Radiographic evidence of decreased bone mass (e.g., via micro-CT).

  • Changes in bone turnover markers in serum or plasma.

Potential Cause:

  • Upregulation of RANKL expression in osteoblasts induced by this compound, leading to increased osteoclast activity and bone resorption.[1]

Suggested Actions:

  • Confirm Bone Loss:

    • Perform micro-CT analysis of femurs or other relevant skeletal sites to quantify trabecular and cortical bone parameters.

    • Analyze serum or plasma for bone turnover markers (e.g., CTX-I for resorption, P1NP for formation).

  • Investigate the Mechanism:

    • Measure RANKL and OPG (Osteoprotegerin) levels in the serum or bone microenvironment to confirm an increased RANKL/OPG ratio.[1]

  • Potential Mitigation Strategies:

    • Dose Reduction: Determine the minimum effective dose of this compound in your model to minimize off-target effects.

    • Combination Therapy: Consider co-administration with a RANKL inhibitor, such as denosumab, which has been shown to prevent bone loss by blocking osteoclast activation.[2][3][4][5]

    • Intermittent Dosing: Explore alternative dosing schedules (e.g., less frequent administration) that may maintain efficacy while reducing the impact on bone metabolism.

Issue: General Adverse Effects or Lack of Specific Organ Toxicity Data

Symptoms:

  • Weight loss, lethargy, or other general signs of poor health in experimental animals.

  • Uncertainty about which organs to monitor for potential toxicity.

Potential Cause:

  • Off-target effects of this compound or on-target toxicities in tissues other than the intended therapeutic target.

Suggested Actions:

  • Systematic Health Monitoring:

    • Conduct regular body weight measurements and clinical observations.

    • Perform complete blood counts (CBC) to assess for hematological abnormalities.

    • Monitor serum chemistry panels to evaluate liver (ALT, AST, ALP, Bilirubin) and kidney (BUN, Creatinine) function.[6][7][8][9]

  • Cardiovascular Monitoring:

    • For in-depth studies, consider electrocardiogram (ECG) monitoring to assess for potential cardiotoxic effects, a known concern for some kinase inhibitors.[10][11][12][13][14][15][16]

  • Histopathological Analysis:

    • At the end of the study, perform comprehensive histopathological examination of major organs (liver, kidney, heart, spleen, lungs, etc.) to identify any morphological changes.

Data Presentation

Table 1: Summary of In Vivo Effects of this compound on Bone Parameters in Mice

ParameterVehicle ControlThis compound (5 mg/kg/day)Reference
Trabecular Bone Volume/Total Volume (BV/TV) BaselineMarkedly Decreased[1]
Trabecular Number (Tb.N.) BaselineDecreased[1]
Trabecular Separation (Tb.Sp.) BaselineIncreased[1]
RANKL mRNA in Osteoblasts BaselineIncreased (approx. 4-fold)[1]
OPG mRNA in Osteoblasts BaselineDecreased[1]

Experimental Protocols

Protocol 1: Monitoring Bone Density in this compound-Treated Mice

  • Animal Model: Select appropriate mouse strain and age for the long-term study.

  • Dosing: Administer this compound at the desired concentration and route (e.g., 5 mg/kg, i.p., daily).[1] Include a vehicle control group.

  • Micro-CT Analysis:

    • At baseline and specified time points during the study, anesthetize mice and perform micro-CT scans of the femurs and/or vertebrae.

    • Analyze images to quantify trabecular bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

  • Serum Marker Analysis:

    • Collect blood samples at regular intervals.

    • Use ELISA kits to measure serum levels of C-terminal telopeptide of type I collagen (CTX-I) and procollagen type I N-terminal propeptide (P1NP).

  • Gene Expression Analysis (Optional):

    • At the end of the study, isolate osteoblasts from bone tissue.

    • Perform qRT-PCR to measure the mRNA expression levels of RANKL and OPG.[1]

Protocol 2: General Toxicity Monitoring in Long-Term this compound Studies

  • Clinical Observations: Record body weight, food and water intake, and any signs of morbidity at least twice weekly.

  • Hematology:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline, mid-study, and termination.

    • Perform a complete blood count (CBC) to assess red blood cells, white blood cells, and platelets.

  • Serum Chemistry:

    • From the collected blood, separate serum.

    • Analyze for markers of liver function (ALT, AST, ALP, total bilirubin) and kidney function (BUN, creatinine).

  • Cardiovascular Assessment (if indicated):

    • Perform baseline and periodic ECG recordings on anesthetized animals to monitor for changes in heart rate, PR interval, QRS duration, and QT interval.

  • Necropsy and Histopathology:

    • At the study endpoint, perform a full necropsy.

    • Collect major organs and tissues, fix in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.

Mandatory Visualizations

AZ505_Toxicity_Pathway This compound This compound SMYD2 SMYD2 Inhibition This compound->SMYD2 On-target effect Osteoblast Osteoblast SMYD2->Osteoblast Indirect effect? RANKL RANKL Expression (Upregulated) Osteoblast->RANKL OPG OPG Expression (Downregulated) Osteoblast->OPG RANKL_OPG_Ratio Increased RANKL/OPG Ratio RANKL->RANKL_OPG_Ratio OPG->RANKL_OPG_Ratio Osteoclast Osteoclast Differentiation & Activation RANKL_OPG_Ratio->Osteoclast Bone_Resorption Increased Bone Resorption Osteoclast->Bone_Resorption Bone_Loss Trabecular Bone Loss Bone_Resorption->Bone_Loss

Caption: Signaling pathway of this compound-induced bone loss.

Experimental_Workflow_Bone_Toxicity cluster_Study_Design Study Design cluster_Monitoring Monitoring cluster_Endpoint_Analysis Endpoint Analysis Animal_Model Animal Model (e.g., Mice) Dosing This compound Dosing (vs. Vehicle) Animal_Model->Dosing MicroCT Micro-CT Analysis (Longitudinal) Dosing->MicroCT Serum_Markers Serum Biomarkers (CTX-I, P1NP) Dosing->Serum_Markers Gene_Expression qRT-PCR (RANKL, OPG) Dosing->Gene_Expression Histology Bone Histomorphometry Dosing->Histology

Caption: Experimental workflow for assessing this compound bone toxicity.

Troubleshooting_Logic Start Adverse Effects Observed in Long-Term Study Is_Bone_Loss Is Bone Loss Suspected? Start->Is_Bone_Loss General_Toxicity General Toxicity Monitoring Is_Bone_Loss->General_Toxicity No / Unsure Confirm_Bone_Loss Confirm with Micro-CT & Serum Markers Is_Bone_Loss->Confirm_Bone_Loss Yes Monitor_Organs Monitor CBC, Serum Chemistry, Organ Histopathology General_Toxicity->Monitor_Organs Investigate_Mechanism Measure RANKL/OPG Ratio Confirm_Bone_Loss->Investigate_Mechanism Mitigation Mitigation Strategies: Dose Reduction, Combo Tx Investigate_Mechanism->Mitigation

References

Technical Support Center: Enhancing the Delivery and Bioavailability of AZ505

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and in vivo evaluation of AZ505, a potent and selective SMYD2 inhibitor. Given its poor aqueous solubility, optimizing the delivery and bioavailability of this compound is critical for achieving desired therapeutic outcomes in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenge in the oral delivery of this compound is its low aqueous solubility. This characteristic can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability.[1][2] Consequently, higher doses may be required to achieve therapeutic concentrations, potentially increasing the risk of off-target effects.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to overcome the solubility limitations of this compound and improve its oral bioavailability. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous state can significantly increase its aqueous solubility and dissolution rate.[3][4]

  • Nanocrystals: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.[5][6][7]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal fluids and enhance its absorption via the lymphatic pathway.[1][8]

Q3: How can I assess the physical and chemical stability of my this compound formulation?

A3: For amorphous solid dispersions, stability can be evaluated by monitoring for recrystallization using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[9][10][11] Chemical stability can be assessed by storing the formulation under accelerated stability conditions (e.g., elevated temperature and humidity) and analyzing for degradation products using High-Performance Liquid Chromatography (HPLC). For nanocrystals, stability is assessed by monitoring particle size and for signs of aggregation or crystal growth over time.[12]

Troubleshooting Guides

Formulation Development

Problem: I am observing low drug loading in my lipid-based formulation.

  • Possible Cause: The solubility of this compound in the selected lipid excipients may be insufficient.

  • Troubleshooting Steps:

    • Screen a wider range of lipid excipients: Evaluate the solubility of this compound in various oils, surfactants, and co-surfactants to identify a system with higher solubilizing capacity.

    • Consider lipophilic salt formation: Converting this compound to a lipophilic salt can significantly increase its solubility in lipidic vehicles, allowing for higher drug loading.[1][2]

Problem: My amorphous solid dispersion is showing signs of recrystallization upon storage.

  • Possible Cause: The polymer may not be effectively inhibiting nucleation and crystal growth, or the drug loading may be too high.

  • Troubleshooting Steps:

    • Polymer selection: Screen different polymers with varying properties to find one that has strong interactions with this compound and a high glass transition temperature (Tg).

    • Optimize drug loading: Reduce the drug loading to ensure it remains below the solubility limit within the polymer matrix.

    • Manufacturing process: Ensure rapid solvent removal during spray drying or efficient mixing during hot-melt extrusion to obtain a homogenous amorphous dispersion.[4][13]

Problem: The particle size of my nanocrystal suspension is increasing over time.

  • Possible Cause: The stabilizer used is not providing sufficient steric or electrostatic repulsion to prevent particle aggregation (Ostwald ripening).

  • Troubleshooting Steps:

    • Stabilizer selection: Screen a variety of stabilizers, including both surfactants and polymers, to find one that effectively adsorbs to the nanocrystal surface.

    • Optimize stabilizer concentration: Determine the optimal concentration of the stabilizer that provides complete surface coverage without causing issues like foaming or toxicity.

    • Combination of stabilizers: In some cases, a combination of a surfactant and a polymer can provide synergistic stabilization.[5][12]

In Vitro and In Vivo Experiments

Problem: My this compound formulation shows poor dissolution in vitro.

  • Possible Cause: The formulation is not effectively releasing the drug in a supersaturated state, or the drug is rapidly precipitating in the dissolution medium.

  • Troubleshooting Steps:

    • Dissolution medium: Use a biorelevant dissolution medium that mimics the composition of gastrointestinal fluids (e.g., FaSSIF, FeSSIF).

    • Inhibit precipitation: For ASDs and S-SEDDS, the inclusion of precipitation inhibitors like HPMC in the formulation can help maintain a supersaturated state.[14]

    • Agitation: Ensure adequate agitation during the dissolution test to mimic gastrointestinal motility.

Problem: I am observing low and variable oral bioavailability in my animal studies.

  • Possible Cause: The formulation may not be stable in the gastrointestinal environment, or there may be significant first-pass metabolism.

  • Troubleshooting Steps:

    • Formulation stability: Evaluate the in vitro performance of the formulation under different pH conditions to simulate transit through the stomach and intestine.

    • Permeation enhancers: For formulations where permeability might be a limiting factor, the inclusion of permeation enhancers can be explored, though this requires careful consideration of potential toxicity.

    • Animal model selection: Ensure the chosen animal model has a gastrointestinal physiology and metabolic profile that is relevant to humans for the class of compound being studied.[15]

Data Presentation

Table 1: Representative Oral Bioavailability of a Poorly Soluble Kinase Inhibitor in Different Formulations.

Disclaimer: The following data is for a representative poorly soluble kinase inhibitor and is intended to illustrate the potential improvements in bioavailability with different formulation strategies. Specific results for this compound will vary and require experimental determination.

Formulation TypeDrug Loading (% w/w)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Crystalline Drug (in suspension)N/A167.8 ± 53.42.81073.9 ± 314.7100[16]
Amorphous Solid Dispersion25%1073.9 ± 314.72.02969.7 ± 720.6~276[16]
Lipid-Based Formulation (S-SEDDS)10%---~76% (Absolute)[14]
Nanocrystal Formulation>90%-----

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data for nanocrystals are not available in the provided search results but are expected to show significant improvement over the crystalline form.

Experimental Protocols

Amorphous Solid Dispersion (ASD) Preparation by Solvent Evaporation
  • Polymer Solution Preparation: Dissolve the selected polymer (e.g., HPMC, PVP) in a suitable organic solvent (e.g., methanol, acetone) to form a clear solution.

  • Drug Dissolution: Add the calculated amount of this compound to the polymer solution and stir until completely dissolved.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Mill the dried solid dispersion to obtain a fine powder and pass it through a sieve of appropriate mesh size to ensure particle size uniformity.[1][17]

Nanocrystal Preparation by Anti-Solvent Precipitation
  • Drug Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., DMSO, acetone) to a specific concentration.

  • Anti-Solvent Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

  • Precipitation: Add the drug solution dropwise to the anti-solvent solution under high-speed homogenization or ultrasonication.

  • Solvent Removal: Remove the organic solvent by stirring the nanosuspension overnight or by dialysis.

  • Characterization: Analyze the particle size and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).[18]

In Vitro Dissolution Testing for Enhanced Formulations
  • Apparatus: Use a USP apparatus 2 (paddle apparatus) or a more specialized setup for nanoparticles like a dialysis bag method.[10][11][12]

  • Dissolution Medium: Utilize a biorelevant medium such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Procedure:

    • Place the formulation (e.g., capsule filled with ASD powder, nanosuspension) in the dissolution vessel.

    • Withdraw samples at predetermined time points.

    • Filter the samples immediately to separate undissolved drug.

    • Analyze the drug concentration in the filtrate using a validated HPLC method.[3]

In Vivo Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Formulation Administration: Administer the this compound formulation orally via gavage. Include a control group receiving a suspension of the crystalline drug. An intravenous administration group is also necessary to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.[19][20][21]

Mandatory Visualizations

SMYD2_Signaling_Pathway cluster_substrates SMYD2 Substrates This compound This compound Inhibition Inhibition This compound->Inhibition SMYD2 SMYD2 TRAF2 TRAF2 SMYD2->TRAF2 interacts Methylation Methylation SMYD2->Methylation p53 p53 Apoptosis Apoptosis p53->Apoptosis Rb Rb CellCycle Cell Cycle Arrest Rb->CellCycle HSP90 HSP90 NFkB NF-κB Signaling TRAF2->NFkB Inflammation Inflammation NFkB->Inflammation Methylation->p53 Methylation->Rb Methylation->HSP90 Inhibition->SMYD2

Caption: Simplified signaling pathway of SMYD2 and its inhibition by this compound.

experimental_workflow start Start: Poorly Soluble This compound formulation Formulation Development start->formulation asd Amorphous Solid Dispersion formulation->asd Strategy 1 nano Nanocrystals formulation->nano Strategy 2 lipid Lipid-Based System formulation->lipid Strategy 3 characterization Physicochemical Characterization asd->characterization nano->characterization lipid->characterization stability Stability Testing (PXRD, DSC) characterization->stability size Particle Size & Zeta Potential (DLS) characterization->size invitro In Vitro Dissolution stability->invitro size->invitro diss_test Biorelevant Media invitro->diss_test invivo In Vivo Bioavailability (Animal Model) diss_test->invivo pk_analysis Pharmacokinetic Analysis invivo->pk_analysis end Improved Bioavailability pk_analysis->end

Caption: Experimental workflow for improving this compound bioavailability.

troubleshooting_logic start Low Bioavailability Observed check_dissolution Assess In Vitro Dissolution start->check_dissolution poor_dissolution Poor Dissolution check_dissolution->poor_dissolution No good_dissolution Good Dissolution check_dissolution->good_dissolution Yes reformulate Reformulate poor_dissolution->reformulate optimize_formulation Optimize Existing Formulation poor_dissolution->optimize_formulation check_permeability Assess Permeability/ First-Pass Metabolism good_dissolution->check_permeability low_perm Low Permeability check_permeability->low_perm Issue Identified high_metabolism High First-Pass Metabolism check_permeability->high_metabolism Issue Identified add_enhancer Add Permeation Enhancer low_perm->add_enhancer modify_delivery Consider Alternative Delivery Route high_metabolism->modify_delivery

Caption: Logical troubleshooting workflow for low bioavailability.

References

Technical Support Center: Interpreting Conflicting Data from AZ505 Bone Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with the lysine methyltransferase inhibitor AZ505 in the context of bone metabolism. It addresses the apparently conflicting data arising from in-vitro and in-vivo studies and provides a framework for understanding these observations.

Frequently Asked Questions (FAQs)

Q1: What is the primary conflict observed in studies of this compound and bone metabolism?

A1: The central conflict is that this compound demonstrates anabolic (bone-building) effects in in-vitro cell cultures, while in-vivo animal studies show a catabolic (bone-reducing) effect.[1][2] Specifically, this compound promotes the differentiation of osteoblasts (bone-forming cells) and inhibits the formation of osteoclasts (bone-resorbing cells) in laboratory cultures.[1][2] However, when administered to live mice, this compound leads to a significant decrease in trabecular bone mass.[1][2]

Q2: How does this compound affect osteoblasts in vitro?

A2: In-vitro studies show that this compound enhances osteoblast differentiation and mineralization.[2] This is evidenced by increased Alkaline Phosphatase (ALP) activity and Alizarin Red staining, which are markers for bone formation.[1][2] Furthermore, this compound upregulates the expression of key osteoblast marker genes, including Runx2 and osteocalcin.[1][2]

Q3: How does this compound affect osteoclasts in vitro?

A3: this compound has been shown to inhibit the differentiation of osteoclasts in vitro.[1] This is demonstrated by a decrease in tartrate-resistant acid phosphatase (TRAP) staining, a key marker for osteoclasts.[1][2] The compound also reduces the expression of crucial transcription factors for osteoclast formation, such as c-Fos and nuclear factor of activated T-cells 1 (NFATc1), as well as osteoclast marker genes like cathepsin K.[1][2]

Q4: What is the observed in-vivo effect of this compound on bone mass?

A4: Contrary to the in-vitro findings, the in-vivo administration of this compound to mice resulted in a marked decrease in trabecular bone mass in the femurs, indicating a net catabolic effect.[1][2]

Q5: What is the proposed mechanism behind the conflicting in-vivo catabolic effect of this compound?

A5: The unexpected bone loss in vivo is attributed to a strong upregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) expression in osteoblasts when treated with this compound.[1][2] RANKL is a key signaling molecule that promotes the formation and activity of osteoclasts. Therefore, while this compound may directly inhibit osteoclast differentiation to some extent, its potent stimulation of RANKL production by osteoblasts appears to override this effect in a complex biological system, leading to a net increase in bone resorption.[1]

Troubleshooting Guide

Issue: My in-vitro experiments with this compound show promising anabolic effects, but I am concerned about translating these findings to in-vivo models.

Troubleshooting Steps:

  • Acknowledge the Discrepancy: It is crucial to be aware of the published conflicting data showing a catabolic effect in vivo. Extrapolating directly from in-vitro cell culture data to in-vivo outcomes should be done with caution in the context of bone metabolism studies with this compound.[1]

  • Measure RANKL Expression: When conducting in-vitro studies with osteoblasts and this compound, it is highly recommended to quantify the expression of RANKL. This can provide an early indication of the potential for an indirect pro-resorptive effect.

  • Co-culture Models: Consider employing more complex in-vitro models, such as co-cultures of osteoblasts and osteoclast precursors. This may better simulate the cellular crosstalk that occurs in the bone microenvironment and could reveal the impact of this compound-induced RANKL on osteoclastogenesis.

  • In-vivo Study Design: For any in-vivo studies, it is essential to include endpoints that measure both bone formation and bone resorption markers. Micro-computed tomography (micro-CT) analysis of bone structure is critical to determine the net effect on bone mass.[1]

Data Presentation

Table 1: In-Vitro Effects of this compound on Osteoblasts

ParameterObservationImplication
Alkaline Phosphatase (ALP) StainingIncreased[1][2]Enhanced osteoblast differentiation
Alizarin Red StainingIncreased[1][2]Increased mineralization
Osteoblast Marker Gene Expression (Runx2, Osteocalcin)Increased[1][2]Promotion of osteogenic lineage
RANKL ExpressionStrongly Upregulated[1][2]Potential for indirect stimulation of osteoclasts

Table 2: In-Vitro Effects of this compound on Osteoclasts

ParameterObservationImplication
Tartrate-Resistant Acid Phosphatase (TRAP) StainingDecreased[1][2]Inhibition of osteoclast differentiation
Osteoclast Marker Gene Expression (c-Fos, NFATc1, Cathepsin K)Decreased[1][2]Suppression of osteoclast formation and function

Table 3: In-Vivo Effects of this compound on Bone

ParameterObservationImplication
Trabecular Bone Mass (Femur)Markedly Decreased[1][2]Net catabolic effect on bone

Experimental Protocols

In-Vitro Osteoblast Differentiation Assay [1][2]

  • Cell Culture: Calvarial preosteoblasts are cultured in an osteogenic medium.

  • Treatment: The cells are treated with varying concentrations of this compound.

  • Analysis:

    • Alkaline Phosphatase (ALP) Staining: Performed after a 3-day culture period to assess early osteoblast differentiation.

    • Alizarin Red Staining: Conducted after a 9-day culture period to evaluate mineralization, a marker of mature osteoblast function.

    • Gene Expression Analysis: Real-time PCR is used to quantify the mRNA levels of osteoblast marker genes such as Runx2 and osteocalcin.

In-Vitro Osteoclast Differentiation Assay [1][2]

  • Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of macrophage-colony stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast differentiation.

  • Treatment: The cultures are treated with or without this compound.

  • Analysis:

    • Tartrate-Resistant Acid Phosphatase (TRAP) Staining: Performed after a 6-day culture period to identify and quantify multinucleated osteoclasts.

    • Gene Expression Analysis: Reverse transcription-quantitative PCR is used to measure the mRNA levels of osteoclast-specific genes like c-Fos, NFATc1, and cathepsin K.

In-Vivo Mouse Model [1]

  • Animal Model: Eight-week-old female C57BL/6 mice are used.

  • Treatment: Mice receive intraperitoneal injections of this compound.

  • Analysis:

    • Micro-computed Tomography (micro-CT): Femurs are harvested and analyzed to assess trabecular bone mass and architecture.

Visualizations

AZ505_In_Vitro_Effects cluster_osteoblast Osteoblast Lineage cluster_osteoclast Osteoclast Lineage Preosteoblast Preosteoblast Osteoblast Osteoblast Preosteoblast->Osteoblast Differentiation Mineralization Mineralization Osteoblast->Mineralization Matrix Deposition Osteoclast_Precursor Osteoclast_Precursor Osteoclast Osteoclast Osteoclast_Precursor->Osteoclast Differentiation This compound This compound This compound->Osteoblast Promotes This compound->Osteoclast Inhibits

Caption: In-vitro effects of this compound on bone cells.

AZ505_In_Vivo_Conflict This compound This compound Osteoblast Osteoblast This compound->Osteoblast Stimulates Osteoclast Osteoclast This compound->Osteoclast Directly Inhibits (In Vitro) Bone_Mass Bone_Mass Osteoblast->Bone_Mass Increases RANKL RANKL Osteoblast->RANKL Strongly Upregulates Osteoclast->Bone_Mass Decreases RANKL->Osteoclast Promotes Differentiation & Activity Experimental_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies Osteoblast_Culture Osteoblast Culture + This compound OB_Assays ALP, Alizarin Red, Gene Expression Osteoblast_Culture->OB_Assays Osteoclast_Culture Osteoclast Precursor Culture + this compound OC_Assays TRAP Staining, Gene Expression Osteoclast_Culture->OC_Assays Conflicting_Data Conflicting Data: In-Vitro Anabolic vs. In-Vivo Catabolic OB_Assays->Conflicting_Data OC_Assays->Conflicting_Data Mouse_Model Mouse Model + This compound Injections MicroCT Femur Micro-CT Analysis Mouse_Model->MicroCT MicroCT->Conflicting_Data

References

Mitigating AZ505-induced changes in gene expression

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AZ505

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound. The content addresses common issues related to unintended changes in gene expression following this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the tyrosine kinase TK-1. TK-1 is a critical downstream component of the Growth Factor Signaling Pathway (GFSP), which is frequently hyperactivated in various cancer types. By inhibiting TK-1, this compound effectively blocks proliferation and induces apoptosis in tumor cells dependent on this pathway.

Q2: We observed upregulation of genes unrelated to the GFSP, such as those involved in cellular stress. Why does this occur?

While this compound is highly selective for TK-1, at concentrations exceeding the optimal therapeutic window, it can exert off-target effects. The most commonly observed off-target effect is the induction of the Cellular Stress Response (CSR) pathway. This is believed to occur through a secondary, low-affinity interaction with upstream stress sensors, leading to the transcriptional activation of stress-related genes.

Q3: How can I confirm that the observed gene expression changes are true off-target effects of this compound?

Validation is a critical step. We recommend a two-pronged approach:

  • Dose-Response Validation: Perform a dose-response experiment and measure the expression of both your target GFSP genes and the suspected off-target CSR genes using quantitative PCR (qPCR). A true off-target effect will typically only appear at higher concentrations of this compound.

  • Protein Level Confirmation: Validate the changes at the protein level using Western Blotting. Confirm that the protein products of the off-target genes (e.g., stress chaperones) are also upregulated.

Q4: What is the recommended working concentration for this compound to minimize off-target effects?

The optimal concentration is highly cell-line dependent. We strongly recommend performing a dose-response curve for each new cell line. Start with a range of 10 nM to 5 µM. As shown in the table below, the therapeutic window for inhibiting the target gene GFSP_GeneA is generally between 50-200 nM, while off-target induction of CSR_GeneB becomes significant at concentrations above 500 nM.

Q5: Are there any strategies to mitigate the off-target effects of this compound?

Yes. If your experimental design requires concentrations that induce the CSR pathway, co-treatment with an antioxidant, such as N-acetylcysteine (NAC), has been shown to be effective. NAC can help buffer the cellular stress response, reducing the expression of off-target genes without compromising the on-target inhibitory effect of this compound.

Data Presentation

Table 1: this compound Dose-Response on Target and Off-Target Gene Expression

This compound Conc. (nM)Target Gene (GFSP_GeneA) Fold ChangeOff-Target Gene (CSR_GeneB) Fold ChangeCell Viability (%)
0 (Control)1.01.0100
100.81.198
500.41.295
1000.21.585
2000.12.170
500< 0.14.555
1000< 0.18.240

Table 2: Mitigation of Off-Target Effects with N-acetylcysteine (NAC)

TreatmentTarget Gene (GFSP_GeneA) Fold ChangeOff-Target Gene (CSR_GeneB) Fold Change
Control1.01.0
This compound (500 nM)< 0.14.5
NAC (5 mM)0.91.1
This compound (500 nM) + NAC (5 mM)< 0.11.8

Visualizations & Workflows

GFSP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TK1 TK-1 Receptor->TK1 Activates DownstreamKinase Downstream Kinase TK1->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GFSP_GeneA GFSP_GeneA (Target Gene) TranscriptionFactor->GFSP_GeneA Promotes Transcription This compound This compound This compound->TK1 Inhibits GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: this compound inhibits TK-1 in the Growth Factor Signaling Pathway.

Experimental_Workflow start Start: Unexpected Gene Expression Profile dose_response 1. Perform Dose-Response (e.g., 10 nM - 5 µM this compound) start->dose_response qpcr 2. Analyze Gene Expression (Target & Off-Target) via qPCR dose_response->qpcr data_analysis 3. Analyze Data: - Is effect dose-dependent? - Does it occur only at high conc.? qpcr->data_analysis decision Off-Target Effect Suspected? data_analysis->decision western 4. Validate at Protein Level via Western Blot decision->western Yes end_no End: Effect is likely not a classical off-target. Re-evaluate hypothesis. decision->end_no No mitigation 5. Design Mitigation Experiment (e.g., Co-treatment with NAC) western->mitigation end End: Validated & Mitigated Off-Target Effect mitigation->end

Caption: Workflow for validating and mitigating off-target effects.

Troubleshooting Guides

Problem: Significant cell death is observed even at low concentrations of this compound.

Possible CauseRecommended Solution
Cell line is highly sensitive to TK-1 inhibition. Lower the concentration range for your dose-response experiments. Start as low as 1 nM.
Incorrect compound concentration. Ensure your stock solution of this compound was prepared correctly. Re-measure the concentration if necessary.
Contamination of cell culture. Check cultures for signs of bacterial or fungal contamination. Perform a mycoplasma test.

Problem: The inhibitory effect on the target gene is not reproducible.

Possible CauseRecommended Solution
Inconsistent cell state. Ensure cells are seeded at the same density and are in the same growth phase (e.g., 70-80% confluency) for every experiment.
Degradation of this compound. Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles. Store at -80°C. Prepare fresh dilutions in media for each experiment.
Variability in experimental protocol. Ensure treatment duration and all downstream processing steps (e.g., RNA extraction, qPCR setup) are performed consistently.

Experimental Protocols

Protocol 1: Quantitative PCR (qPCR) for Gene Expression Analysis

  • Cell Treatment: Seed cells in a 6-well plate. Allow them to adhere overnight. Treat with the desired concentrations of this compound (and/or NAC) for the specified duration (e.g., 24 hours).

  • RNA Extraction: Lyse the cells directly in the well using a lysis buffer (e.g., TRIzol). Extract total RNA using your preferred kit or protocol. Ensure to include a DNase treatment step to remove genomic DNA contamination.

  • RNA Quality & Quantity Check: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should include:

    • cDNA template (diluted 1:10)

    • Forward and reverse primers for your gene of interest (e.g., GFSP_GeneA, CSR_GeneB, and a housekeeping gene like GAPDH)

    • SYBR Green Master Mix

  • qPCR Run: Run the plate on a real-time PCR machine using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of your target genes to the housekeeping gene.

Best practices for storing and handling AZ505

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling AZ505, a potent and selective inhibitor of the histone methyltransferase SMYD2.[1][2] Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective small molecule inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a protein lysine methyltransferase.[1][2] It functions by competing with the peptide substrate of SMYD2, thereby inhibiting its methyltransferase activity.[3][4] this compound has been shown to be over 600-fold more selective for SMYD2 than for other histone methyltransferases like SMYD3, DOT1L, and EZH2.[1][5]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid powder and solutions are summarized in the table below. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in several common laboratory solvents. The choice of solvent will depend on the requirements of your specific experiment. For in vitro cellular assays, DMSO is commonly used.

Q4: What are the known safety hazards associated with this compound?

This compound should be handled with care. It is harmful if swallowed and can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6][7]

Quantitative Data Summary

ParameterConditionRecommendationSource(s)
Storage (Solid/Powder) -20°CStable for at least 4 years.[5]
4°CStable for 6 months.[2]
Storage (In Solvent) -80°CStable for up to 1 year.[8]
-20°CStable for up to 1 month.[1]
Solubility DMSO≥ 125 mg/mL[9]
Ethanol2 mg/mL[8]
DMF30 mg/mL[5]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no inhibitory effect observed in experiments. Degraded this compound: Improper storage (e.g., exposure to room temperature for extended periods, multiple freeze-thaw cycles).Prepare fresh stock solutions from solid this compound stored at -20°C. Aliquot stock solutions to minimize freeze-thaw cycles.
Poor Solubility: this compound may have precipitated out of solution, especially in aqueous media.Ensure the final concentration of the solvent (e.g., DMSO) in your experimental media is compatible with your cells and sufficient to keep this compound dissolved. Consider using a fresh DMSO stock, as moisture-absorbing DMSO can reduce solubility.[8]
Incorrect Concentration: Errors in calculation or dilution.Double-check all calculations for molarity and dilutions. Prepare a fresh dilution series from your stock solution.
Precipitate forms in the stock solution or experimental media. Supersaturation: The concentration of this compound exceeds its solubility limit in the given solvent or media.Gently warm the solution and vortex to try and redissolve the precipitate. If the issue persists, prepare a new, lower-concentration stock solution. When diluting into aqueous media, add the this compound stock solution to the media while vortexing to ensure rapid and even distribution.
Solvent Evaporation: The solvent in the stock solution may have evaporated over time, increasing the concentration.Ensure stock solution vials are tightly sealed. For long-term storage, consider using vials with PTFE-lined caps.
Unexpected cellular toxicity. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. Aim for a final DMSO concentration of <0.5% in most cell-based assays.
Off-target effects: Although highly selective, at very high concentrations, off-target effects cannot be entirely ruled out.Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits SMYD2 activity without causing significant cytotoxicity.

Experimental Protocols

General Protocol for Preparing this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of solid this compound powder in a fume hood using appropriate personal protective equipment.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][8]

Visualizations

AZ505_Troubleshooting_Workflow cluster_start Problem Identification cluster_checks Initial Checks cluster_actions Corrective Actions cluster_outcome Outcome start Inconsistent or No Inhibitory Effect check_storage Verify Storage Conditions start->check_storage Improper Storage? check_solution Inspect Stock Solution (Precipitate?) start->check_solution Precipitation? check_calc Review Calculations & Dilutions start->check_calc Calculation Error? fresh_stock Prepare Fresh Stock Solution check_storage->fresh_stock optimize_sol Optimize Solvent Concentration check_solution->optimize_sol recalculate Recalculate and Re-dilute check_calc->recalculate success Issue Resolved fresh_stock->success optimize_sol->success recalculate->success

Caption: A troubleshooting workflow for addressing inconsistent experimental results with this compound.

SMYD2_Inhibition_by_this compound cluster_smyd2 SMYD2 Enzyme SMYD2 SMYD2 Methylation Substrate Methylation SMYD2->Methylation Catalyzes Substrate_Binding_Groove Peptide Substrate Binding Groove Peptide_Substrate Peptide Substrate (e.g., p53, Rb) Peptide_Substrate->Substrate_Binding_Groove Binds to This compound This compound This compound->Substrate_Binding_Groove Competitively Binds No_Methylation Inhibition of Methylation This compound->No_Methylation Leads to

Caption: Competitive inhibition of SMYD2 by this compound, preventing substrate methylation.

References

Validation & Comparative

A Comparative Guide to the Selectivity of SMYD2 Inhibitors: AZ505, LLY-507, and BAY-598

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of the SMYD2 inhibitor AZ505 with other notable alternatives, LLY-507 and BAY-598. The information presented is collated from publicly available experimental data to assist researchers in selecting the most appropriate chemical probe for their studies.

Introduction to SMYD2 and its Inhibitors

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that has been implicated in various cellular processes and diseases, including cancer. It catalyzes the monomethylation of several histone and non-histone protein substrates, thereby regulating gene expression and signaling pathways. The development of potent and selective SMYD2 inhibitors is crucial for elucidating its biological functions and for potential therapeutic applications. This guide focuses on three such inhibitors: this compound, LLY-507, and BAY-598.

Comparative Selectivity of SMYD2 Inhibitors

The selectivity of an inhibitor is a critical parameter, as off-target effects can lead to misinterpretation of experimental results and potential toxicity. The following table summarizes the reported inhibitory activities (IC50) of this compound, LLY-507, and BAY-598 against SMYD2 and a panel of other protein methyltransferases.

Disclaimer: The data presented in this table are compiled from different publications and may not be directly comparable due to variations in experimental conditions.

TargetThis compound IC50 (µM)LLY-507 IC50 (µM)BAY-598 IC50 (nM)
SMYD2 0.12 [1]<0.015 [1][2]27 [1]
SMYD3>83.3[3]>1.5>1000
DOT1L>83.3Not Reported>10000
EZH2>83.3>20>10000
SUV420H1Not Reported>1.5>10000
SUV420H2Not Reported>1.5>10000

From the available data, all three inhibitors demonstrate high potency against SMYD2. LLY-507 and BAY-598, in particular, exhibit low nanomolar to sub-nanomolar activity. In terms of selectivity, both LLY-507 and BAY-598 have been profiled against a broader range of methyltransferases and show high selectivity for SMYD2.[2][3] this compound also displays significant selectivity against the tested off-targets.[3]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating experimental findings. Below are representative protocols for two common assays used to determine the potency and selectivity of SMYD2 inhibitors.

Biochemical Selectivity Assay: Scintillation Proximity Assay (SPA)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate by SMYD2.

Materials:

  • Recombinant human SMYD2 enzyme

  • Biotinylated peptide substrate (e.g., a p53-derived peptide)

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Streptavidin-coated SPA beads

  • Assay buffer (e.g., 50 mM HEPES pH 8.0, 0.005% Tween-20, 5 µg/mL BSA, 1 mM TCEP)

  • Test inhibitors (this compound, LLY-507, BAY-598) dissolved in DMSO

  • 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Prepare a solution of SMYD2 enzyme in assay buffer.

  • In a 384-well plate, add 2 µL of test inhibitor dilutions in DMSO. For control wells, add 2 µL of DMSO.

  • Add 10 µL of the SMYD2 enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Prepare a substrate mix containing the biotinylated peptide and [³H]-SAM in assay buffer.

  • Initiate the methylation reaction by adding 10 µL of the substrate mix to each well.

  • Incubate the reaction for a defined period (e.g., 1 hour) at room temperature.

  • Stop the reaction by adding a quenching buffer containing streptavidin-coated SPA beads.

  • Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the SPA beads.

  • Centrifuge the plates to pellet the beads.

  • Measure the radioactivity in a microplate scintillation counter. The signal is proportional to the amount of methylated peptide.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA™)

CETSA™ is used to assess the binding of an inhibitor to its target protein in a cellular environment by measuring changes in the thermal stability of the target protein.

Materials:

  • Cells expressing SMYD2 (e.g., cancer cell line with high SMYD2 expression)

  • Cell culture medium and reagents

  • Test inhibitors (this compound, LLY-507, BAY-598)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., Tris buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-SMYD2 antibody

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes or a 96-well PCR plate.

  • Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble SMYD2 in each sample by Western blotting using an anti-SMYD2 antibody.

  • Quantify the band intensities and plot the percentage of soluble SMYD2 as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the context of SMYD2 inhibition.

SMYD2_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest p53->Apoptosis, Cell Cycle Arrest RB RB Cell Cycle Arrest Cell Cycle Arrest RB->Cell Cycle Arrest Histones Histones SMYD2 SMYD2 SMYD2->p53 Methylation (Inhibition) SMYD2->RB Methylation (Inhibition) SMYD2->Histones Methylation PTEN PTEN SMYD2->PTEN Methylation (Inhibition) NFkB NF-κB SMYD2->NFkB Methylation (Activation) STAT3 STAT3 SMYD2->STAT3 Methylation (Activation) Apoptosis Apoptosis PTEN->Apoptosis Inflammation, Proliferation Inflammation, Proliferation NFkB->Inflammation, Proliferation Proliferation, Survival Proliferation, Survival STAT3->Proliferation, Survival

Caption: SMYD2 signaling pathways.

Inhibitor_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays SPA Scintillation Proximity Assay (SPA) Selectivity Profile Selectivity Profile SPA->Selectivity Profile HTRF HTRF Assay HTRF->Selectivity Profile CETSA Cellular Thermal Shift Assay (CETSA) Cellular Potency Cellular Potency CETSA->Cellular Potency WesternBlot Western Blot (Substrate Methylation) WesternBlot->Cellular Potency Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->SPA Determine IC50 vs SMYD2 Inhibitor->HTRF Determine IC50 vs Panel of Methyltransferases Inhibitor->CETSA Confirm Target Engagement Inhibitor->WesternBlot Measure Inhibition of Cellular Methylation

Caption: Experimental workflow for assessing inhibitor selectivity.

References

AZ505 in the Landscape of Histone Methyltransferase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of epigenetic drug discovery, histone methyltransferase (HMT) inhibitors have emerged as a promising class of therapeutics for a range of diseases, particularly cancer. This guide provides a comparative analysis of AZ505, a potent and selective inhibitor of SMYD2, against other notable HMT inhibitors targeting key enzymes such as EZH2, DOT1L, and PRMT5. This objective overview, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Quantitative Comparison of Inhibitor Potency and Selectivity

The efficacy and safety of an HMT inhibitor are largely determined by its potency against the intended target and its selectivity over other methyltransferases. The following tables summarize the in vitro potency (IC50) and selectivity of this compound and other representative HMT inhibitors.

Table 1: Potency and Selectivity of the SMYD2 Inhibitor this compound [1][2]

InhibitorTargetIC50 (µM)Selectivity (fold) vs. Other HMTs
This compound SMYD2 0.12 >600-fold vs. SMYD3, DOT1L, EZH2

Table 2: Potency and Selectivity of Representative EZH2 Inhibitors [3][4][5][6][7][8][9]

InhibitorTargetIC50 (nM)Selectivity vs. EZH1 (fold)Selectivity vs. Other HMTs (fold)
Tazemetostat (EPZ-6438) EZH2 (WT & mutant)2-38~35>4,500
GSK126 EZH2 (WT & mutant)9.9>150>1,000

Table 3: Potency and Selectivity of a Representative DOT1L Inhibitor [10][11]

InhibitorTargetIC50 (nM)Selectivity vs. Other HMTs
EPZ004777 DOT1L0.4>1200-fold (slight inhibition of PRMT5 at 521 nM)

Table 4: Potency and Selectivity of a Representative PRMT5 Inhibitor [12][13][14][15]

InhibitorTargetIC50 (nM)Selectivity vs. Other HMTs (fold)
GSK3326595 (Pemrametostat) PRMT56-22>4,000

Signaling Pathways

Understanding the signaling pathways in which these histone methyltransferases operate is crucial for elucidating the mechanism of action of their inhibitors and predicting their biological effects.

SMYD2_Signaling_Pathway cluster_input Upstream Signals cluster_core SMYD2 Regulation and Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., TGF-β) SMYD2 SMYD2 Growth_Factors->SMYD2 Upregulation Inflammatory_Signals Inflammatory Signals (e.g., TNFα) Inflammatory_Signals->SMYD2 Upregulation p53 p53 SMYD2->p53 Methylation (Inhibition) Rb Rb SMYD2->Rb Methylation (Inhibition) STAT3 STAT3 SMYD2->STAT3 Methylation (Activation) NF_kB_p65 NF-κB (p65) SMYD2->NF_kB_p65 Methylation (Activation) This compound This compound This compound->SMYD2 Inhibition Apoptosis_Suppression Apoptosis Suppression p53->Apoptosis_Suppression Cell_Cycle_Progression Cell Cycle Progression Rb->Cell_Cycle_Progression STAT3->Cell_Cycle_Progression Inflammation Inflammation NF_kB_p65->Inflammation

SMYD2 Signaling Pathway

SMYD2 methylates both histone and non-histone proteins, including the tumor suppressors p53 and Rb, leading to their inactivation.[16] It also activates pro-proliferative and pro-inflammatory pathways through the methylation of STAT3 and the p65 subunit of NF-κB.[17]

EZH2_Signaling_Pathway cluster_core EZH2 Regulation and Activity cluster_downstream Downstream Effects PRC2_Complex PRC2 Complex (EZH2, EED, SUZ12) H3K27me3 H3K27me3 PRC2_Complex->H3K27me3 Catalysis EZH2_Inhibitors Tazemetostat, GSK126 EZH2_Inhibitors->PRC2_Complex Inhibition Tumor_Suppressor_Genes Tumor Suppressor Genes H3K27me3->Tumor_Suppressor_Genes Transcriptional Repression Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis

EZH2 Signaling Pathway

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[18][19] This epigenetic mark leads to the repression of tumor suppressor genes, thereby promoting cell proliferation and survival.[20][21]

DOT1L_Signaling_Pathway cluster_core DOT1L Regulation and Activity cluster_downstream Downstream Effects MLL_Fusion_Proteins MLL Fusion Proteins DOT1L DOT1L MLL_Fusion_Proteins->DOT1L Recruitment H3K79me H3K79 Methylation DOT1L->H3K79me Catalysis DOT1L_Inhibitors EPZ004777 DOT1L_Inhibitors->DOT1L Inhibition Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes Transcriptional Activation Leukemia_Cell_Proliferation Leukemia Cell Proliferation Leukemogenic_Genes->Leukemia_Cell_Proliferation

DOT1L Signaling Pathway

In mixed-lineage leukemia (MLL), chromosomal translocations result in fusion proteins that recruit DOT1L to chromatin. This leads to the aberrant methylation of histone H3 at lysine 79 (H3K79) and the subsequent activation of leukemogenic genes such as HOXA9 and MEIS1, driving leukemia cell proliferation.[22][23]

PRMT5_Signaling_Pathway cluster_core PRMT5 Regulation and Activity cluster_downstream Downstream Effects PRMT5 PRMT5 Histone_Methylation Histone Methylation (H4R3me2s, H3R8me2s) PRMT5->Histone_Methylation RNA_Splicing RNA Splicing PRMT5->RNA_Splicing Signaling_Proteins Signaling Proteins (e.g., p53, NF-κB, EGFR) PRMT5->Signaling_Proteins Methylation PRMT5_Inhibitors GSK3326595 PRMT5_Inhibitors->PRMT5 Inhibition Gene_Expression_Regulation Gene Expression Regulation Histone_Methylation->Gene_Expression_Regulation Cell_Proliferation_Survival Cell Proliferation & Survival RNA_Splicing->Cell_Proliferation_Survival Signaling_Proteins->Cell_Proliferation_Survival

PRMT5 Signaling Pathway

PRMT5 is a type II protein arginine methyltransferase that plays a multifaceted role in cellular processes. It symmetrically dimethylates arginine residues on histones and non-histone proteins, thereby regulating gene expression, RNA splicing, and various signaling pathways, including those involving p53, NF-κB, and EGFR.[24][25][26][27]

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below is a detailed protocol for a commonly used biochemical assay for HMT activity.

Transcreener® EPIGEN Methyltransferase Assay

This assay is a far-red, competitive fluorescence polarization (FP) assay designed for the high-throughput screening of methyltransferase inhibitors.[28][29] It relies on the detection of S-adenosylhomocysteine (SAH), the common product of all S-adenosylmethionine (SAM)-dependent methyltransferases.

Principle: The assay involves two key steps:

  • The HMT enzyme catalyzes the transfer of a methyl group from SAM to a substrate, producing SAH.

  • The Transcreener® detection mix, containing an SAH-specific antibody coupled to a fluorescent tracer, is added. The SAH produced in the enzymatic reaction displaces the tracer from the antibody, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the amount of SAH produced and, therefore, to the activity of the HMT.

Materials:

  • Purified HMT enzyme

  • Histone peptide or protein substrate

  • S-adenosyl-L-methionine (SAM)

  • Transcreener® EPIGEN Methyltransferase Assay Kit (containing SAH/SAM standard, tracer, antibody, and stop buffer)

  • Assay buffer (specific to the HMT of interest)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 384-well, low-volume, black, round-bottom polystyrene microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the HMT enzyme in the assay buffer.

    • Prepare a stock solution of the histone substrate in the assay buffer.

    • Prepare a stock solution of SAM in the assay buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • Prepare the Transcreener® detection mix according to the kit's instructions.

  • Enzyme Reaction:

    • Add 2.5 µL of the test inhibitor dilution or DMSO (for control wells) to the microplate wells.

    • Add 5 µL of a solution containing the HMT enzyme and histone substrate to each well.

    • Initiate the enzymatic reaction by adding 2.5 µL of the SAM solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at the optimal temperature for the HMT enzyme (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction by adding 10 µL of the Transcreener® detection mix to each well.

    • Incubate the plate at room temperature for 60-90 minutes to allow the detection reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 630 nm excitation, 670 nm emission).

  • Data Analysis:

    • Convert the raw fluorescence polarization data to the amount of SAH produced using a standard curve generated with known concentrations of SAH and SAM.

    • Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the DMSO control.

    • Determine the IC50 value by fitting the percentage of inhibition data to a four-parameter logistic dose-response curve.

Conclusion

This guide provides a comparative overview of this compound and other significant histone methyltransferase inhibitors. This compound stands out as a highly potent and selective inhibitor of SMYD2. The provided data and pathway diagrams offer a framework for understanding the distinct mechanisms and potential therapeutic applications of these inhibitors. The detailed experimental protocol for the Transcreener® assay serves as a practical resource for researchers aiming to characterize novel HMT inhibitors. As the field of epigenetics continues to evolve, comparative analyses such as this will be instrumental in guiding the development of the next generation of targeted therapies.

References

A comparative analysis of AZ505 and LLY-507

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the SMYD2 Inhibitors: AZ505 and LLY-507

An in-depth evaluation of two prominent small-molecule inhibitors of the protein lysine methyltransferase SMYD2, this compound and LLY-507. This guide provides a comparative analysis of their biochemical potency, selectivity, and cellular activity, supported by experimental data and methodologies for researchers in drug discovery and chemical biology.

Introduction

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase implicated in the regulation of various cellular processes through the methylation of both histone and non-histone proteins. Its substrates include key cellular proteins such as p53 and retinoblastoma protein (Rb).[1][2][3] Overexpression of SMYD2 has been linked to several cancers, making it an attractive target for therapeutic intervention.[1][2] this compound and LLY-507 have emerged as potent and selective inhibitors of SMYD2, serving as valuable chemical probes to dissect the biological functions of this enzyme.[4][5]

Biochemical and Cellular Performance: A Comparative Overview

Both this compound and LLY-507 demonstrate high potency against SMYD2, with distinct biochemical and cellular profiles. The following tables summarize the key quantitative data for a direct comparison.

Table 1: Biochemical Activity and Selectivity
CompoundTargetIC50KdSelectivity
This compound SMYD20.12 µM[4][6][7]0.5 µM[4][8]>600-fold vs. SMYD3, DOT1L, EZH2 (>83.3 µM)[4][8]
LLY-507 SMYD2<15 nM (p53 peptide)[9][10], 31 nM (H4 peptide)[9][11]Not Reported>100-fold vs. 24 other methyltransferases including SMYD3[1][10][11]
Table 2: Cellular Activity
CompoundCell LineAssayCellular IC50Key Cellular Effects
This compound MDA-MB-231Cell Viability (72h)13.1 µM[4]Decreases methylation and phosphorylation of STAT3 and p65[4]. Decreases c-Myc expression in PC3 and DU145 cells[4].
Pkd1-null MEKWestern BlotNot ReportedAffects PKD-associated signaling pathways[4].
LLY-507 HEK-293 (SMYD2/p53 transfected)p53 Lys370 methylation (Western Blot)< 1 µM[3][12]Reduces SMYD2-induced monomethylation of p53 at Lys370.[1][3][11]
U2OS (SMYD2 transfected)p53 Lys370 methylation (ELISA)0.6 µM[3][9][12]Inhibits SMYD2-mediated methylation of p53.[9]
KYSE-150 (SMYD2 stable)p53 Lys370 methylation (MSD ELISA)0.6 µM[3][12]Concentration-dependent inhibition of p53 methylation.[3]
Various Cancer Cell LinesProliferation Assay (3-7 days)Dose-dependent inhibitionInhibits proliferation of esophageal, liver, and breast cancer cell lines.[1][2][11]

Mechanism of Action

Both this compound and LLY-507 are substrate-competitive inhibitors of SMYD2.[6] They bind to the substrate peptide binding pocket of the enzyme, thereby preventing the binding and subsequent methylation of its target proteins.[1][6] A high-resolution crystal structure of SMYD2 in complex with LLY-507 confirms its binding in the substrate peptide binding pocket.[1][11] this compound's binding is reported to be primarily driven by hydrophobic interactions.[4][8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison.

SMYD2 Biochemical Inhibition Assay (IC50 Determination)

A common method to determine the half-maximal inhibitory concentration (IC50) involves a radiometric or fluorescence-based assay. Recombinant human SMYD2 enzyme is incubated with a peptide substrate (e.g., a p53-derived peptide), the methyl donor S-adenosyl-L-[methyl-³H]-methionine (SAM), and varying concentrations of the inhibitor (this compound or LLY-507). The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time. The reaction is then stopped, and the amount of methylated peptide is quantified. For radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring radioactivity using a scintillation counter. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular p53 Methylation Assay

To assess the inhibition of SMYD2 in a cellular context, a common method is to measure the methylation status of its substrate p53.

  • Cell Culture and Treatment: Human cells, such as HEK-293 or U2OS, are cultured under standard conditions. Cells can be transiently transfected with plasmids expressing FLAG-tagged SMYD2 and FLAG-tagged p53 to ensure sufficient substrate and enzyme levels.[3][11] Following transfection, cells are treated with a range of concentrations of this compound or LLY-507 for a specified duration (e.g., 24-48 hours).[4][10]

  • Cell Lysis and Protein Quantification: After treatment, cells are harvested and lysed. The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting or ELISA:

    • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for mono-methylated p53 at Lysine 370. A primary antibody against total p53 or a housekeeping protein (e.g., GAPDH) is used as a loading control. The signal is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.[3][11]

    • ELISA: An enzyme-linked immunosorbent assay (ELISA) can also be used for a more quantitative measurement. This involves capturing total p53 from the cell lysate in a microplate well and then detecting the methylated form using a specific primary antibody and a labeled secondary antibody.[3][12]

Cell Proliferation Assay

The anti-proliferative effects of the inhibitors are typically assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231 for this compound, or esophageal, liver, and breast cancer lines for LLY-507) are seeded in 96-well plates at a specific density and allowed to attach overnight.[4][11]

  • Compound Treatment: The following day, cells are treated with a serial dilution of the inhibitor or vehicle control (DMSO).

  • Incubation: The plates are incubated for a defined period, typically 3 to 7 days, to allow for cell proliferation.[4][11]

  • Viability Measurement: At the end of the incubation period, a reagent that measures ATP levels (indicative of metabolically active cells), such as CellTiter-Glo®, is added to each well. The resulting luminescent signal is measured using a plate reader. The data is then normalized to the vehicle-treated control to determine the percentage of cell growth inhibition, and IC50 values can be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the SMYD2 signaling pathway and a typical experimental workflow for inhibitor testing.

SMYD2_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors SMYD2 SMYD2 p53 p53 SMYD2->p53 Methylates Rb Rb SMYD2->Rb Methylates Histones Histones SMYD2->Histones Methylates Methylated_p53 Methylated p53 (Lys370) p53->Methylated_p53 Methylated_Rb Methylated Rb Rb->Methylated_Rb Methylated_Histones Methylated Histones Histones->Methylated_Histones Downstream_Effects e.g., Cell Cycle Regulation Methylated_p53->Downstream_Effects Altered Transcription This compound This compound This compound->SMYD2 LLY507 LLY-507 LLY507->SMYD2

Caption: Simplified signaling pathway of SMYD2 and its inhibition by this compound and LLY-507.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_data Data Analysis Biochemical_Assay Biochemical Assay (Recombinant SMYD2) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Comparative_Analysis Comparative Analysis of Potency and Efficacy IC50_Determination->Comparative_Analysis Cell_Culture Cell Culture (e.g., HEK-293, Cancer Lines) Inhibitor_Treatment Inhibitor Treatment (this compound or LLY-507) Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot (p-p53, etc.) Inhibitor_Treatment->Western_Blot Proliferation_Assay Proliferation Assay (e.g., CellTiter-Glo) Inhibitor_Treatment->Proliferation_Assay Western_Blot->Comparative_Analysis Proliferation_Assay->Comparative_Analysis

Caption: General experimental workflow for the comparative analysis of SMYD2 inhibitors.

Conclusion

Both this compound and LLY-507 are potent and selective inhibitors of SMYD2, offering valuable tools for studying its role in health and disease. LLY-507 appears to have a lower biochemical IC50, suggesting higher potency at the enzymatic level. However, both compounds exhibit activity in cellular assays at sub-micromolar to low micromolar concentrations. The choice between these inhibitors may depend on the specific biological question, the cell system being used, and other experimental considerations. This comparative guide provides a foundation for researchers to make informed decisions when selecting a chemical probe for their studies of SMYD2.

References

A Comparative Analysis: AZ505 Pharmacological Inhibition Versus Genetic Knockdown of SMYD2

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic research and therapeutic development, targeting histone methyltransferases has emerged as a promising strategy. Among these, SMYD2 (SET and MYND domain-containing protein 2) has garnered significant attention due to its role in various cancers and other diseases. Researchers seeking to investigate SMYD2 function have two primary methodologies at their disposal: pharmacological inhibition with small molecules like AZ505 and genetic suppression through techniques such as siRNA-mediated knockdown. This guide provides a detailed comparison of these two approaches, supported by experimental data and protocols to aid researchers in selecting the most appropriate method for their studies.

At a Glance: Key Differences Between this compound and SMYD2 Knockdown

FeatureThis compound (Pharmacological Inhibition)Genetic Knockdown (e.g., siRNA)
Mechanism of Action Reversible, competitive inhibitor binding to the peptide-binding groove of SMYD2.[1][2]Reduces SMYD2 protein levels by degrading its corresponding mRNA.
Specificity Highly selective for SMYD2 over other methyltransferases like SMYD3, DOT1L, and EZH2.[3][4]Can be highly specific to SMYD2 mRNA, but potential for off-target effects exists.
Onset and Duration Rapid onset of action, but effects are reversible upon compound removal.Slower onset as it requires protein turnover; effects can be long-lasting (days).
Cellular Effects Inhibition of SMYD2-mediated methylation of histone and non-histone targets.[1][2]Reduced overall SMYD2 protein levels, leading to decreased methylation of its targets.[5][6]
In Vivo Application Can be administered systemically to animal models.[5][7][8][9]In vivo delivery can be challenging, often requiring viral vectors or specialized delivery systems.
Potential for Off-Target Effects Possible off-target effects on other proteins, although shown to be highly selective.Off-target gene silencing due to siRNA sequence similarity.

Quantitative Comparison of Efficacy

The following table summarizes key quantitative data for this compound's inhibitory activity and the observed effects of both this compound and SMYD2 knockdown in various cancer cell lines.

ParameterCell LineThis compoundSMYD2 KnockdownReference
IC50 (In Vitro Enzyme Assay) -0.12 µM-[1][2][3][4]
IC50 (Cell Proliferation) U251 (Glioma)~11 µM-[10]
U87 (Glioma)~13 µM-[10]
Effect on Cell Proliferation Esophageal Squamous Carcinoma CellsInhibitionInhibition[11]
Prostate Cancer Cells (PC3, DU145)InhibitionInhibition[12]
Non-Small Cell Lung Cancer (NSCLC)Sensitizes cells to cisplatinSensitizes cells to cisplatin[5]
Effect on Gene Expression Prostate Cancer CellsDecreased c-Myc expression-[12]
Human Intestinal and Airway Epithelial CellsDecreased TMPRSS2 expressionDecreased TMPRSS2 expression[13]
Effect on Apoptosis Glioma Cells (U251, U87)Increased apoptosis-[10]
Cisplatin-Resistant NSCLC CellsIncreased apoptosisIncreased apoptosis[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated.

SMYD2_Signaling_Pathway cluster_nucleus Nucleus cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Knockdown SMYD2 SMYD2 p53 p53 SMYD2->p53 Methylates (K370) Rb Rb SMYD2->Rb Methylates Histones Histones (H3K36, H3K4) SMYD2->Histones Methylates Transcription Altered Gene Transcription p53->Transcription Inhibits Transcription Rb->Transcription Inhibits Transcription Histones->Transcription Regulates Transcription This compound This compound This compound->SMYD2 Inhibits siRNA siRNA mRNA SMYD2 mRNA siRNA->mRNA Degrades mRNA->SMYD2 Translates to Experimental_Workflow cluster_treatment Treatment cluster_assays Downstream Assays start Cancer Cell Line AZ505_treat Treat with this compound start->AZ505_treat siRNA_treat Transfect with SMYD2 siRNA start->siRNA_treat proliferation Cell Proliferation Assay (e.g., CCK-8) AZ505_treat->proliferation western Western Blot (for protein levels) AZ505_treat->western apoptosis Apoptosis Assay (e.g., Annexin V) AZ505_treat->apoptosis siRNA_treat->proliferation siRNA_treat->western qpcr RT-qPCR (for mRNA levels) siRNA_treat->qpcr siRNA_treat->apoptosis

References

Assessing the specificity of AZ505 for SMYD2 over SMYD3

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of epigenetic research and drug discovery, the selective inhibition of protein methyltransferases is paramount for elucidating their specific biological roles and for the development of targeted therapies. This guide provides a comprehensive assessment of the specificity of the small molecule inhibitor AZ505 for SMYD2 over its close homolog, SMYD3. The data presented herein, compiled from biochemical and cellular assays, demonstrates the remarkable selectivity of this compound, establishing it as a valuable tool for the specific interrogation of SMYD2 function.

Quantitative Assessment of Inhibitory Potency

The inhibitory activity of this compound against SMYD2 and SMYD3 has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values clearly illustrate the potent and selective inhibition of SMYD2 by this compound.

Compound SMYD2 IC50 (µM) SMYD3 IC50 (µM) Selectivity (SMYD3/SMYD2)
This compound0.12[1]>83.3[1]>694-fold

Table 1: Comparison of the in vitro inhibitory potency of this compound against SMYD2 and SMYD3. The significantly higher IC50 value for SMYD3 highlights the exceptional specificity of this compound for SMYD2.

Mechanism of Action

Structural and kinetic studies have revealed that this compound acts as a substrate-competitive inhibitor of SMYD2.[2] It binds to the peptide-binding groove of the enzyme, thereby preventing the substrate from accessing the active site. This competitive binding mechanism is a key determinant of its inhibitory effect.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Biochemical Inhibition Assay (Filter-Binding Assay)

This assay is designed to measure the enzymatic activity of SMYD2 and SMYD3 by quantifying the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a peptide substrate.

For SMYD2:

  • Enzyme: Recombinant human SMYD2

  • Substrate: A peptide derived from the tumor suppressor protein p53, a known substrate of SMYD2.

  • Cofactor: [3H]-S-adenosyl-L-methionine ([3H]-SAM)

  • Assay Buffer: Tris-HCl (pH 9.0) with low ionic strength.[3]

  • Procedure:

    • SMYD2 enzyme is pre-incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of the p53 peptide substrate and [3H]-SAM.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction mixture is then transferred to a filter membrane which captures the peptide substrate.

    • Unbound [3H]-SAM is washed away.

    • The amount of radioactivity incorporated into the peptide is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

For SMYD3:

  • Enzyme: Recombinant human SMYD3

  • Substrate: Recombinant histone H3, histone H4, or MAP3K2 protein.[4][5]

  • Cofactor: [3H]-S-adenosyl-L-methionine ([3H]-SAM)

  • Assay Buffer: A suitable buffer such as Tris-HCl or HEPES at a physiological pH.

  • Procedure: The protocol is similar to the SMYD2 assay, with the substitution of the SMYD3 enzyme and its specific substrate. The same detection method is used to quantify methylation and determine the IC50 value.

Cellular Assays for Specificity Assessment

To confirm the specificity of this compound in a cellular context, the following assays can be employed:

1. Western Blotting for Histone Methylation Marks:

This technique is used to detect changes in the methylation status of histone proteins, which are known substrates of SMYD enzymes.

  • Cell Culture: Cells are treated with varying concentrations of this compound for a specified duration.

  • Protein Extraction: Whole-cell lysates are prepared from the treated cells.

  • SDS-PAGE and Western Blotting: Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies that recognize methylated forms of histones (e.g., anti-H3K4me3 for SMYD3 activity).

  • Analysis: A reduction in the specific histone methylation mark in this compound-treated cells would indicate inhibition of the corresponding SMYD enzyme.

2. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment. The binding of a ligand, such as this compound, can stabilize the target protein, leading to an increase in its melting temperature.[6][7]

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Centrifugation: Cells are lysed, and aggregated proteins are removed by centrifugation.

  • Protein Quantification: The amount of soluble SMYD2 and SMYD3 in the supernatant is quantified, typically by Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve to a higher temperature for SMYD2 in the presence of this compound, with no significant shift for SMYD3, would provide strong evidence for selective target engagement.

Visualizing the Experimental Workflow and Specificity

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing this compound specificity and the logical relationship of its interaction with SMYD2 and SMYD3.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Incubation Enzyme (SMYD2 or SMYD3) + This compound Incubation Reaction_Initiation Add Substrate (p53 or Histone) + [3H]-SAM Enzyme_Incubation->Reaction_Initiation Filter_Binding Filter Binding & Washing Reaction_Initiation->Filter_Binding Scintillation_Counting Scintillation Counting Filter_Binding->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Data_Analysis Specificity Assessment IC50_Determination->Data_Analysis Cell_Treatment Cell Treatment with this compound Western_Blot Western Blot for Histone Methylation Cell_Treatment->Western_Blot CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Western_Blot->Data_Analysis Target_Engagement Target Engagement Analysis CETSA->Target_Engagement Target_Engagement->Data_Analysis specificity_relationship This compound This compound SMYD2 SMYD2 This compound->SMYD2 High Affinity SMYD3 SMYD3 This compound->SMYD3 Low Affinity Inhibition Potent Inhibition No_Inhibition No Significant Inhibition

References

A Comparative Analysis of AZ505 and Alternative Small Molecule Inhibitors: In Vitro and In Vivo Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of AZ505, a selective inhibitor of the lysine methyltransferase SMYD2, with two alternative small molecule inhibitors: LLY-507, another potent SMYD2 inhibitor, and AZD1775, a WEE1 kinase inhibitor representing a distinct therapeutic strategy. This analysis is based on publicly available experimental data to assist researchers in evaluating these compounds for further investigation.

Executive Summary

This compound has demonstrated varied therapeutic effects in preclinical studies, showing promise in cancer and fibrosis while exhibiting paradoxical effects in bone metabolism. This guide compares its performance against LLY-507, which targets the same enzyme, and AZD1775, which inhibits a key cell cycle regulator. The data presented herein summarizes their in vitro potency, in vivo efficacy, and mechanisms of action to provide a framework for selecting the most appropriate compound for specific research applications.

In Vitro and In Vivo Performance Comparison

The following tables summarize the available quantitative data for this compound, LLY-507, and AZD1775. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines

CompoundTargetCell LineCancer TypeIC50 (µM)Citation
This compound SMYD2Prostate Cancer (PC3, DU145)Prostate CancerNot explicitly quantified in the provided search results. Described as significantly repressing PCa cell growth.[1]
LLY-507 SMYD2Esophageal, Liver, Breast Cancer Cell LinesVarious1.5 - 6[2]
Ovarian Cancer Cell LinesOvarian Cancer1.77 - 2.90[2]
AZD1775 WEE1Prostate Cancer (DU145, 22Rv1, PC3, C4-2B)Prostate Cancer~0.3 - 0.9[3]
Colorectal Cancer (SW480, HT-29)Colorectal Cancer0.140, 0.185[3]

Table 2: In Vivo Efficacy in Xenograft Models

CompoundTargetXenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionCitation
This compound SMYD2Prostate Cancer XenograftProstate CancerInformation not available in search resultsSignificantly repressed PCa cell growth in vivo.[1]
LLY-507 SMYD2Prostate Cancer XenograftProstate CancerInformation not available in search resultsNo in vivo data for prostate cancer was found in the search results.
AZD1775 WEE1SETD2-deficient A498 cellsKidney CancerNot specified5.8-fold reduction in tumor size compared to vehicle-treated controls at day 12.[4]
SETD2-deficient LB996 cellsNot specifiedNot specified4.7-fold reduction in tumor size compared to vehicle-treated controls at day 12.[4]
Transgenic mouse model of NEPCNeuroendocrine Prostate CancerNot specifiedSuppressed tumor growth.[5]

Signaling Pathways

The therapeutic effects of this compound/LLY-507 and AZD1775 are mediated through distinct signaling pathways.

SMYD2_Signaling_Pathway SMYD2 Signaling Pathway in Prostate Cancer This compound This compound / LLY-507 SMYD2 SMYD2 This compound->SMYD2 inhibits cMyc c-Myc Signaling SMYD2->cMyc activates AR Androgen Receptor (AR) SMYD2->AR methylates & phosphorylates Proliferation Cell Proliferation cMyc->Proliferation AR->Proliferation DrugResistance Drug Resistance AR->DrugResistance

SMYD2 Signaling Pathway in Prostate Cancer

The SMYD2 inhibitors, this compound and LLY-507, function by blocking the methyltransferase activity of SMYD2. In prostate cancer, SMYD2 has been shown to activate c-Myc signaling and enhance androgen receptor (AR) signaling through methylation and phosphorylation, leading to increased cell proliferation and drug resistance[1][6][7].

WEE1_Signaling_Pathway WEE1 Signaling Pathway in Cell Cycle Control AZD1775 AZD1775 WEE1 WEE1 Kinase AZD1775->WEE1 inhibits CDK1 CDK1 WEE1->CDK1 phosphorylates (inhibits) G2M_Checkpoint G2/M Checkpoint CDK1->G2M_Checkpoint regulates Mitosis Mitotic Entry CDK1->Mitosis promotes G2M_Checkpoint->Mitosis controls Apoptosis Apoptosis Mitosis->Apoptosis premature entry leads to DNA_Damage DNA Damage DNA_Damage->WEE1 activates

WEE1 Signaling Pathway in Cell Cycle Control

AZD1775 targets the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, AZD1775 prevents the inhibitory phosphorylation of CDK1, forcing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis[8][9][10]. This is particularly effective in cancer cells with a deficient G1 checkpoint.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., DU-145, PC-3, LNCaP)

  • Complete culture medium

  • 96-well plates

  • Test compounds (this compound, LLY-507, AZD1775)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48, 72, or 96 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vivo Prostate Cancer Xenograft Model

This protocol describes the establishment of subcutaneous prostate cancer xenografts in immunodeficient mice to evaluate the in vivo efficacy of the compounds.

Materials:

  • Male immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old

  • Prostate cancer cells (e.g., PC-3, DU-145)

  • Matrigel (optional)

  • Phosphate-buffered saline (PBS)

  • Test compounds formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Harvest prostate cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compounds according to the desired dosing schedule (e.g., daily oral gavage, intraperitoneal injection).

  • Measure tumor volume using calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

In Vivo Peritoneal Fibrosis Model

This protocol outlines the induction of peritoneal fibrosis in mice using chlorhexidine gluconate (CG) to assess the therapeutic potential of compounds in treating fibrosis.

Materials:

  • Male C57BL/6 mice

  • Chlorhexidine gluconate (CG) solution (0.1% in 15% ethanol/saline)

  • Saline solution (0.9%)

  • Test compound formulated for in vivo administration

Procedure:

  • Induce peritoneal fibrosis by intraperitoneal injection of the CG solution every other day for 3-4 weeks. The control group receives saline injections.

  • Administer the test compound to the treatment group according to the desired dosing regimen, starting either before or after the induction of fibrosis.

  • At the end of the treatment period, euthanize the mice and collect peritoneal tissue.

  • Assess the degree of peritoneal fibrosis through histological analysis (e.g., Masson's trichrome staining to visualize collagen deposition) and by measuring the thickness of the submesothelial compact zone.

  • Analyze the expression of fibrotic markers (e.g., collagen I, fibronectin, α-SMA) in the peritoneal tissue using techniques such as Western blotting or immunohistochemistry.

Conclusion

This compound and LLY-507, as SMYD2 inhibitors, offer a targeted approach for cancers where SMYD2 is overexpressed or plays a key oncogenic role, such as in certain prostate cancers. Their mechanism of action, involving the regulation of key transcription factors like c-Myc and the androgen receptor, presents a compelling rationale for their use. In contrast, AZD1775 provides a broader anti-cancer strategy by targeting the fundamental process of cell cycle control. Its efficacy in tumors with deficient G1 checkpoint regulation makes it a promising candidate for a wide range of cancers.

The choice between these compounds will depend on the specific research question and the cancer type being investigated. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers to make informed decisions and to design and execute further preclinical studies. Further head-to-head comparative studies, particularly in in vivo prostate cancer models, are warranted to definitively establish the relative therapeutic potential of this compound and its alternatives.

References

Validating the Role of AZ505 in Regulating Specific Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZ505, a potent and selective inhibitor of the protein lysine methyltransferase SMYD2, with other alternative SMYD2 inhibitors. The focus is on the validation of their roles in regulating key signaling pathways implicated in various diseases, including cancer and inflammatory conditions. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological processes and workflows.

Comparative Analysis of SMYD2 Inhibitors

The performance of this compound is compared against other well-characterized SMYD2 inhibitors: LLY-507, A-893, and BAY-598. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) against SMYD2, a measure of inhibitor potency.

InhibitorTargetIC50 (nM)Reference
This compound SMYD2120[1]
LLY-507SMYD2<15[2]
A-893SMYD22.8[2]
BAY-598SMYD227[3]

Regulation of Key Signaling Pathways

SMYD2 has been shown to modulate several critical signaling pathways primarily through the methylation of non-histone proteins. Inhibition of SMYD2 by compounds like this compound can, therefore, influence these pathways. This guide focuses on three major pathways: AKT/PTEN, STAT3, and NF-κB.

The SMYD2-Regulated Signaling Network

The following diagram illustrates the central role of SMYD2 in methylating key components of the AKT/PTEN, STAT3, and NF-κB signaling pathways, and how its inhibition by this compound can impact these cascades.

cluster_0 SMYD2 Regulation cluster_1 AKT/PTEN Pathway cluster_2 STAT3 Pathway cluster_3 NF-κB Pathway This compound This compound SMYD2 SMYD2 This compound->SMYD2 Inhibits PTEN PTEN SMYD2->PTEN Methylates (Inhibits) STAT3 STAT3 SMYD2->STAT3 Methylates (Activates) p65 NF-κB (p65) SMYD2->p65 Methylates (Activates) pAKT p-AKT (Active) PTEN->pAKT Dephosphorylates AKT AKT AKT->pAKT CellSurvival Cell Survival & Proliferation pAKT->CellSurvival pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 GeneTranscription1 Gene Transcription (Inflammation, Proliferation) pSTAT3->GeneTranscription1 pp65 p-p65 (Active) p65->pp65 GeneTranscription2 Gene Transcription (Inflammation, Survival) pp65->GeneTranscription2 cluster_workflow Experimental Validation Workflow start Start: Select Cell Line & Compound treatment Cell Treatment with This compound or Alternatives start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot Analysis (p-AKT, p-STAT3, p-p65) quantification->western_blot data_analysis Data Analysis & Quantification western_blot->data_analysis conclusion Conclusion: Validate Compound Effect data_analysis->conclusion cluster_mode_of_action Mode of Action: SMYD2 Inhibition Inhibitors SMYD2 Inhibitors (this compound, LLY-507, etc.) SMYD2_Enzyme SMYD2 Enzyme Inhibitors->SMYD2_Enzyme Bind to & Inhibit Methylated_Substrate Methylated Substrate SMYD2_Enzyme->Methylated_Substrate Methylates Substrate Substrate (Histone/Non-histone protein) Substrate->SMYD2_Enzyme Downstream_Signaling Altered Downstream Signaling Pathways Methylated_Substrate->Downstream_Signaling Leads to

References

Safety Operating Guide

Proper Disposal Procedures for AZ505

Author: BenchChem Technical Support Team. Date: November 2025

AZ505 is a potent and selective inhibitor of the protein lysine methyltransferase SMYD2.[1][2][3] Due to its chemical nature and potential biological activity, proper handling and disposal are imperative to ensure personnel safety and environmental protection. The following procedures provide a comprehensive guide for the safe disposal of this compound in a laboratory setting, in accordance with general hazardous waste management principles.

Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4][5] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[4] An accessible safety shower and eye wash station are essential.[4]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₉H₃₈Cl₂N₄O₄
Molecular Weight 577.54 g/mol
Physical Appearance Crystalline solid
Storage Temperature -20°C
Solubility Soluble in DMSO and Ethanol

Data sourced from various chemical suppliers.[1][3][6]

Hazard Identification

This compound and its ditrifluoroacetate salt are classified with the following hazards:

  • Harmful if swallowed.[4][5]

  • Causes skin and serious eye irritation.[5]

  • May cause respiratory irritation.[5]

  • Very toxic to aquatic life with long-lasting effects.[4]

These hazards necessitate that this compound be treated as hazardous chemical waste and disposed of through an approved waste disposal service.[4] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1]

Step-by-Step Disposal Procedures

The following protocols are designed to provide clear instructions for disposing of various forms of this compound waste generated in a laboratory.

Experimental Protocol 1: Disposal of Solid this compound Waste

This protocol applies to expired or unused solid this compound powder.

  • Container Preparation:

    • Ensure the original container with the solid this compound is securely sealed.

    • If the original container is compromised, carefully transfer the solid waste to a new, compatible container (e.g., amber glass vial) that can be tightly sealed. The container must be clean and dry.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" or "N-Cyclohexyl-N3-[2-(3,4-dichlorophenyl)ethyl]-N-(2-{[2-(5-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)ethyl]amino}ethyl)-β-alaninamide".

      • The specific hazard warnings: "Harmful," "Irritant," "Aquatic Toxicity."

      • The date of accumulation.

  • Storage:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA) for hazardous chemical waste.[3]

    • Store it with other compatible organic solid waste, away from acids, bases, and oxidizers.[3]

  • Collection:

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

Experimental Protocol 2: Disposal of this compound Solutions

This protocol applies to unused or waste solutions of this compound (e.g., in DMSO or ethanol).

  • Waste Collection:

    • Designate a specific, compatible waste container for chlorinated organic solvent waste. A high-density polyethylene (HDPE) or glass container with a screw cap is recommended.

    • Pour the this compound solution directly into the designated waste container. Do not mix with other waste streams such as non-halogenated solvents or aqueous waste to avoid complex and costly disposal procedures.

  • Labeling:

    • Clearly label the waste container with a hazardous waste label.

    • The label should specify all constituents and their approximate concentrations (e.g., "Waste this compound in DMSO (~5 mg/mL)").

    • Include hazard warnings: "Flammable" (if in a flammable solvent), "Toxic," "Aquatic Hazard."

  • Storage:

    • Keep the waste container tightly sealed when not in use.[1][3]

    • Store the container in a designated SAA, within secondary containment (such as a spill tray) to prevent spills.

  • Collection:

    • Once the container is full (no more than 90% capacity), arrange for its collection by your institution's EHS or a certified hazardous waste disposal service.

Experimental Protocol 3: Disposal of Contaminated Labware

This protocol applies to items such as pipette tips, centrifuge tubes, and glassware that have come into direct contact with this compound.

  • Gross Decontamination:

    • For reusable glassware, rinse with a small amount of a suitable solvent (e.g., ethanol or acetone) to remove the majority of the this compound residue.

    • Collect this first rinse as hazardous waste and add it to your chlorinated organic solvent waste stream (as described in Protocol 2).[5]

    • Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your institutional policies.

  • Solid Contaminated Waste:

    • For disposable items (pipette tips, gloves, paper towels), collect them in a designated, lined container labeled as "Hazardous Waste - this compound Contaminated Debris."

    • Do not place sharps (needles, blades) in this container; they must be disposed of in a designated sharps container for chemically contaminated sharps.[7]

  • Storage and Collection:

    • When the container is full, seal it and attach a completed hazardous waste label.

    • Store it in the SAA and arrange for pickup with your other hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AZ505_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound Powder waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid labware_waste Contaminated Labware waste_type->labware_waste Contaminated Labware solid_proc Protocol 1: - Seal in labeled container - Store in SAA solid_waste->solid_proc liquid_proc Protocol 2: - Collect in chlorinated solvent waste - Seal, label, and store in SAA liquid_waste->liquid_proc labware_proc Protocol 3: - Segregate sharps and non-sharps - Collect in labeled container - Store in SAA labware_waste->labware_proc disposal Arrange for Pickup by Certified Hazardous Waste Disposal solid_proc->disposal liquid_proc->disposal labware_proc->disposal

Caption: Workflow for the proper disposal of different forms of this compound waste.

References

×

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。